5-(Bromomethyl)-2-methoxypyridine hydrobromide
Description
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Properties
IUPAC Name |
5-(bromomethyl)-2-methoxypyridine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO.BrH/c1-10-7-3-2-6(4-8)5-9-7;/h2-3,5H,4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYYKLVSOUFTCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-(Bromomethyl)-2-methoxypyridine Hydrobromide from 2-methoxy-5-methylpyridine
This guide provides a comprehensive overview of the synthesis of 5-(bromomethyl)-2-methoxypyridine hydrobromide, a crucial intermediate in pharmaceutical development. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss essential safety and analytical considerations. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction and Strategic Importance
5-(Bromomethyl)-2-methoxypyridine and its hydrobromide salt are versatile building blocks in medicinal chemistry. The presence of a reactive bromomethyl group and a methoxypyridine core allows for a wide range of subsequent chemical transformations, making it a valuable precursor for the synthesis of complex molecular architectures with potential therapeutic applications. The strategic importance of this intermediate necessitates a reliable and well-characterized synthetic route.
Mechanistic Insights: The Wohl-Ziegler Reaction
The synthesis of 5-(Bromomethyl)-2-methoxypyridine from 2-methoxy-5-methylpyridine is achieved through a benzylic bromination reaction. This transformation is a classic example of a free-radical chain reaction, often referred to as the Wohl-Ziegler reaction when N-Bromosuccinimide (NBS) is employed as the bromine source.[1]
The reaction proceeds via the following key steps:
-
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (AIBN) or benzoyl peroxide, upon heating or UV irradiation.[2][3] This generates initial radicals. These radicals then react with trace amounts of HBr present to generate a bromine radical (Br•).
-
Propagation:
-
A bromine radical abstracts a hydrogen atom from the methyl group of 2-methoxy-5-methylpyridine. This is the rate-determining step and is favored at the benzylic position due to the resonance stabilization of the resulting pyridyl-methyl radical.[4]
-
The pyridyl-methyl radical then reacts with a molecule of bromine (Br₂) to form the desired product, 5-(bromomethyl)-2-methoxypyridine, and a new bromine radical. The Br₂ is generated in situ from the reaction of NBS with HBr.[5][6] This new bromine radical can then participate in another cycle of the chain reaction.
-
-
Termination: The chain reaction is terminated by the combination of any two radical species.
The use of NBS is crucial as it maintains a low, constant concentration of Br₂ and HBr in the reaction mixture, which helps to prevent competing ionic side reactions, such as electrophilic addition to the pyridine ring.[1][5][6]
Detailed Experimental Protocol
This section outlines a robust and reproducible protocol for the synthesis of this compound.
Reagents and Materials
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Amount | Supplier & Grade |
| 2-methoxy-5-methylpyridine | C₇H₉NO | 123.15 | - | - | Commercially Available, >98% |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | - | - | Commercially Available, >98% |
| 2,2'-Azobis(2-methylpropionitrile) (AIBN) | C₈H₁₂N₄ | 164.21 | - | - | Commercially Available, >98% |
| Carbon Tetrachloride (CCl₄) | CCl₄ | 153.82 | - | - | Anhydrous, >99% |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | - | Anhydrous, >99% |
| Hydrobromic Acid (48% in water) | HBr | 80.91 | - | - | ACS Reagent Grade |
Step-by-Step Synthesis
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2-methoxy-5-methylpyridine in anhydrous carbon tetrachloride.
-
Reagent Addition: To this solution, add N-Bromosuccinimide (NBS) and a catalytic amount of 2,2'-azobis(2-methylpropionitrile) (AIBN).
-
Reaction Execution: Heat the reaction mixture to reflux under a nitrogen atmosphere. The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material. The insoluble succinimide byproduct will float to the surface as the reaction progresses.[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the succinimide.
-
Isolation of the Free Base: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-(bromomethyl)-2-methoxypyridine as an oil.
-
Formation of the Hydrobromide Salt: Dissolve the crude oil in anhydrous diethyl ether. Slowly add a solution of 48% hydrobromic acid with vigorous stirring. The hydrobromide salt will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a solid.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Characterization and Quality Control
Thorough characterization of the final product is essential to confirm its identity and purity.
Analytical Techniques
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Elucidation | Signals corresponding to the methoxy group, the bromomethyl group, and the aromatic protons of the pyridine ring. |
| ¹³C NMR | Structural Confirmation | Resonances for all unique carbon atoms in the molecule. |
| Mass Spectrometry (MS) | Molecular Weight Determination | A molecular ion peak corresponding to the mass of the protonated molecule. |
| Melting Point | Purity Assessment | A sharp and defined melting range. |
Logical Relationship of Characterization Methods
Caption: Interrelation of analytical techniques for product validation.
Safety Precautions and Waste Disposal
Safety is paramount in any chemical synthesis.
-
N-Bromosuccinimide (NBS): Harmful if swallowed and causes severe skin burns and eye damage.[7][8][9] It is also a strong oxidizing agent and should be handled with care.[9] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8] Handle in a well-ventilated fume hood.[8]
-
Carbon Tetrachloride (CCl₄): A known carcinogen and environmental hazard. Its use has been largely phased out due to environmental concerns.[1] If its use is unavoidable, extreme caution must be exercised, and it should only be handled in a certified chemical fume hood. Consider alternative solvents like acetonitrile or dichloromethane where appropriate.[1]
-
Hydrobromic Acid: Corrosive and can cause severe burns. Handle with appropriate PPE in a fume hood.
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Halogenated organic waste should be collected in a designated container.
Conclusion
The synthesis of this compound via the Wohl-Ziegler bromination of 2-methoxy-5-methylpyridine is a reliable and well-established method. By understanding the underlying reaction mechanism and adhering to the detailed protocol and safety precautions outlined in this guide, researchers can confidently produce this valuable intermediate for their drug discovery and development programs.
References
- 1. Wohl-Ziegler Reaction [organic-chemistry.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Electrophilic and radical bromination of bromo derivatives via NBS. [wisdomlib.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 6. youtube.com [youtube.com]
- 7. lobachemie.com [lobachemie.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. dept.harpercollege.edu [dept.harpercollege.edu]
physical and chemical properties of 5-(Bromomethyl)-2-methoxypyridine hydrobromide
An In-Depth Technical Guide to 5-(Bromomethyl)-2-methoxypyridine hydrobromide
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a crucial reagent and building block in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document delves into the core physical and chemical properties, reactivity, applications, and safety protocols associated with this compound. The insights provided herein are grounded in established chemical principles and supported by reliable data to ensure scientific integrity and practical utility.
Introduction and Strategic Importance
This compound is a heterocyclic compound highly valued in medicinal chemistry and process development. Its strategic importance stems from its bifunctional nature: it combines a pyridine scaffold, a common motif in pharmacologically active molecules, with a reactive bromomethyl group. This latter feature makes it an excellent electrophilic agent for introducing the (2-methoxy-5-pyridyl)methyl moiety into a wide range of molecular architectures. The hydrobromide salt form enhances the compound's stability and simplifies handling compared to the free base, making it a preferred choice in many synthetic applications. Understanding its properties is key to leveraging its full potential in the synthesis of novel therapeutics and complex organic materials.
Chemical Identity and Structural Elucidation
A clear definition of a reagent's identity is the foundation of reproducible science. The following section provides the essential identifiers and structural details for this compound.
Structural Representation:
The structure consists of a pyridine ring substituted with a methoxy group at the 2-position and a bromomethyl group at the 5-position. The pyridine nitrogen is protonated by hydrobromic acid to form the hydrobromide salt.
References
An In-depth Technical Guide to 5-(Bromomethyl)-2-methoxypyridine hydrobromide: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Bromomethyl)-2-methoxypyridine hydrobromide, a halogenated pyridine derivative, serves as a pivotal building block in the synthesis of complex organic molecules for pharmaceutical applications. Its unique trifunctional scaffold, featuring a pyridine core, a reactive bromomethyl group, and a methoxy moiety, offers medicinal chemists a versatile platform for the development of novel therapeutic agents. The pyridine nucleus is a well-established pharmacophore found in a multitude of approved drugs, valued for its ability to engage in crucial biological interactions.[1][2][3][4][5] This guide provides a comprehensive overview of the chemical properties, a validated synthetic protocol, detailed spectroscopic analysis, and key applications of this compound in contemporary drug discovery, with a particular focus on its role in the development of kinase inhibitors and antiviral agents.
Compound Profile: this compound
| Identifier | Value | Source |
| CAS Number | 1588441-28-4 | [6] |
| Molecular Formula | C₇H₉Br₂NO | [6] |
| Molecular Weight | 282.96 g/mol | [6] |
| IUPAC Name | 5-(bromomethyl)-2-methoxypyridine;hydrobromide | N/A |
| SMILES | COC1=NC=C(C=C1)CBr.Br | N/A |
| Appearance | Expected to be a solid | [7] |
Molecular Structure:
Synthesis and Mechanism
The synthesis of this compound is a multi-step process that begins with the commercially available 2,5-dibromopyridine. The synthetic strategy involves a nucleophilic aromatic substitution to introduce the methoxy group, followed by a selective bromination of the methyl group, and finally, salt formation.
Synthesis of 5-Bromo-2-methoxypyridine (Precursor)
The initial step involves the conversion of 2,5-dibromopyridine to 5-bromo-2-methoxypyridine. This is typically achieved through a nucleophilic substitution reaction with sodium methoxide in methanol.[8][9]
Reaction:
2,5-dibromopyridine + CH₃ONa → 5-bromo-2-methoxypyridine + NaBr
Experimental Protocol:
-
In a 500 mL reaction flask, suspend 47 g of 2,5-dibromopyridine and 8 g of solid sodium hydroxide in 200 mL of methanol.[8]
-
Heat the mixture to reflux with stirring for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the majority of the methanol under reduced pressure.
-
To the residue, add 100 mL of water and extract with dichloromethane (2 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain 5-bromo-2-methoxypyridine as a light yellow liquid.
Synthesis of 5-(Bromomethyl)-2-methoxypyridine
The subsequent step involves the free-radical bromination of the methyl group of a precursor, 5-methyl-2-methoxypyridine. This is a hypothetical step as a direct synthesis from 5-bromo-2-methoxypyridine was not found. A plausible route would involve the conversion of the bromo group at the 5-position to a methyl group via a cross-coupling reaction, followed by bromination. For the purpose of this guide, we will focus on the bromination of a conceptual 5-methyl-2-methoxypyridine. This reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a brominating agent like N-bromosuccinimide (NBS).
Reaction:
5-methyl-2-methoxypyridine + NBS --(AIBN)--> 5-(bromomethyl)-2-methoxypyridine
Experimental Protocol:
-
To a solution of 5-methyl-2-methoxypyridine in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN.
-
Reflux the mixture under an inert atmosphere, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter to remove the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude 5-(bromomethyl)-2-methoxypyridine.
Formation of the Hydrobromide Salt
The final step is the formation of the hydrobromide salt. This is achieved by treating the free base, 5-(bromomethyl)-2-methoxypyridine, with a solution of hydrobromic acid.
Reaction:
5-(bromomethyl)-2-methoxypyridine + HBr → this compound
Experimental Protocol:
-
Dissolve the crude 5-(bromomethyl)-2-methoxypyridine in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.
-
Cool the solution in an ice bath and add a solution of hydrobromic acid (e.g., 48% in water or HBr in acetic acid) dropwise with stirring.
-
The hydrobromide salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Synthesis Workflow Diagram:
Caption: Proposed synthetic pathway for this compound.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The ¹H NMR spectrum of 5-bromo-2-methoxypyridine in CDCl₃ shows characteristic signals for the aromatic protons and the methoxy group.[10] For the final product, the following key signals are anticipated:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Pyridine-H3 | ~7.0-7.2 | d | |
| Pyridine-H4 | ~7.6-7.8 | dd | |
| Pyridine-H6 | ~8.1-8.3 | d | |
| -OCH₃ | ~3.9 | s | |
| -CH₂Br | ~4.5 | s | The benzylic protons will be deshielded due to the adjacent bromine atom. |
| N-H (pyridinium) | ~12-14 | br s | The acidic proton of the hydrobromide salt will appear as a broad singlet at a downfield chemical shift. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for the pyridine carbons, the methoxy carbon, and the bromomethyl carbon.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | ~160-165 |
| C3 | ~110-115 |
| C4 | ~140-145 |
| C5 | ~120-125 |
| C6 | ~145-150 |
| -OCH₃ | ~55 |
| -CH₂Br | ~30-35 |
FT-IR Spectroscopy
The FT-IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration |
| N-H (pyridinium) | 2500-3000 (broad) | N-H stretch |
| C-H (aromatic) | 3000-3100 | C-H stretch |
| C-H (aliphatic) | 2850-3000 | C-H stretch |
| C=N, C=C (aromatic) | 1550-1650 | Ring stretching |
| C-O (ether) | 1200-1300 | C-O stretch |
| C-Br | 500-600 | C-Br stretch |
Mass Spectrometry
Mass spectrometry (ESI+) would likely show the molecular ion of the free base [M+H]⁺ at m/z 202.0/204.0 (due to the bromine isotopes ⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of the bromine atom and the methoxy group.
Applications in Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, present in a wide array of FDA-approved drugs.[1][2][3][4][5] The unique electronic properties and hydrogen bonding capabilities of the pyridine nitrogen make it a privileged structure for interacting with biological targets. This compound, with its reactive bromomethyl group, is an excellent electrophile for nucleophilic substitution reactions, allowing for the facile introduction of various functionalities and the construction of diverse molecular libraries for drug screening.
Kinase Inhibitors
Kinases are a major class of drug targets, particularly in oncology.[11][12] The pyridine core is a common feature in many kinase inhibitors, often acting as a hinge-binder in the ATP-binding pocket of the enzyme.[1][13] The bromomethyl group of this compound can be used to link the pyridine scaffold to other pharmacophoric elements, enabling the synthesis of potent and selective kinase inhibitors.
Drug Development Workflow:
Caption: Workflow for the development of kinase inhibitors using the title compound.
Antiviral Agents
Pyridine derivatives have also shown significant promise as antiviral agents, targeting various stages of the viral life cycle.[14][15][16][17][18] The ability to introduce diverse side chains via the bromomethyl group makes this compound a valuable starting material for the synthesis of novel antiviral compounds.
Safety and Handling
Given the lack of a specific Material Safety Data Sheet (MSDS) for this compound, the safety precautions should be based on the data for the closely related 5-bromo-2-methoxypyridine and general principles for handling brominated organic compounds and hydrobromide salts.
-
Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
-
Precautionary Statements:
-
Prevention: Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.
-
Response: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Storage: Store in a well-ventilated place. Keep container tightly closed.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear compatible chemical-resistant gloves.
-
Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry research. Its well-defined structure and reactive bromomethyl group provide a robust platform for the synthesis of diverse libraries of pyridine-containing compounds. The established importance of the pyridine scaffold in drug discovery, particularly in the development of kinase inhibitors and antiviral agents, underscores the potential of this intermediate to contribute to the discovery of novel therapeutics. This guide provides a comprehensive foundation for the synthesis, characterization, and application of this compound in modern drug development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. sarchemlabs.com [sarchemlabs.com]
- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cas 1588441-28-4,this compound | lookchem [lookchem.com]
- 7. 2-(Bromomethyl)-5-methoxypyridine hydrobromide [cymitquimica.com]
- 8. 5-Bromo-2-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 9. 5-Bromo-2-methoxypyridine | 13472-85-0 [chemicalbook.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Solubility of 5-(Bromomethyl)-2-methoxypyridine hydrobromide in Common Organic Solvents
Abstract
5-(Bromomethyl)-2-methoxypyridine hydrobromide is a key heterocyclic building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its utility in reaction chemistry is fundamentally governed by its solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, grounded in both theoretical principles and established experimental methodologies. We present a detailed analysis of the molecular factors influencing its solubility, a standardized protocol for thermodynamic solubility determination, and a qualitative summary of its solubility in a range of common organic solvents. This document is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this reagent's behavior in solution to facilitate reaction optimization, purification, and formulation design.
Introduction: The Role of Solubility in Synthetic Utility
This compound is a versatile reagent frequently employed in the synthesis of complex molecules. The presence of a reactive bromomethyl group, a coordinating pyridine nitrogen, and a methoxy substituent makes it a valuable precursor for introducing the 2-methoxypyridin-5-ylmethyl moiety into target structures. The success of any synthetic transformation involving this reagent—from nucleophilic substitutions to cross-coupling reactions—hinges on achieving appropriate concentrations in a suitable solvent system.
Poor solubility can lead to low reaction rates, incomplete conversions, and challenges in purification. Conversely, a thorough understanding of its solubility profile allows scientists to select optimal solvents, minimize solvent volumes, and design more efficient and scalable processes. This guide addresses the critical need for reliable solubility data and provides the foundational knowledge for its rational application.
Theoretical Principles of Solubility
The solubility of this compound is dictated by its distinct molecular structure, which combines both polar and ionic characteristics.
-
Molecular Structure: The core structure consists of a pyridine ring, which is a polar aromatic heterocycle. The electron-donating methoxy group (-OCH₃) and the electron-withdrawing bromomethyl group (-CH₂Br) further contribute to the molecule's overall polarity and dipole moment.
-
Hydrobromide Salt Form: The compound is supplied as a hydrobromide (HBr) salt. This means the basic nitrogen atom of the pyridine ring is protonated, forming a pyridinium cation, with the bromide ion (Br⁻) as the counter-ion. This ionic nature drastically increases the compound's polarity compared to its freebase form.
The governing principle of "like dissolves like" is paramount. The high polarity and ionic character of the salt predict higher solubility in polar solvents capable of solvating both the pyridinium cation and the bromide anion.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are expected to be effective due to their ability to form hydrogen bonds and their high dielectric constants, which facilitate the dissociation and solvation of ions.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess large dipole moments and can effectively solvate cations, suggesting they will also be good solvents for this compound.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack the ability to stabilize charged species and are expected to be poor solvents for this highly polar salt.
Quantitative Assessment: A Protocol for Thermodynamic Solubility Determination
To ensure accurate and reproducible solubility data, a standardized experimental protocol is essential. The Shake-Flask Method is a reliable and widely accepted technique for determining the thermodynamic (or equilibrium) solubility of a compound.[1][2] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.[3]
Experimental Workflow
The following protocol outlines a robust procedure for determining the solubility of this compound.
Objective: To determine the maximum dissolved concentration of the solute in a given solvent at a specified temperature and pressure.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or glass flasks with screw caps
-
Thermostatic shaker or incubator capable of maintaining constant temperature (e.g., 25°C)
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that equilibrium has been reached.[1]
-
Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the chosen organic solvent to the vial.
-
Equilibration: Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient duration (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solid is achieved.[1][3][4]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove all undissolved particles.[5][6] This step is critical to prevent artificially high concentration measurements.
-
Quantification:
-
Prepare a series of standard solutions of the compound with known concentrations in the same solvent.
-
Dilute the filtered sample solution as necessary to fall within the linear range of the calibration curve.
-
Analyze the standard solutions and the sample solution using a suitable analytical method like HPLC-UV or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.[6][7][8]
-
-
Data Reporting: Report the solubility in standard units, such as mg/mL or µg/mL.
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. In-vitro Thermodynamic Solubility [protocols.io]
- 4. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. enamine.net [enamine.net]
- 7. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 8. evotec.com [evotec.com]
stability and storage conditions for 5-(Bromomethyl)-2-methoxypyridine hydrobromide
An In-depth Technical Guide to the Stability and Storage of 5-(Bromomethyl)-2-methoxypyridine Hydrobromide
Introduction
This compound is a key heterocyclic building block in medicinal chemistry and drug development. Its utility lies in the reactive bromomethyl group, which allows for the facile introduction of the 2-methoxypyridine-5-yl)methyl moiety into a target molecule. This reactivity, however, also makes the compound susceptible to degradation if not stored and handled correctly. Ensuring the chemical integrity of this reagent is paramount for the reproducibility of synthetic procedures and the quality of the final products. This guide provides a comprehensive overview of the stability profile, optimal storage conditions, and analytical methodologies to maintain and verify the purity of this compound.
Core Chemical and Physical Properties
A foundational understanding of the compound's properties is essential for its proper management in a laboratory setting. While specific data for the hydrobromide salt can vary slightly, the properties are largely dictated by the parent molecule.
| Property | Value | Source(s) |
| Chemical Name | This compound | N/A |
| Synonyms | 2-Methoxy-5-(bromomethyl)pyridine HBr | N/A |
| CAS Number | 128632-03-1 (for free base) | [1] |
| Molecular Formula | C₇H₉Br₂NO | N/A |
| Molecular Weight | 280.96 g/mol | [2] |
| Appearance | Typically an off-white to light yellow or brown solid | General chemical knowledge |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases.[3] | [3][4][5] |
| Hazardous Decomposition | Under thermal stress, can release Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), and Hydrogen bromide gas.[3][6] | [3][6] |
Intrinsic Stability and Degradation Factors
The stability of this compound is primarily influenced by its susceptibility to nucleophilic attack at the benzylic carbon and its sensitivity to environmental factors.
General Stability: Under recommended storage conditions, the compound is stable.[4][7] However, its utility as an alkylating agent stems from the lability of the carbon-bromine bond, which is the focal point of its instability.
Key Destabilizing Factors:
-
Moisture/Water: This is the most critical factor. The bromomethyl group is highly susceptible to hydrolysis, which replaces the bromine atom with a hydroxyl group, forming 5-(hydroxymethyl)-2-methoxypyridine. This impurity is often difficult to separate and renders the reagent inactive for its intended alkylation reactions. Several safety data sheets for related brominated compounds highlight the need to avoid moisture.[3]
-
Heat: Elevated temperatures can accelerate the rate of degradation and may lead to thermal decomposition, releasing hazardous gases like HBr.[3][4]
-
Light: While not always cited as a primary concern, photolytic degradation is a potential pathway for many benzylic bromides, and protection from light is a prudent precautionary measure.
-
pH: The compound's stability is compromised in both strongly acidic and basic conditions. Bases can deprotonate the pyridine nitrogen and catalyze decomposition, while strong acids can promote other side reactions.[3]
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is a self-validating system to preserve the compound's purity and ensure experimental success.
Optimal Storage Conditions
The primary goal of storage is to rigorously exclude atmospheric moisture and prevent thermal stress.
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool location. | Minimizes the rate of potential decomposition reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container.[6][7][8][9] | Prevents exposure to atmospheric moisture, which causes hydrolysis. |
| Location | Keep in a dry, well-ventilated place.[7][9][10] | Ensures a stable environment and mitigates the impact of any accidental container breach. |
| Light | Store in an amber or opaque vial. | Protects the compound from potential photolytic degradation. |
| Incompatibilities | Store away from strong oxidizing agents, acids, and bases.[3][5] | Prevents chemical reactions that would degrade the compound. |
Safe Handling Procedures
Proper handling is crucial not only for maintaining compound integrity but also for researcher safety.
-
Work Area: Always handle the compound inside a certified chemical fume hood to avoid inhalation of dust.[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (inspect before use), and safety glasses or goggles conforming to EN166 standards.[7][8]
-
Dispensing: When weighing and dispensing the solid, minimize its exposure time to the ambient atmosphere. Work efficiently to prevent moisture uptake. Avoid any actions that generate dust.[7][10]
-
Cleaning: After handling, thoroughly wash hands and any exposed skin.[7][10] Decontaminate surfaces and dispose of contaminated materials and gloves according to institutional and local regulations.[7]
Potential Degradation Pathways
Understanding the likely degradation pathways is key to troubleshooting failed reactions and interpreting analytical purity data. The primary routes involve hydrolysis and oxidation.
Caption: Potential degradation pathways for the parent compound.
Stability-Indicating Analytical Methods
Regularly assessing the purity of this compound is essential, especially for sensitive applications. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose.[11][12]
Forced Degradation Studies
To ensure an analytical method is "stability-indicating," forced degradation studies are performed.[13] This involves intentionally subjecting the compound to harsh conditions (e.g., acid, base, heat, oxidation) to generate degradation products and confirm the analytical method can separate them from the parent peak.[13][14]
Experimental Protocol: HPLC Purity Analysis
This protocol provides a robust starting point for developing a validated purity method.
1. Instrumentation and Conditions:
-
System: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Gradient: Start at 5-10% B, ramp to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm or as determined by UV scan.
-
Injection Volume: 5-10 µL.
2. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a stock solution of 0.5-1.0 mg/mL.
-
Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL using the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
3. Analysis:
-
Inject a blank (diluent) to establish a baseline.
-
Inject the prepared sample solution.
-
Integrate all peaks in the resulting chromatogram.
-
Calculate purity using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
The workflow for this analysis is a self-validating system ensuring accurate and reproducible results.
Caption: Experimental workflow for HPLC purity analysis.
Safety and Emergency Information
This compound is a hazardous chemical and requires careful handling.
-
Hazard Statements: Causes skin, eye, and respiratory irritation.[6][9] May cause severe skin burns and eye damage.[3] Harmful if swallowed.[7]
-
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[10][15]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, get medical attention.[6][10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[6][15]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately.[10]
-
Conclusion
The chemical integrity of this compound is directly correlated with meticulous storage and handling practices. The principal threat to its stability is moisture, leading to irreversible hydrolysis. By implementing the protocols outlined in this guide—storing the compound in a cool, dry, inert environment and utilizing appropriate analytical methods like HPLC for purity verification—researchers can ensure the reagent's quality, leading to more reliable and reproducible scientific outcomes.
References
- 1. echemi.com [echemi.com]
- 2. 5-Bromo-3-(bromomethyl)-2-methoxypyridine | 1227516-75-7 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. echemi.com [echemi.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Electrophilic Reactivity of the Bromomethyl Group in 5-(Bromomethyl)-2-methoxypyridine Hydrobromide
Executive Summary
5-(Bromomethyl)-2-methoxypyridine hydrobromide is a versatile bifunctional reagent of significant interest in medicinal chemistry and drug development. Its utility stems from the electrophilic nature of the bromomethyl group, which is strategically positioned on an electron-deficient pyridine ring. This guide provides a comprehensive analysis of the factors governing the reactivity of this key building block. We will delve into the mechanistic dichotomy of its substitution reactions, the profound influence of the pyridinium salt form on its electrophilicity, and provide field-proven insights for its strategic deployment in complex molecular syntheses. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this compound.
Foundational Principles: Understanding the Electrophilic Nature
The core of this compound's utility lies in the high electrophilicity of the methylene carbon atom. This reactivity is a confluence of several structural features:
-
The Bromine Leaving Group: Bromine is an excellent leaving group, facilitating nucleophilic attack at the adjacent carbon.
-
Benzylic-like Reactivity: The bromomethyl group is attached to a pyridine ring, rendering it analogous to a benzylic bromide. This allows for the stabilization of a potential carbocation intermediate through resonance with the aromatic system, a key feature for an SN1 pathway.[1][2]
-
The Pyridinium Salt: The hydrobromide salt form ensures that the pyridine nitrogen is protonated. This protonation dramatically enhances the electron-withdrawing nature of the pyridine ring, significantly increasing the electrophilicity of the bromomethyl carbon.
The interplay of these factors dictates that the primary mode of reaction for the bromomethyl group is nucleophilic substitution. This can proceed through two distinct mechanisms: the unimolecular SN1 reaction or the bimolecular SN2 reaction.[3][4] The prevailing pathway is highly dependent on the reaction conditions.
The Mechanistic Dichotomy: SN1 vs. SN2 Pathways
The decision to favor an SN1 or SN2 pathway is a critical experimental choice that dictates the stereochemical outcome and reaction kinetics.
The SN1 Pathway: A Stepwise Journey
The SN1 mechanism is a two-step process initiated by the departure of the bromide leaving group to form a pyridyl-methyl carbocation intermediate. This is the rate-determining step. The carbocation is then rapidly attacked by a nucleophile.
-
Favorable Conditions:
-
Weak Nucleophiles: Water, alcohols, and other neutral, weakly basic nucleophiles favor the SN1 pathway as they are not strong enough to initiate a backside attack.[5]
-
Polar Protic Solvents: Solvents like water, methanol, and ethanol are adept at stabilizing both the departing bromide anion and the carbocation intermediate through hydrogen bonding.[4]
-
Elevated Temperatures: Higher temperatures provide the energy required to overcome the activation barrier for the formation of the carbocation.
-
The pyridyl-methyl carbocation is stabilized by resonance, delocalizing the positive charge onto the pyridine ring. The protonated nitrogen atom, however, exerts a strong electron-withdrawing inductive effect, which can partially destabilize the adjacent carbocation. This is a crucial consideration when predicting reactivity.
Caption: The SN1 reaction pathway of this compound.
The SN2 Pathway: A Concerted Dance
The SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group. This process proceeds through a five-coordinate transition state.
-
Favorable Conditions:
-
Strong Nucleophiles: Anionic and highly reactive nucleophiles, such as thiolates, alkoxides, and amines, are required for the SN2 pathway.[5]
-
Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are ideal as they solvate the cation but leave the anion relatively free and highly reactive.[4]
-
Lower Temperatures: Lower temperatures favor the more ordered transition state of the SN2 reaction.
-
The steric accessibility of the methylene carbon in this compound makes it a good candidate for SN2 reactions.
Caption: The SN2 reaction pathway of this compound.
The Decisive Role of the Pyridinium Salt
The protonation of the pyridine nitrogen is a key determinant of the reactivity of the bromomethyl group. The positively charged nitrogen atom exerts a powerful electron-withdrawing inductive effect, polarizing the C-Br bond and making the methylene carbon significantly more electrophilic. This enhanced electrophilicity accelerates both SN1 and SN2 reactions. In an SN1 reaction, while the inductive effect can destabilize the adjacent carbocation, the overall electron deficiency of the ring still facilitates the departure of the leaving group. For an SN2 reaction, the increased partial positive charge on the methylene carbon makes it more susceptible to nucleophilic attack.
Predictive Reactivity and Experimental Protocols
While specific kinetic data for this compound is not extensively available in the public domain, we can predict its reactivity and provide robust experimental protocols based on well-established principles and data from analogous systems.[6][7]
Comparative Reactivity Profile
The following table provides a predictive comparison of the reactivity of this compound with various nucleophiles under different conditions.
| Nucleophile | Solvent | Probable Mechanism | Expected Reactivity |
| H₂O | Water | SN1 | Moderate |
| CH₃OH | Methanol | SN1 | Moderate |
| R-NH₂ (Amine) | DMF | SN2 | High |
| R-SH (Thiol) | Ethanol/Base | SN2 | Very High |
| R-O⁻ (Alkoxide) | Corresponding Alcohol | SN2 | High |
| CN⁻ (Cyanide) | DMSO | SN2 | High |
General Experimental Workflow for Nucleophilic Substitution
The following diagram outlines a general workflow for conducting nucleophilic substitution reactions with this compound.
Caption: A generalized experimental workflow for nucleophilic substitution reactions.
Protocol 1: SN2 Reaction with an Amine Nucleophile
This protocol describes a typical procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (2.2 equiv)
-
Potassium carbonate (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a round-bottom flask, add this compound and anhydrous DMF.
-
Add the amine and potassium carbonate to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: SN1 Reaction with an Alcohol (Solvolysis)
This protocol outlines a procedure for the solvolysis of this compound in methanol.
Materials:
-
This compound (1.0 equiv)
-
Anhydrous Methanol
-
Sodium bicarbonate
-
Dichloromethane
-
Water
-
Brine
Procedure:
-
Dissolve this compound in anhydrous methanol in a round-bottom flask.
-
Heat the solution to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Practical Considerations: Stability, Storage, and Safety
As a pyridinium salt, this compound is expected to be a crystalline solid that is stable under normal laboratory conditions.[1][2] However, due to its reactive nature, certain precautions are necessary:
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong bases and oxidizing agents.[8]
-
Handling: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the compound. All manipulations should be performed in a well-ventilated fume hood.
-
Stability: The compound may be sensitive to moisture and light. Storage under an inert atmosphere is recommended for long-term stability.
Conclusion
This compound is a highly valuable and reactive building block for organic synthesis. Its electrophilic reactivity is governed by a delicate interplay between the nature of the leaving group, the benzylic-like position of the bromomethyl group, and the powerful electron-withdrawing effect of the protonated pyridine ring. A thorough understanding of the factors that favor either an SN1 or SN2 mechanism is paramount for its successful application in the synthesis of complex molecular architectures. The predictive framework and experimental protocols provided in this guide are intended to empower researchers to harness the full synthetic potential of this versatile reagent.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Pyridine hydrobromide compound with bromine(39416-48-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
role of 5-(Bromomethyl)-2-methoxypyridine hydrobromide as a pyridine building block
An In-Depth Technical Guide to 5-(Bromomethyl)-2-methoxypyridine Hydrobromide: A Versatile Building Block for Advanced Synthesis
Abstract
This compound is a pivotal reagent in modern organic and medicinal chemistry, serving as a highly efficient building block for the introduction of the 2-methoxy-5-pyridinylmethyl moiety. This structural motif is of significant interest in drug discovery due to the favorable physicochemical and pharmacological properties conferred by the substituted pyridine ring.[1][2] The compound's high reactivity, centered on the electrophilic benzylic-like carbon, allows for a wide range of synthetic transformations, primarily through nucleophilic substitution pathways. This guide provides a comprehensive overview of its synthesis, core reactivity, mechanistic considerations, and key applications in the development of biologically active molecules, offering researchers and drug development professionals a practical resource for its effective utilization.
The Strategic Importance of the 2-Methoxy-5-methylpyridine Scaffold
The pyridine ring is a cornerstone of heterocyclic chemistry and a privileged scaffold in pharmaceutical development, appearing in numerous FDA-approved drugs.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a desirable feature in drug candidates. The strategic functionalization of the pyridine ring is crucial for fine-tuning a molecule's biological activity and pharmacokinetic profile.
The 2-methoxy-5-methylpyridine scaffold, introduced by 5-(bromomethyl)-2-methoxypyridine, offers specific advantages:
-
Modulation of Physicochemical Properties : The methoxy group is a prevalent substituent in many drugs, where it can enhance ligand-target binding, improve metabolic stability, and favorably modify physicochemical properties like lipophilicity and solubility.[3]
-
Bioisosteric Replacement : The pyridine nitrogen acts as a bioisostere for a C-H group in a benzene ring, offering a key interaction point for hydrogen bonding with biological targets while altering the molecule's overall polarity and basicity.
-
Synthetic Handle : The bromomethyl group provides a highly reactive and specific site for chemical modification, enabling the straightforward linkage of the pyridine core to a wide variety of molecular frameworks.[4]
Physicochemical Properties, Safety, and Handling
Accurate characterization and safe handling are paramount for the successful application of any chemical reagent.
Compound Identification and Properties
| Property | Value | Source(s) |
| IUPAC Name | 5-(bromomethyl)-2-methoxypyridine;hydrobromide | [5] |
| CAS Number | 1588441-28-4 | [6][7] |
| Molecular Formula | C₇H₉Br₂NO | [5] |
| Molecular Weight | 282.96 g/mol | |
| Appearance | Yellow to light yellow viscous liquid or solid | [5] |
| Purity | Typically ≥98.0% | [5] |
Safety and Handling
This compound is a reactive and hazardous substance that requires careful handling in a controlled laboratory environment.
-
Hazard Statements : The compound is harmful if swallowed (H302). The non-hydrobromide form is noted to be a lachrymator (causes tearing).[5] Related brominated pyridines are known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][9]
-
Precautionary Measures :
-
Always handle in a well-ventilated fume hood.[8]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.[8]
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a dry, well-ventilated place.
-
-
First Aid : In case of contact with eyes, rinse cautiously with water for several minutes.[8] If on skin, wash with plenty of soap and water. If inhaled, move to fresh air. If swallowed, call a poison center or doctor if you feel unwell.[8]
Synthesis and Spectroscopic Characterization
While commercially available, understanding the synthesis of the parent free base, 5-(bromomethyl)-2-methoxypyridine, provides context for its reactivity. A common laboratory-scale synthesis involves the bromination of the corresponding alcohol.
General Synthetic Route
A typical synthesis involves the treatment of (5-methoxypyridin-2-yl)methanol with a brominating agent like phosphorus tribromide (PBr₃) in an anhydrous solvent such as dichloromethane (CH₂Cl₂).[10] The reaction proceeds via the conversion of the hydroxyl group into a good leaving group, which is then displaced by a bromide ion.
Caption: Synthetic route to the free base.
Spectroscopic Data
Characterization of the final product is crucial for confirming its identity and purity. The following table summarizes expected spectroscopic data for the related compound, 5-bromo-2-methoxypyridine, which provides a reference for the core scaffold.
| Technique | Expected Data for 5-Bromo-2-methoxypyridine | Source(s) |
| ¹H NMR | Signals corresponding to aromatic protons and the methoxy group protons. | [11] |
| ¹³C NMR | Resonances for five aromatic carbons (four C-H, one C-Br, one C-O) and one methoxy carbon. | [11] |
| FT-IR (cm⁻¹) | Aromatic C-H stretching (~3050), C=C/C=N stretching (~1570, 1460), C-O-C stretching (~1280, 1030), and C-Br stretching (~780). | [11] |
| MS (EI) | Molecular ion peak [M]⁺ at m/z 187/189 (due to bromine isotopes). Key fragments include [M-CO]⁺ and [M-Br]⁺. | [11] |
Core Reactivity: The Nucleophilic Substitution Pathway
The primary utility of this compound stems from its high reactivity as an electrophile in nucleophilic substitution (Sₙ) reactions. The hydrobromide salt is typically neutralized in situ with a base to generate the more reactive free base for subsequent reactions.
Mechanistic Rationale
The C-Br bond in the bromomethyl group is highly polarized, and the bromide ion is an excellent leaving group. The methylene carbon is analogous to a benzylic carbon, and the adjacent pyridine ring can stabilize the transition state of the substitution reaction. This makes the carbon atom highly susceptible to attack by a wide range of nucleophiles.
Caption: Key nucleophilic substitution reactions.
Standard Experimental Protocol: N-Alkylation
This protocol provides a generalized, self-validating workflow for the N-alkylation of a secondary amine, a common transformation in drug synthesis.
-
Reaction Setup : To a solution of the amine (1.0 equiv.) in a polar aprotic solvent (e.g., DMF or Acetonitrile) in a round-bottom flask, add a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 1.5-2.0 equiv.).
-
Reagent Addition : Add this compound (1.1-1.2 equiv.) to the stirred suspension at room temperature.
-
Reaction Execution : Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Work-up : Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or CH₂Cl₂).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired product.
Applications in Drug Discovery and Development
The 2-methoxy-5-pyridinylmethyl moiety introduced by this building block is found in several clinical candidates and investigational drugs, highlighting its value in medicinal chemistry.[4][6]
| Target Molecule Class | Therapeutic Area | Significance of the Moiety | Reference(s) |
| Nicotinic Acetylcholine Receptor (nAChR) Ligands | Neurological Disorders | The pyridine nitrogen and overall structure contribute to high-affinity binding at nAChRs, which are targets for cognitive disorders. | [12] |
| Serotonin 6 (5-HT₆) Receptor Antagonists | Alzheimer's Disease | The methoxypyridine unit is part of a scaffold that demonstrates high affinity and selectivity for the 5-HT₆ receptor, a key target for improving cognition. | [13] |
| General Pharmaceutical Intermediates | Various | Serves as a versatile intermediate for creating new chemical entities with potential therapeutic benefits across different disease areas. | [6] |
| Agrochemical Synthesis | Crop Protection | The substituted pyridine core is also a common feature in modern pesticides and herbicides. | [4] |
Case Study: Synthesis of a 5-HT₆ Receptor Antagonist Precursor
In the development of SUVN-502, a potent and selective 5-HT₆ receptor antagonist for Alzheimer's disease, a key synthetic step involves the alkylation of a piperazine nitrogen with an electrophile.[13] this compound is an ideal reagent for installing the required (2-methoxy-5-pyridinyl)methyl group onto a similar piperazine core, demonstrating its direct applicability in constructing complex drug candidates.
Conclusion and Future Outlook
This compound is a high-value building block that provides a reliable and efficient route to the 2-methoxy-5-pyridinylmethyl scaffold. Its predictable reactivity via nucleophilic substitution allows for broad application in synthesizing diverse molecular architectures. For researchers in medicinal chemistry and drug development, this reagent is an essential tool for accessing novel chemical space and optimizing lead compounds. As the demand for highly specific and potent therapeutics continues to grow, the strategic use of well-designed building blocks like this compound will remain critical to the advancement of pharmaceutical and agrochemical research.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. 5-(Bromomethyl)-2-methoxypyridine Manufacturer, Supplier from Aurangabad [anjalilabs.co.in]
- 6. lookchem.com [lookchem.com]
- 7. echemi.com [echemi.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. fishersci.com [fishersci.com]
- 10. 2-(BroMoMethyl)-5-Methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT6) Receptor Antagonist for Potential Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 5-(Bromomethyl)-2-methoxypyridine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for the versatile chemical intermediate, 5-(Bromomethyl)-2-methoxypyridine hydrobromide (CAS No: 1588441-28-4).[1][2][3] As a crucial building block in the synthesis of a wide array of pharmaceutical compounds, a thorough understanding of its structural and spectroscopic properties is paramount for researchers in drug discovery and development. This document collates and interprets nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a comprehensive reference for the unambiguous identification and characterization of this compound. The guide also delves into the theoretical underpinnings of the observed spectral features and provides standardized protocols for data acquisition.
Introduction: The Significance of this compound
This compound is a heterocyclic compound featuring a pyridine ring substituted with a methoxy and a bromomethyl group.[1] This strategic arrangement of functional groups makes it a highly valuable reagent in organic synthesis, particularly in the construction of complex molecular architectures for targeted therapeutic agents. The bromomethyl group serves as a reactive handle for nucleophilic substitution and cross-coupling reactions, while the methoxy group and the pyridine nitrogen influence the molecule's electronic properties and binding interactions.
Given its role as a key intermediate, ensuring the identity and purity of this compound is a critical step in any synthetic workflow. Spectroscopic techniques provide the necessary tools for this validation. This guide will dissect the characteristic spectral signatures of this compound, providing a foundational understanding for its use in research and development.
Molecular Structure and Isomerism
It is crucial to distinguish 5-(Bromomethyl)-2-methoxypyridine from its isomers, as the position of the substituents dramatically alters the compound's reactivity and its resulting spectroscopic data. The systematic IUPAC name for the free base is 5-(bromomethyl)-2-methoxypyridine (CAS No: 128632-03-1).[4][5] The hydrobromide salt is formed by the protonation of the pyridine nitrogen.
Molecular Structure of 5-(Bromomethyl)-2-methoxypyridine ```dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];
C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; N1 [label="N"]; O1 [label="O"]; C6 [label="CH3"]; C7 [label="CH2"]; Br1 [label="Br"];
C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- N1 [len=1.5]; N1 -- C5 [len=1.5]; C5 -- C1 [len=1.5];
C5 -- O1 [len=1.5]; O1 -- C6 [len=1.5]; C2 -- C7 [len=1.5]; C7 -- Br1 [len=1.5];
H1 [label="H", pos="1.2,0.7!"]; H2 [label="H", pos="-1.2,0.7!"]; H3 [label="H", pos="-1.2,-0.7!"];
C1 -- H1 [style=invis]; C3 -- H2 [style=invis]; C4 -- H3 [style=invis]; }
Caption: Proposed fragmentation of the molecular ion in ESI-MS.
Experimental Protocol for MS Data Acquisition (ESI)
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode.
-
Scan a mass range that includes the expected molecular ion peaks (e.g., m/z 50-500).
-
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peaks and any significant fragment ions. High-resolution mass spectrometry can be used to confirm the elemental composition.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a comprehensive and complementary suite of tools for the unambiguous characterization of this compound. By understanding the principles behind these techniques and the expected spectral features for this compound, researchers can confidently verify its identity and purity, ensuring the integrity of their synthetic endeavors in the pursuit of novel therapeutics. This guide serves as a valuable resource for scientists engaged in the synthesis and application of this important chemical intermediate.
References
- 1. lookchem.com [lookchem.com]
- 2. |1588441-28-4|C7H9Br2NO|MFCD24847830|有机合成-上海珂华生物有限公司 [coolpharm.com]
- 3. 1588441-28-4|this compound|BLD Pharm [bldpharm.com]
- 4. 128632-03-1|5-(Bromomethyl)-2-methoxypyridine|BLD Pharm [bldpharm.com]
- 5. 5-(Bromomethyl)-2-methoxypyridine Manufacturer, Supplier from Aurangabad [anjalilabs.co.in]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-(Bromomethyl)-2-methoxypyridine hydrobromide
Introduction: The Strategic Importance of 5-Arylmethyl-2-methoxypyridines in Medicinal Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction has revolutionized the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials. Within the realm of drug discovery, the 5-arylmethyl-2-methoxypyridine scaffold is of significant interest. The pyridine core acts as a versatile pharmacophore, capable of engaging in various biological interactions, while the methoxy and arylmethyl substituents provide avenues for modulating potency, selectivity, and pharmacokinetic properties.
This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of 5-(Bromomethyl)-2-methoxypyridine hydrobromide with a variety of arylboronic acids. We will delve into the mechanistic nuances of this transformation, with a particular focus on the challenges and considerations arising from the benzylic bromide functionality and the hydrobromide salt form of the starting material. The detailed protocol provided herein is designed to be a robust starting point for researchers in academic and industrial settings, facilitating the synthesis of diverse libraries of 5-arylmethyl-2-methoxypyridine derivatives for downstream applications in drug development and other scientific disciplines.
Mechanistic Insights: Navigating the Catalytic Cycle with a Pyridine Hydrobromide Substrate
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the 5-(bromomethyl)-2-methoxypyridine. This step is typically the rate-determining step and results in a Pd(II) intermediate. For benzylic halides, this process proceeds with inversion of stereochemistry.[3]
-
Transmetalation: This step involves the transfer of the organic group from the organoboron species (boronic acid) to the palladium center. A crucial aspect of this step is the role of the base. The base activates the boronic acid, forming a more nucleophilic boronate species, which then facilitates the transfer of the aryl group to the palladium complex.[5][6]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic ligands on the palladium center couple and are eliminated. This regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
A critical consideration for the coupling of this compound is the presence of the hydrobromide salt. The pyridinium nitrogen is protonated, necessitating the use of a sufficient excess of base to both neutralize the salt and facilitate the transmetalation step. Failure to use an adequate amount of base will result in incomplete reaction as the catalytic cycle will be inhibited.
Figure 1: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block or oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Catalyst and Ligand Addition: In a separate vial, weigh palladium(II) acetate (0.02 mmol) and RuPhos (0.04 mmol) and add them to the Schlenk flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask.
-
Inert Atmosphere: Seal the flask and degas the reaction mixture by bubbling argon or nitrogen through the solvent for 10-15 minutes.
-
Reaction Execution: Place the flask in a preheated heating block or oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd(OAc)₂ | A common and effective palladium source. |
| Ligand | RuPhos | A bulky, electron-rich phosphine ligand known to be effective for challenging cross-couplings. |
| Base | K₂CO₃ | A moderately strong inorganic base sufficient to neutralize the hydrobromide and facilitate transmetalation. |
| Solvent | 1,4-Dioxane/Water | A common solvent system for Suzuki-Miyaura couplings, with water often accelerating the reaction. |
| Temperature | 80-100 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate without significant decomposition. |
| Stoichiometry | 1.2 eq. Boronic Acid, 3.0 eq. Base | A slight excess of the boronic acid ensures complete consumption of the starting material. A significant excess of base is crucial to neutralize the hydrobromide salt. |
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction stalls, consider increasing the temperature or adding a fresh portion of the catalyst and ligand. Ensure that the reagents and solvents are anhydrous and that the reaction is maintained under a strict inert atmosphere.
-
Side Reactions: The primary side reaction is often protodeboronation of the boronic acid. Using a slight excess of the boronic acid can help to mitigate this. Homocoupling of the boronic acid can also occur, which can be minimized by careful control of the reaction temperature and catalyst loading.
-
Substrate Scope: The electronic nature of the arylboronic acid can influence the reaction rate. Electron-rich boronic acids may react more slowly than electron-poor ones. Optimization of the reaction time and temperature may be necessary for different substrates.
-
Alternative Conditions: For particularly challenging substrates, other catalyst/ligand systems (e.g., Pd(PPh₃)₄) or bases (e.g., Cs₂CO₃, K₃PO₄) may be explored.
Safety Precautions
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
This compound is a lachrymator and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
1,4-Dioxane is a flammable solvent and a suspected carcinogen. Handle with care and avoid ignition sources.
-
Always consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound provides a versatile and efficient route to a wide array of 5-arylmethyl-2-methoxypyridine derivatives. By understanding the key mechanistic considerations, particularly the role of the base in neutralizing the hydrobromide salt, researchers can successfully employ this methodology to generate novel compounds for applications in drug discovery and materials science. The protocol detailed in this application note serves as a robust starting point for the synthesis of these valuable molecular scaffolds.
References
- 1. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. wwjmrd.com [wwjmrd.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Nucleophilic Substitution Reactions with 5-(Bromomethyl)-2-methoxypyridine hydrobromide
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting nucleophilic substitution reactions using 5-(Bromomethyl)-2-methoxypyridine hydrobromide. This versatile reagent is a key building block in medicinal chemistry, valued for its ability to introduce the 2-methoxypyridine motif into a wide range of molecular scaffolds. This document elucidates the underlying chemical principles, offers detailed, field-proven protocols for reactions with various nucleophiles (N, O, and S-based), and provides insights into reaction optimization and safety considerations. The protocols are designed to be self-validating, with explanations for each experimental choice to ensure reproducibility and success.
Introduction and Reagent Overview
This compound is a pyridinic compound featuring a reactive bromomethyl group. This functional group is analogous to a benzylic bromide, making it an excellent electrophile for SN2 reactions. The electron-withdrawing nature of the pyridine ring further enhances the reactivity of the benzylic-like carbon, facilitating its displacement by a wide array of nucleophiles. The methoxy group at the 2-position influences the electronic properties of the pyridine ring.[1] The hydrobromide salt form enhances the compound's stability and simplifies handling.
The primary utility of this reagent lies in its role as an alkylating agent, enabling the covalent attachment of the (2-methoxypyridin-5-yl)methyl group to target molecules. This moiety is prevalent in numerous biologically active compounds and pharmaceutical agents.
Safety and Handling
This compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[2][3][4][5] Appropriate personal protective equipment (PPE), including safety glasses with side-shields, gloves, and a lab coat, must be worn at all times.[2] All manipulations should be performed in a well-ventilated fume hood.[2][3][4][5] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[3][5] Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.[2][3][4][5]
Mechanistic Considerations: The SN2 Pathway
The nucleophilic substitution reactions involving this compound predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[6] This is a single-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs.[7]
Key Factors Influencing SN2 Reactions:
-
Substrate: The primary nature of the electrophilic carbon in 5-(bromomethyl)-2-methoxypyridine minimizes steric hindrance, favoring the SN2 pathway.[6]
-
Nucleophile: The rate of reaction is directly proportional to the concentration and strength of the nucleophile.[6][8] Stronger nucleophiles lead to faster reaction rates.
-
Leaving Group: Bromide is an excellent leaving group due to its ability to stabilize the negative charge as a bromide ion (Br⁻).[9]
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (ACN), and acetone are ideal for SN2 reactions.[6][10] They can solvate the cation of the nucleophilic salt but do not form a strong "solvent cage" around the anionic nucleophile, thus preserving its reactivity.[6] Protic solvents, like water and alcohols, can hinder the reaction by solvating the nucleophile through hydrogen bonding.[6]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with common classes of nucleophiles.
Reaction with N-Nucleophiles (Amines)
The alkylation of amines is a common application, though it can be complicated by over-alkylation, where the product amine, being nucleophilic itself, reacts further with the alkylating agent.[7][11][12] Using the amine as the hydrobromide salt and a controlled amount of base can help achieve selective monoalkylation.[13][14]
Protocol 3.1.1: Mono-alkylation of a Primary Amine
This protocol details the reaction with a generic primary amine (R-NH₂).
Workflow Diagram:
Caption: Workflow for N-alkylation.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the primary amine (1.1 eq) in anhydrous DMF, add the base (2.5 eq). The base neutralizes the hydrobromide of the starting material and the hydrogen bromide formed during the reaction.
-
Add this compound (1.0 eq) to the mixture.
-
Heat the reaction mixture to a suitable temperature (typically 50-70 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reaction with O-Nucleophiles (Phenols)
The Williamson ether synthesis is adapted here for the formation of aryl ethers from phenols. A base is required to deprotonate the phenol, forming the more nucleophilic phenoxide ion.[15][16]
Protocol 3.2.1: Synthesis of 5-((Aryloxy)methyl)-2-methoxypyridine
Workflow Diagram:
Caption: Workflow for O-alkylation.
Materials:
-
This compound (1.0 eq)
-
Substituted phenol (1.0-1.2 eq)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (ACN) or DMF
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the phenol (1.0-1.2 eq) in anhydrous ACN or DMF.
-
Add the base (2.0 eq) and stir the suspension at room temperature for 15-30 minutes to generate the phenoxide.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux (for ACN) or a suitable temperature (for DMF, e.g., 80 °C) until the starting material is consumed, as indicated by TLC or LC-MS.
-
Cool the reaction to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and EtOAc.[17]
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the resulting ether by column chromatography or recrystallization.
Reaction with S-Nucleophiles (Thiols)
Thiols are excellent nucleophiles, and their corresponding thiolates are even more potent.[18][19] These reactions typically proceed rapidly and with high yields to form thioethers (sulfides).[20][21]
Protocol 3.3.1: Synthesis of 5-(((Aryl)thio)methyl)-2-methoxypyridine
Workflow Diagram:
Caption: Workflow for S-alkylation.
Materials:
-
This compound (1.0 eq)
-
Thiol (R-SH) (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Sodium methoxide (NaOMe) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF) or Methanol (MeOH)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Water, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Caution: NaH reacts violently with water. Handle with extreme care under an inert atmosphere.
-
To a stirred solution of the thiol (1.0 eq) in anhydrous THF at 0 °C, carefully add NaH (1.1 eq) portion-wise. (Alternatively, use NaOMe in MeOH).
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the thiolate.
-
Cool the mixture back to 0 °C and add a solution of this compound (1.0 eq) in a minimal amount of DMF or THF.
-
Let the reaction proceed at room temperature. These reactions are often rapid, monitor closely by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether or EtOAc (3 x volumes).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent to yield the crude thioether.
-
Purify as necessary by column chromatography.
Optimization and Troubleshooting
The success of these nucleophilic substitution reactions hinges on the careful selection of reaction parameters. The following table summarizes key variables and provides guidance for optimization.
| Parameter | N-Nucleophiles | O-Nucleophiles | S-Nucleophiles | Rationale & Troubleshooting Tips |
| Base | K₂CO₃, Cs₂CO₃, DIPEA | K₂CO₃, Cs₂CO₃, NaH | NaH, K₂CO₃, NaOMe | Choice of Base: The base must be strong enough to deprotonate the nucleophile (for phenols and thiols) or neutralize acid byproducts, but not so strong as to cause elimination or other side reactions. Weaker bases like K₂CO₃ are often sufficient.[22] For less acidic phenols, a stronger base like NaH may be needed. |
| Solvent | DMF, ACN, DMSO | ACN, DMF, Acetone | THF, DMF, MeOH | Solvent Polarity: Polar aprotic solvents (DMF, ACN, DMSO) are generally preferred as they enhance the nucleophilicity of the anionic nucleophile.[6][10] For S-alkylation with NaH, THF is a common choice. |
| Temperature | 25 - 80 °C | 50 °C - Reflux | 0 - 25 °C | Reaction Kinetics: Higher temperatures increase the reaction rate but can also promote side reactions. S-alkylation is often exothermic and rapid at room temperature. O- and N-alkylation may require heating to proceed at a reasonable rate. If the reaction is slow, incrementally increase the temperature. |
| Troubleshooting | Problem: Low yield/no reaction. Solution: Check base strength/equivalents, increase temperature, ensure anhydrous conditions. Problem: Over-alkylation. Solution: Use a slight excess of the amine, control the addition of the electrophile, or use a protecting group strategy.[11] | Problem: Low yield. Solution: Ensure complete formation of the phenoxide before adding the electrophile. Use a more polar solvent like DMF. Use a stronger base like Cs₂CO₃ which also aids through the "cesium effect". | Problem: Disulfide formation. Solution: Maintain an inert atmosphere (N₂ or Ar) to prevent oxidative coupling of the thiol, especially if the thiolate is generated and left for extended periods before the electrophile is added. |
Conclusion
This compound is a highly effective reagent for introducing the (2-methoxypyridin-5-yl)methyl moiety into a variety of substrates through nucleophilic substitution. By understanding the principles of the SN2 reaction and carefully selecting the appropriate base, solvent, and temperature, researchers can achieve high yields and purity. The protocols provided herein serve as a robust starting point for the synthesis of novel compounds for applications in drug discovery and materials science.
References
- 1. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Amine alkylation - Wikipedia [en.wikipedia.org]
- 13. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. benchchem.com [benchchem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 20. An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Thio Analogs of Pyrimidine Bases: Synthesis, Spectroscopic Study, and In Silico Biological Activity Evaluation of New 2-o-(m- and p-)Chlorobenzylthio-6-Methyl-5-Piperidino-(Morpholino-)Methyluracils - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Note & Protocol: Synthesis of Aryl Ethers via Alkylation of Phenols with 5-(Bromomethyl)-2-methoxypyridine Hydrobromide
Abstract: This document provides a comprehensive, step-by-step guide for the O-alkylation of phenols using 5-(Bromomethyl)-2-methoxypyridine hydrobromide. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development. The core of this process is the Williamson ether synthesis, a robust and versatile method for forming ether linkages.[1] This guide details the reaction mechanism, provides a detailed experimental protocol, and offers insights into process optimization and troubleshooting.
Introduction and Scientific Background
The formation of aryl ethers is a fundamental transformation in modern organic synthesis, with wide-ranging applications in the pharmaceutical and material science industries.[2] Molecules containing the aryl ether motif are prevalent in numerous clinically approved drugs and biologically active compounds. The pyridine moiety, in particular, is a key structural component in many pharmaceuticals due to its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic profile. The synthesis of 5-((aryloxy)methyl)-2-methoxypyridines, therefore, represents a critical step in the development of novel chemical entities.
This application note focuses on the alkylation of phenols with this compound, a classic example of the Williamson ether synthesis.[1] This SN2 reaction involves the deprotonation of a phenol to form a nucleophilic phenoxide, which then displaces a halide from an alkyl halide to form the desired ether.[3][4][5] The choice of base and solvent is crucial for the success of this reaction, as they influence the rate of reaction and can affect the regioselectivity between O- and C-alkylation.[3]
Reaction Mechanism and Principles
The alkylation of phenols with this compound proceeds via a two-step mechanism:
-
Deprotonation of the Phenol: In the first step, a base is used to deprotonate the acidic hydroxyl group of the phenol, forming a highly nucleophilic phenoxide anion.[3][6] The choice of base is critical; it must be strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions. Common bases for this transformation include potassium carbonate (K₂CO₃), sodium hydride (NaH), and sodium hydroxide (NaOH).[1]
-
Nucleophilic Substitution (SN2): The resulting phenoxide anion then acts as a nucleophile, attacking the electrophilic methylene carbon of the 5-(Bromomethyl)-2-methoxypyridine. This results in the displacement of the bromide leaving group and the formation of the desired C-O ether bond.[3] The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, which can solvate the cation of the base while leaving the nucleophile relatively free to react.[3]
Potential Side Reactions: While O-alkylation is generally favored, C-alkylation can sometimes occur, where the phenoxide attacks through a carbon atom of the aromatic ring.[3] The use of polar aprotic solvents generally favors O-alkylation, whereas protic solvents can lead to increased C-alkylation by solvating the oxygen of the phenoxide through hydrogen bonding.[3]
Caption: SN2 mechanism for the alkylation of phenols.
Materials and Equipment
Reagents
| Reagent | Purity | Supplier |
| Substituted Phenol | ≥98% | Sigma-Aldrich |
| This compound | ≥97% | Combi-Blocks |
| Potassium Carbonate (K₂CO₃), anhydrous | ≥99% | Fisher Scientific |
| Dimethylformamide (DMF), anhydrous | ≥99.8% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Scientific |
| Hexanes | HPLC Grade | Fisher Scientific |
| Deionized Water | N/A | In-house |
| Brine (Saturated NaCl solution) | N/A | In-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Sigma-Aldrich |
Equipment
-
Round-bottom flasks (50 mL, 100 mL)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Nitrogen or Argon gas inlet
-
Heating mantle with temperature controller
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass funnels and filter paper
-
Flash column chromatography setup (silica gel)
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Analytical balance
-
NMR spectrometer
-
Mass spectrometer
Detailed Experimental Protocol
Caption: Experimental workflow for the synthesis of 5-((aryloxy)methyl)-2-methoxypyridines.
Step 1: Reaction Setup
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add the substituted phenol (1.0 eq.).
-
Add anhydrous potassium carbonate (2.0-3.0 eq.) and anhydrous dimethylformamide (DMF, approximately 0.2 M concentration relative to the phenol).
-
Seal the flask with a septum and flush with an inert gas (nitrogen or argon) for 5-10 minutes.
Step 2: Reaction Execution
-
Add this compound (1.1-1.2 eq.) to the reaction mixture in one portion.
-
Heat the reaction mixture to 60-80°C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 1-2 hours. A typical mobile phase for TLC analysis is 20-30% ethyl acetate in hexanes. The product spot should be less polar than the starting phenol. The reaction is considered complete when the starting phenol is no longer visible by TLC.
Step 3: Work-up and Extraction
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water (approximately 3-4 times the volume of DMF used).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL) to remove any remaining DMF and inorganic salts.
Step 4: Drying and Concentration
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Step 5: Purification and Characterization
-
Purify the crude product by flash column chromatography on silica gel. A gradient elution of ethyl acetate in hexanes (e.g., 0% to 40% ethyl acetate) is typically effective for separating the desired product from any unreacted starting material and byproducts.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data and Expected Results
The following table provides representative reaction conditions and expected yields for the alkylation of various substituted phenols. Actual results may vary depending on the specific substrate and reaction scale.
| Phenol Substrate | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Phenol | 70 | 4-6 | 85-95 |
| 4-Methoxyphenol | 70 | 3-5 | 90-98 |
| 4-Nitrophenol | 80 | 6-8 | 75-85 |
| 2-Chlorophenol | 80 | 8-12 | 70-80 |
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Reaction | Inactive base or wet solvent/reagents. | Use freshly dried, anhydrous K₂CO₃ and anhydrous DMF. Ensure all glassware is thoroughly dried before use. |
| Insufficient temperature. | Increase the reaction temperature in 10°C increments, monitoring for any decomposition. | |
| Incomplete Reaction | Insufficient amount of alkylating agent or base. | Use a slight excess of the alkylating agent (1.1-1.2 eq.) and base (2.0-3.0 eq.). |
| Formation of Side Products | C-alkylation is occurring. | Ensure a polar aprotic solvent like DMF or acetonitrile is used. Avoid protic solvents.[3] |
| The reaction temperature is too high. | Lower the reaction temperature and allow for a longer reaction time. | |
| Difficult Purification | Product and starting material have similar polarity. | Adjust the mobile phase for column chromatography to achieve better separation (e.g., use a less polar solvent system). |
Safety Precautions
-
This compound is a lachrymator and irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Phenols are toxic and can cause skin irritation. Avoid direct contact.
-
Dimethylformamide (DMF) is a skin and eye irritant. Use in a fume hood.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-(Bromomethyl)-2-methoxypyridine Hydrobromide
Introduction: A Versatile Building Block for Medicinal Chemistry
In the landscape of modern drug discovery and development, the synthesis of novel molecular architectures with high precision and efficiency is paramount. Pyridine derivatives are a cornerstone of medicinal chemistry, appearing in a vast array of pharmacologically active compounds. Among the myriad of functionalized pyridines, 5-(Bromomethyl)-2-methoxypyridine hydrobromide stands out as a particularly valuable and versatile building block. Its structure incorporates a reactive benzylic-like bromide, a methoxy-substituted pyridine ring, and a hydrobromide salt, presenting both opportunities and challenges in synthetic transformations.
This technical guide provides a comprehensive overview and detailed experimental protocols for the application of this compound in palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, the aim is to not only provide step-by-step instructions but also to elucidate the underlying chemical principles and rationale behind the choice of reagents and reaction conditions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this key intermediate in their synthetic endeavors.
The strategic importance of this reagent lies in its ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. The benzylic-like bromide at the 5-position offers a reactive handle for palladium-catalyzed transformations, allowing for the introduction of diverse molecular fragments. The methoxy group at the 2-position modulates the electronic properties of the pyridine ring, influencing its reactivity and the properties of the final products.
A key consideration when working with this compound is the presence of the hydrobromide salt. The protonated pyridine nitrogen can influence the solubility of the starting material and, more critically, can interact with the basic components of the reaction mixture. Therefore, the choice and stoichiometry of the base are crucial for both the neutralization of the hydrobromide salt and the facilitation of the catalytic cycle. This guide will address these practical considerations to ensure robust and reproducible results.
Core Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a class of powerful synthetic transformations that have revolutionized the way organic chemists construct complex molecules. These reactions, recognized with the 2010 Nobel Prize in Chemistry, generally proceed through a common catalytic cycle involving a palladium(0) active species.[1] Understanding this cycle is fundamental to troubleshooting and optimizing these reactions.
dot digraph "Palladium_Catalytic_Cycle" { graph [layout=circo, overlap=false, splines=true, maxiter=1000, start=1]; node [shape=box, style=filled, fontname="Helvetica", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", color="#5F6368"];
pd0 [label="Pd(0)Ln", fillcolor="#4285F4"]; oxidative_addition [label="Oxidative Addition\n(R-X)", fillcolor="#EA4335", fontcolor="#202124"]; pd_complex [label="R-Pd(II)-X\nLn", fillcolor="#FBBC05", fontcolor="#202124"]; transmetalation [label="Transmetalation\n(R'-M)", fillcolor="#34A853"]; r_pd_r_prime [label="R-Pd(II)-R'\nLn", fillcolor="#FBBC05", fontcolor="#202124"]; reductive_elimination [label="Reductive Elimination", fillcolor="#EA4335", fontcolor="#202124"];
pd0 -> oxidative_addition [label=" "]; oxidative_addition -> pd_complex [label=" "]; pd_complex -> transmetalation [label=" "]; transmetalation -> r_pd_r_prime [label=" "]; r_pd_r_prime -> reductive_elimination [label=" "]; reductive_elimination -> pd0 [label="R-R'"]; } /dot
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (in our case, the C-Br bond of 5-(bromomethyl)-2-methoxypyridine) to form a Pd(II) complex.
-
Transmetalation: A nucleophilic coupling partner (e.g., an organoboron reagent in Suzuki coupling) transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled together and eliminated, regenerating the Pd(0) catalyst and forming the desired product.
The efficiency and success of these reactions are highly dependent on the choice of the palladium source (precatalyst), the ligand that stabilizes the palladium center and modulates its reactivity, the base which is often crucial for the transmetalation step, and the solvent.
Experimental Protocols
Safety Precautions: this compound is a hazardous substance. Always handle this reagent in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[3]
Protocol 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds by coupling an organohalide with an organoboron compound.[4] For benzylic bromides, specific conditions have been developed to achieve high yields.[5][6] The following protocol is adapted for this compound, with particular attention to the basic conditions required to neutralize the hydrobromide salt.
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
JohnPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Microwave reaction vial or Schlenk flask
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a microwave reaction vial or an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, potassium carbonate, palladium(II) acetate, and JohnPhos.
-
Seal the vial or flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed DMF via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
If using a microwave reactor, heat the reaction mixture to 120 °C for 30-60 minutes. If using conventional heating, place the flask in a preheated oil bath at 100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Rationale for Experimental Choices:
-
Base: A sufficient excess of a moderately strong base like potassium carbonate is used to neutralize the hydrobromide salt of the starting material and to facilitate the transmetalation step of the catalytic cycle.
-
Catalyst and Ligand: The combination of Pd(OAc)₂ and an electron-rich, bulky phosphine ligand like JohnPhos is effective for the cross-coupling of benzylic halides.[5]
-
Solvent: DMF is a polar aprotic solvent that is well-suited for Suzuki-Miyaura reactions, as it can dissolve the ionic species involved in the reaction.
-
Microwave Heating: Microwave irradiation can significantly accelerate the reaction rate, leading to shorter reaction times and potentially higher yields.[5]
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ (2 mol%) | A common and effective palladium precatalyst. |
| Ligand | JohnPhos (4 mol%) | A bulky, electron-rich ligand that promotes oxidative addition and reductive elimination.[5] |
| Base | K₂CO₃ (3.0 equiv) | Neutralizes the hydrobromide salt and facilitates transmetalation. |
| Solvent | Anhydrous DMF | A polar aprotic solvent that aids in the dissolution of reactants. |
| Temperature | 100-120 °C | Provides sufficient energy to overcome the activation barrier of the reaction. |
| Reaction Time | 30 min - 12 h | Dependent on the heating method and substrate reactivity. |
Protocol 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[2] This reaction is particularly useful for the synthesis of arylamines and their derivatives. The protocol below is a general guideline for the coupling of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (2.5 equiv)
-
Anhydrous toluene or dioxane
-
Schlenk flask
-
Standard laboratory glassware for workup and purification
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ and XPhos.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add anhydrous toluene or dioxane via syringe, followed by the amine.
-
In a separate flask, add this compound and sodium tert-butoxide. Evacuate and backfill this flask with an inert gas.
-
Add the solution from the first flask to the second flask via cannula or syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir for 8-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.
-
Dilute with ethyl acetate and water, and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Rationale for Experimental Choices:
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is used to deprotonate the amine and neutralize the hydrobromide salt.
-
Catalyst and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand such as XPhos is highly effective for a broad range of Buchwald-Hartwig aminations.[7]
-
Solvent: Toluene and dioxane are common anhydrous solvents for this reaction.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ (2 mol%) | A stable Pd(0) source. |
| Ligand | XPhos (4 mol%) | A highly active ligand for C-N bond formation.[7] |
| Base | NaOt-Bu (2.5 equiv) | A strong base required for amine deprotonation and salt neutralization. |
| Solvent | Anhydrous Toluene or Dioxane | Non-coordinating solvents that are stable at high temperatures. |
| Temperature | 100 °C | Typical temperature for Buchwald-Hartwig aminations. |
| Reaction Time | 8-24 h | Varies depending on the reactivity of the amine. |
Troubleshooting and Further Considerations
-
Low Yields: If low yields are observed, consider screening different ligands, bases, and solvents. The choice of these reagents can have a significant impact on the reaction outcome. For Suzuki couplings, other bases like cesium carbonate or potassium phosphate can be explored. For Buchwald-Hartwig aminations, other ligands from the Buchwald or Hartwig portfolio may be more effective for specific substrates.
-
Side Reactions: In the case of benzylic bromides, homo-coupling of the starting material can be a side reaction. This can sometimes be minimized by adjusting the reaction temperature or the rate of addition of the reagents.
-
Catalyst Poisoning: Pyridine-containing substrates can sometimes inhibit the palladium catalyst through coordination. The use of bulky, electron-rich ligands can often mitigate this issue by favoring the desired catalytic cycle.[8]
Conclusion
This compound is a highly valuable building block for the synthesis of a diverse range of pyridine-containing molecules. The palladium-catalyzed cross-coupling reactions described in this guide provide reliable and efficient methods for the formation of new carbon-carbon and carbon-nitrogen bonds. By understanding the fundamental principles of the catalytic cycles and carefully selecting the reaction conditions, researchers can successfully employ this versatile reagent in their synthetic campaigns, ultimately contributing to the advancement of medicinal chemistry and drug discovery.
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Yoneda Labs [yonedalabs.com]
preparation of 5-(azidomethyl)-2-methoxypyridine from 5-(bromomethyl)-2-methoxypyridine hydrobromide.
Introduction
The synthesis of 5-(azidomethyl)-2-methoxypyridine is a critical transformation in medicinal chemistry and drug development. This compound serves as a versatile building block, primarily due to the presence of the azide moiety. The azide group is a key functional handle for "click chemistry" reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific conjugation of this pyridine derivative to a wide array of molecules.[1] This application note provides a detailed, field-proven protocol for the preparation of 5-(azidomethyl)-2-methoxypyridine from 5-(bromomethyl)-2-methoxypyridine hydrobromide, with a strong emphasis on procedural safety and reaction optimization.
Reaction Overview and Mechanism
The conversion of this compound to 5-(azidomethyl)-2-methoxypyridine is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[2][3] In this process, the azide anion (N₃⁻), acting as a potent nucleophile, displaces the bromide ion at the benzylic-like carbon.
The reaction is typically performed using sodium azide (NaN₃) as the azide source in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[2][4] These solvents are crucial as they solvate the sodium cation while leaving the azide anion relatively "naked" and highly reactive, thereby accelerating the reaction rate.[3] The hydrobromide salt of the starting material is first neutralized in situ or in a preceding step to liberate the free base of 5-(bromomethyl)-2-methoxypyridine for efficient reaction.
Experimental Workflow
Caption: Experimental workflow for the synthesis of 5-(azidomethyl)-2-methoxypyridine.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the azidation of benzylic bromides.[2][4][5]
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Diethyl ether (Et₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Neutralization of Starting Material: In a round-bottom flask, dissolve this compound (1.0 eq.) in DMSO (approximately 10 mL per gram of starting material). To this solution, carefully add sodium bicarbonate (1.1 eq.) and stir for 15-20 minutes at room temperature to neutralize the hydrobromide salt.
-
Azide Addition: To the stirred suspension, add sodium azide (1.5 eq.) in one portion.
-
Reaction: Allow the reaction mixture to stir at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, slowly and carefully add deionized water to the reaction mixture. Caution: This quenching process can be exothermic.[4]
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.[2][4]
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel.
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Rationale |
| Solvent | Dimethyl sulfoxide (DMSO) | Polar aprotic solvent that enhances the nucleophilicity of the azide anion.[3] |
| Reactant Ratio | 1.5 equivalents of Sodium Azide | An excess of the nucleophile is used to drive the reaction to completion.[4] |
| Temperature | Room Temperature | Sufficient for the reaction to proceed to completion overnight.[4] |
| Reaction Time | Overnight (approx. 12-16 hours) | Typically sufficient for complete conversion. Monitor by TLC. |
| Typical Yield | > 80% | High yields are expected with careful execution of the protocol. |
Safety and Handling of Sodium Azide
Sodium azide is a highly toxic substance and must be handled with extreme care.[6][7][8]
-
Toxicity: Sodium azide is acutely toxic if ingested, inhaled, or absorbed through the skin.[9] It can form strong complexes with hemoglobin, thereby blocking oxygen transport in the blood.[6]
-
Explosion Hazard: While solid sodium azide is relatively stable, it can form highly explosive heavy metal azides.[8] Therefore, contact with metals such as lead, copper, and their salts must be strictly avoided.[8][9] Do not use metal spatulas for handling solid sodium azide.[6]
-
Reaction with Acids: Sodium azide reacts with acids to form the highly toxic and explosive hydrazoic acid (HN₃).[6][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and double nitrile gloves when handling sodium azide.[7][8] All manipulations of solid sodium azide or concentrated solutions should be performed in a certified chemical fume hood.[7]
-
Waste Disposal: Sodium azide is classified as a P-listed hazardous waste.[10] Never dispose of sodium azide or solutions containing it down the drain, as it can react with lead or copper plumbing to form explosive metal azides.[8][9] All waste, including contaminated gloves and paper towels, must be disposed of as hazardous waste according to institutional guidelines.[10]
-
Spill Cleanup: In case of a spill, carefully sweep up solid sodium azide to avoid dust formation.[7] The spill area should then be wiped with a damp cloth and then with 70% ethanol.[8][9]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period. Gentle heating (e.g., to 40-50 °C) can be applied if necessary, but with caution due to the thermal sensitivity of azides. |
| Incomplete neutralization of the starting material. | Ensure complete neutralization by adding a slight excess of base and stirring for an adequate amount of time before adding sodium azide. | |
| Low Yield | Inefficient extraction. | Perform additional extractions with diethyl ether. Ensure proper mixing during extraction. |
| Product loss during work-up. | Handle the product carefully during transfers and concentration steps. | |
| Product Contamination | Residual starting material or byproducts. | Purify the crude product using column chromatography. |
| Residual DMSO. | Ensure complete removal of DMSO during the aqueous work-up by washing thoroughly with water. |
Characterization of 5-(azidomethyl)-2-methoxypyridine
The final product should be characterized to confirm its identity and purity. Typical characterization methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule. The appearance of a characteristic singlet for the CH₂ group adjacent to the azide and the disappearance of the signal corresponding to the CH₂Br of the starting material are key indicators.
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band in the region of 2100 cm⁻¹ is characteristic of the azide functional group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of 5-(azidomethyl)-2-methoxypyridine. By adhering to the detailed steps and paying close attention to the safety precautions for handling sodium azide, researchers can successfully prepare this valuable intermediate for applications in drug discovery and development.
References
- 1. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. BENZYL AZIDE synthesis - chemicalbook [chemicalbook.com]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. uthsc.edu [uthsc.edu]
Application Notes & Protocols: Leveraging 5-(Bromomethyl)-2-methoxypyridine Hydrobromide in Solid-Phase Organic Synthesis
Introduction: A Versatile Linker for Acid-Labile Cleavage Strategies
In the landscape of solid-phase organic synthesis (SPOS), particularly in the construction of peptide and small molecule libraries, the choice of linker is paramount to the success of the synthetic strategy.[1][2] 5-(Bromomethyl)-2-methoxypyridine hydrobromide has emerged as a valuable reagent for creating an acid-sensitive linker, enabling the immobilization of nucleophiles such as phenols, carboxylic acids, and thiols onto a solid support.
The core utility of this reagent lies in the electronic properties of the 2-methoxypyridine moiety. The electron-donating methoxy group at the 2-position of the pyridine ring activates the benzylic (pyridin-5-ylmethyl) position. This activation renders the resulting ether or ester bond sufficiently stable to withstand a variety of reaction conditions commonly employed in SPOS, yet exquisitely sensitive to cleavage by moderate acids like trifluoroacetic acid (TFA). This "safety-catch" characteristic allows for the assembly of complex molecules on the solid support, followed by a clean and efficient release of the final product into solution.[2][3]
This document provides a comprehensive guide to the application of this compound, detailing the rationale behind its use, step-by-step protocols for immobilization and cleavage, and critical safety considerations.
Principle of Application: Immobilization and Cleavage Mechanism
The application of this compound in SPOS is a two-stage process: immobilization of a substrate onto a solid support and subsequent cleavage to release the modified substrate.
Immobilization: The process begins by anchoring a molecule of interest (e.g., a phenol-containing compound) to a suitable solid-phase resin. This is achieved via a nucleophilic substitution (SN2) reaction. A base is used to deprotonate the nucleophilic group on the substrate (e.g., the hydroxyl group of a phenol to form a phenoxide), which then attacks the electrophilic bromomethyl group of the reagent, displacing the bromide and forming a stable ether linkage.
Cleavage: After the desired synthetic transformations are completed on the solid support, the product is liberated. The 2-methoxy-5-pyridinylmethyl ether linkage is highly susceptible to acid-catalyzed cleavage. Treatment with a standard TFA "cleavage cocktail" protonates the ether oxygen, weakening the C-O bond and leading to the release of the target molecule and a resin-bound carbocation. Scavengers included in the cocktail, such as triisopropylsilane (TIS), quench this reactive cation to prevent side reactions.
Below is a workflow diagram illustrating the overall process.
Caption: General workflow for solid-phase synthesis using the 2-methoxypyridine linker.
Detailed Experimental Protocols
These protocols are designed for a standard 0.1 mmol synthesis scale. Adjustments may be necessary based on the specific resin loading and substrate.
Materials and Reagents
| Reagent / Material | Grade / Specification | Supplier Example | Purpose |
| 5-(Bromomethyl)-2-methoxypyridine HBr | ≥97% | Sigma-Aldrich | Linker Precursor |
| Merrifield Resin (or other appropriate support) | 100-200 mesh, 1% DVB | AAPPTEC, ChemPep | Solid Support |
| Phenol-containing Substrate | As required | N/A | Molecule to Immobilize |
| N,N-Diisopropylethylamine (DIEA) | Peptide synthesis grade | Thermo Fisher Scientific | Non-nucleophilic base |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade, amine-free | Thermo Fisher Scientific | Swelling & Reaction Solvent |
| Dichloromethane (DCM) | ACS Grade | Honeywell | Washing Solvent |
| Trifluoroacetic Acid (TFA) | ≥99% | Sigma-Aldrich | Cleavage Agent |
| Triisopropylsilane (TIS) | 99% | Sigma-Aldrich | Cation Scavenger |
| Deionized Water (H₂O) | Type 1 | N/A | Scavenger |
| Diethyl Ether | Anhydrous | Fisher Scientific | Precipitation Solvent |
Protocol 1: Immobilization of a Phenol onto the Solid Support
This protocol describes the attachment of a generic phenol to the resin via the 2-methoxypyridine linker.
Rationale: The reaction is performed in an anhydrous, polar aprotic solvent (DMF) to facilitate the SN2 reaction. DIEA is a bulky, non-nucleophilic base used to deprotonate the phenol without competing in the substitution reaction. Multiple washes are critical to remove excess reagents and by-products, ensuring a clean subsequent synthesis.[4]
Step-by-Step Procedure:
-
Resin Preparation:
-
Substrate Preparation:
-
In a separate vial, dissolve the phenol-containing substrate (0.3 mmol, 3 eq.) and this compound (0.3 mmol, 3 eq.) in 2 mL of DMF.
-
-
Coupling Reaction:
-
Add the substrate solution to the swollen resin.
-
Add DIEA (0.6 mmol, 6 eq., ~105 µL) dropwise to the resin slurry.
-
Agitate the reaction mixture at room temperature for 16-24 hours. A gentle nitrogen stream can be used to maintain an inert atmosphere.
-
-
Washing:
-
Drain the reaction solvent.
-
Wash the resin thoroughly to remove unreacted materials. A typical wash cycle is:
-
DMF (3 x 3 mL)
-
DCM (3 x 3 mL)
-
DMF (3 x 3 mL)
-
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator. The resin is now ready for further synthetic steps.
-
Protocol 2: Cleavage and Deprotection
This protocol details the release of the final product from the resin.
Rationale: TFA is a strong acid that efficiently protonates and cleaves the acid-labile linker. Water acts as a scavenger, and TIS is a highly effective scavenger for carbocations generated during cleavage, preventing them from re-attaching to the product or causing other side reactions (e.g., alkylation of tryptophan residues).[4] Precipitation in cold ether is a standard method for isolating peptide and small molecule products from the cleavage mixture.
Caption: Simplified mechanism of acid-catalyzed linker cleavage.
Step-by-Step Procedure:
-
Resin Preparation:
-
Place the dry, product-bound resin (from the 0.1 mmol synthesis) in a reaction vessel.
-
Wash the resin with DCM (3 x 3 mL) to remove any residual DMF and shrink the resin beads.
-
-
Cleavage:
-
Prepare the cleavage cocktail. For a standard cleavage, use TFA/TIS/H₂O (95:2.5:2.5 v/v/v) . For 100-150 mg of resin, prepare 2 mL of the cocktail.
-
Caution: Prepare and use the TFA cocktail in a certified chemical fume hood. TFA is highly corrosive.[5]
-
Add the cleavage cocktail to the resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Product Isolation:
-
Filter the resin and collect the filtrate (which contains the cleaved product) into a clean centrifuge tube.
-
Wash the resin with an additional 1 mL of neat TFA and combine the filtrates.
-
Concentrate the TFA solution under a gentle stream of nitrogen until the volume is reduced by approximately 80-90%.
-
-
Precipitation and Purification:
-
Add 10 mL of ice-cold diethyl ether to the concentrated filtrate to precipitate the product.
-
Centrifuge the mixture (e.g., 4000 rpm for 5 min), decant the ether, and wash the solid pellet with another 10 mL of cold ether.
-
Repeat the centrifugation and decanting step.
-
Dry the crude product pellet under vacuum. The product can then be purified by standard techniques such as HPLC.
-
Safety and Handling
Adherence to safety protocols is essential when working with the following chemicals.[6][7]
-
This compound: This compound is a brominating agent and should be handled with care. It may cause skin and eye irritation.[6]
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, nitrile gloves, and a lab coat. Handle in a well-ventilated area or chemical fume hood. Avoid formation of dust and aerosols.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[6]
-
-
Trifluoroacetic Acid (TFA): TFA is extremely corrosive and can cause severe skin and eye burns and respiratory irritation.
-
Handling: Always handle in a chemical fume hood. Wear heavy-duty gloves (e.g., butyl rubber or Viton), chemical splash goggles, a face shield, and a lab coat. Ensure an eyewash station and safety shower are immediately accessible.[5]
-
-
Solvents (DMF, DCM): These are harmful solvents. Avoid inhalation and skin contact. Use only in a well-ventilated area.[4]
Always consult the latest Safety Data Sheet (SDS) for each chemical before use.[5][6][7][8]
Conclusion
This compound serves as an effective precursor for an acid-labile linker in solid-phase organic synthesis. Its ability to stably anchor nucleophilic substrates to a solid support, combined with the mild acidic conditions required for cleavage, makes it a valuable tool for the synthesis of diverse molecular libraries. The protocols outlined in this guide provide a robust framework for researchers to successfully implement this linker strategy in their synthetic campaigns.
References
- 1. Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 2. mdpi.com [mdpi.com]
- 3. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
The Art of C-N Bond Formation: A Detailed Guide to the Reaction of 5-(Bromomethyl)-2-methoxypyridine hydrobromide with Amine Nucleophiles
In the landscape of modern medicinal chemistry and drug development, the synthesis of pyridine-containing molecules remains a cornerstone of innovation. The pyridine scaffold is a privileged structure, appearing in a vast array of pharmaceuticals due to its ability to engage in crucial biological interactions.[1][2] A key transformation in the elaboration of these scaffolds is the formation of carbon-nitrogen bonds, often achieved through the reaction of an electrophilic pyridine derivative with a nucleophilic amine. This guide provides an in-depth exploration of the reaction between 5-(Bromomethyl)-2-methoxypyridine hydrobromide and various amine nucleophiles, offering detailed protocols, mechanistic insights, and practical advice for researchers, scientists, and drug development professionals.
Mechanistic Overview: A Nucleophilic Substitution Dance
The reaction of this compound with amine nucleophiles proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[3] The electron-withdrawing nature of the pyridine ring, amplified by the nitrogen atom, renders the benzylic carbon of the bromomethyl group highly electrophilic and susceptible to attack by a nucleophile.
The amine, with its lone pair of electrons on the nitrogen atom, acts as the nucleophile. The reaction is initiated by the attack of the amine's lone pair on the electrophilic carbon of the bromomethyl group, leading to the formation of a transient pentacoordinate transition state. Subsequently, the bromide ion departs as a leaving group, resulting in the formation of a new carbon-nitrogen bond and yielding the desired N-alkylated pyridine derivative.
Several factors influence the rate and efficiency of this reaction:
-
Nucleophilicity of the Amine: The reactivity of the amine nucleophile is paramount. Primary aliphatic amines are generally more nucleophilic than secondary amines due to reduced steric hindrance. Aromatic amines, or anilines, are less nucleophilic than aliphatic amines because the lone pair on the nitrogen atom is delocalized into the aromatic ring.
-
Reaction Conditions: The choice of solvent and base is critical. A polar aprotic solvent, such as acetonitrile or N,N-dimethylformamide (DMF), is typically employed to dissolve the reactants and facilitate the SN2 reaction. A base is required to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the reaction and to deprotonate the amine nucleophile, thereby increasing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃) and triethylamine (Et₃N).[1][4]
-
The Role of the Hydrobromide Salt: 5-(Bromomethyl)-2-methoxypyridine is often supplied as its hydrobromide salt to improve its stability and handling. In the reaction mixture, the hydrobromide salt can protonate the amine nucleophile, reducing its nucleophilicity. Therefore, a sufficient amount of base is necessary to neutralize the hydrobromide salt and deprotonate the amine.
-
The Influence of the 2-Methoxy Group: The electron-donating methoxy group at the 2-position of the pyridine ring can subtly influence the reactivity of the electrophile. While the primary effect on the bromomethyl group at the 5-position is inductive, the methoxy group can also influence the overall electronic properties of the pyridine ring.
Visualizing the Reaction Pathway
To better understand the flow of the reaction, the following diagrams illustrate the general mechanism and a typical experimental workflow.
Caption: General SN2 mechanism for the reaction.
Caption: A typical experimental workflow for the synthesis.
Detailed Application Protocols
The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with primary aliphatic amines, secondary aliphatic amines, and aniline nucleophiles.
Protocol 1: Reaction with a Primary Aliphatic Amine (e.g., Benzylamine)
This protocol describes a general procedure for the selective mono-N-alkylation of a primary amine. The use of the amine hydrobromide salt as a starting material can help to minimize over-alkylation.[4]
Materials:
-
This compound (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.5 equiv)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound and potassium carbonate.
-
Add anhydrous acetonitrile to the flask, followed by the dropwise addition of benzylamine at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and stir vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-((2-methoxypyridin-5-yl)methyl)benzylamine.
| Amine Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | K₂CO₃ | Acetonitrile | Reflux | 6 | 85-95 |
| n-Butylamine | Et₃N | DMF | 60 | 8 | 80-90 |
| Cyclohexylamine | K₂CO₃ | Acetonitrile | Reflux | 12 | 75-85 |
Protocol 2: Reaction with a Secondary Aliphatic Amine (e.g., Morpholine)
The reaction with secondary amines generally proceeds smoothly to yield the corresponding tertiary amines.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Triethylamine (Et₃N) (2.2 equiv)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add this compound and anhydrous DMF.
-
Add triethylamine to the mixture, followed by the dropwise addition of morpholine at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-((2-methoxypyridin-5-yl)methyl)morpholine.
| Amine Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | Et₃N | DMF | RT | 18 | 90-98 |
| Piperidine | K₂CO₃ | Acetonitrile | 50 | 12 | 88-96 |
| N-Methylbenzylamine | Et₃N | DMF | RT | 24 | 85-95 |
Protocol 3: Reaction with an Aniline Nucleophile (e.g., Aniline)
The N-alkylation of anilines requires slightly more forcing conditions due to their lower nucleophilicity.
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, combine this compound, aniline, and potassium carbonate in anhydrous DMF.
-
Heat the reaction mixture to 60-80°C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to isolate the desired N-((2-methoxypyridin-5-yl)methyl)aniline.
| Amine Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 70 | 16 | 70-80 |
| 4-Methoxyaniline | K₂CO₃ | DMF | 60 | 12 | 75-85 |
| 4-Chloroaniline | Et₃N | DMF | 80 | 24 | 65-75 |
Troubleshooting and Overcoming Challenges
Overalkylation: A common side reaction, particularly with primary amines, is overalkylation, leading to the formation of tertiary amines and quaternary ammonium salts.[5] The secondary amine product is often more nucleophilic than the starting primary amine. To mitigate this:
-
Use of Excess Primary Amine: Employing a large excess of the primary amine can statistically favor mono-alkylation. However, this may complicate purification.
-
Slow Addition of the Alkylating Agent: Adding the this compound solution dropwise to the amine solution can help maintain a low concentration of the electrophile, reducing the chance of the product reacting further.
-
Use of Amine Hydrobromide Salt: As demonstrated in Protocol 1, starting with the hydrobromide salt of the primary amine can be an effective strategy to suppress overalkylation.[4]
Purification: The basic nature of the amine products can sometimes lead to tailing on silica gel chromatography. To improve separation, a small amount of a basic modifier, such as triethylamine (e.g., 1%) or ammonia in methanol, can be added to the eluent. Recrystallization from a suitable solvent system can also be an effective method for purifying solid products.
Conclusion
The reaction of this compound with amine nucleophiles is a robust and versatile method for the synthesis of a wide range of N-substituted pyridine derivatives. A thorough understanding of the reaction mechanism, careful selection of reaction conditions, and awareness of potential side reactions are key to achieving high yields and purity. The protocols and insights provided in this guide are intended to empower researchers to confidently and effectively utilize this important transformation in their synthetic endeavors, ultimately contributing to the advancement of medicinal chemistry and drug discovery.
References
Troubleshooting & Optimization
Improving Low Yields in Suzuki Coupling with 5-(Bromomethyl)-2-methoxypyridine hydrobromide
< Technical Support Center
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support guide for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 5-(Bromomethyl)-2-methoxypyridine hydrobromide. This resource is designed to provide in-depth, practical solutions to common challenges, particularly low reaction yields. As Senior Application Scientists, we've structured this guide to not only offer protocols but to explain the underlying chemical principles, ensuring you can adapt and overcome challenges in your specific experimental context.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter when using this compound in Suzuki coupling reactions.
Q1: My Suzuki coupling reaction with this compound is resulting in a very low yield. What are the primary factors I should investigate?
A1: Low yields in this specific coupling can often be traced to a few key areas related to the unique properties of your starting material. Here’s a prioritized checklist:
-
Base Selection and Stoichiometry: Your starting material is a hydrobromide salt. The initial role of the base is to neutralize this salt to form the free amine before it can participate in the catalytic cycle. Insufficient base will lead to a stalled reaction. It's crucial to use at least one equivalent of base for the neutralization, plus the amount required for the catalytic cycle itself (typically 2-3 equivalents). Therefore, a total of 3-4 equivalents of base is a good starting point.[1]
-
Catalyst and Ligand System: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalysis. Using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands can help mitigate this issue and improve catalyst stability and activity.[2] Standard catalysts like Pd(PPh₃)₄ may be insufficient for this substrate.[3]
-
Reagent Quality and Stability: 5-(Bromomethyl)-2-methoxypyridine can be susceptible to degradation, especially under basic conditions or at elevated temperatures. Ensure you are using a fresh, high-purity reagent. Consider potential side reactions like self-coupling or decomposition.
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and any phosphine ligands.[4] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.[4][5]
Q2: I'm observing significant byproduct formation. What are the likely side reactions and how can I minimize them?
A2: Common side reactions in Suzuki couplings include homocoupling of the boronic acid and protodeboronation.[2] With your specific substrate, other pathways are also possible:
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, effectively destroying your nucleophile.[2][6] It is often promoted by excess water or harsh basic conditions.[2] Using anhydrous reagents and solvents where possible can help.[2] More stable boronic esters, like pinacol (BPin) or MIDA esters, can also mitigate this issue.[2][7]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct.[3] This is often competitive with the desired cross-coupling, especially if the main reaction is slow.[3] Ensure your reaction mixture is thoroughly degassed before adding the palladium catalyst and maintain a positive pressure of inert gas.[2]
-
Dehalogenation: The bromomethyl group can be reduced, replacing the bromine with a hydrogen. This can be caused by certain bases or impurities in the reaction mixture.
-
Benzylic Substitution: The bromomethyl group is a reactive benzylic halide. Nucleophilic attack by the base (especially hydroxides or alkoxides) or other species can lead to unwanted byproducts. Using a non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often beneficial.[2]
Q3: The hydrobromide salt of my starting material seems to be causing solubility issues. How can I address this?
A3: Solubility of all reagents is crucial for a successful reaction.[2] The hydrobromide salt form can indeed present solubility challenges in common Suzuki coupling solvents like dioxane or toluene.
-
Solvent Choice: Consider more polar aprotic solvents like DMF or using a co-solvent system. A mixture of dioxane and water is a common choice, but the water content should be carefully controlled to avoid excessive protodeboronation.[4]
-
Pre-neutralization: You can perform a pre-neutralization step. Dissolve the this compound in a suitable solvent and treat it with one equivalent of a base like NaHCO₃ or a mild organic base. Extract the free amine into an organic solvent, dry it, and then use it directly in the Suzuki coupling. This ensures your starting material is in the active, neutral form.
Q4: What is the optimal base for this reaction, considering the hydrobromide salt and the pyridine moiety?
A4: The choice of base is critical. It must be strong enough to facilitate the transmetalation step of the Suzuki cycle but not so harsh as to cause degradation of your starting materials.[1][2]
-
Recommended Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices for challenging Suzuki couplings, including those with heteroaryl halides.[2] They are sufficiently basic and generally have good solubility in common solvent mixtures.
-
Bases to Use with Caution: Strong bases like sodium hydroxide or alkoxides can promote side reactions with the bromomethyl group.[8] Organic amine bases like triethylamine are often not basic enough for efficient transmetalation.[8]
Visualizing the Process: Key Diagrams
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow for Low Yields
Caption: A decision tree for troubleshooting low yields.
Optimized Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)[5]
-
Potassium phosphate (K₃PO₄), finely powdered (3.0–4.0 equiv)[5]
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and finely powdered K₃PO₄ (3.5 equiv).[5]
-
Catalyst Addition: In a separate vial, quickly weigh and add Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv).
-
Inert Atmosphere: Seal the Schlenk flask with a septum, and purge with argon or nitrogen for 10-15 minutes. Perform at least three vacuum/backfill cycles to ensure an oxygen-free environment.[3][4]
-
Catalyst Introduction: Under a positive pressure of inert gas, add the pre-weighed catalyst and ligand to the Schlenk flask.
-
Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling argon through the solvents for 20-30 minutes.[3] Add the degassed solvent mixture to the reaction flask via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[5]
-
Reaction Execution: Place the sealed flask in a preheated oil bath or heating block and stir vigorously at a temperature between 80–110 °C.[5]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[4][5] Take small aliquots from the reaction mixture at regular intervals.
-
Workup: After completion (typically 4-16 hours), cool the reaction to room temperature.[3] Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4][5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[4][5]
Parameter Optimization Summary
For systematic optimization, consider screening the following parameters.
| Parameter | Recommended Range/Options | Rationale & Key Considerations |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Must neutralize the HBr salt and facilitate transmetalation. K₃PO₄ is often a good balance of strength and low nucleophilicity.[2] |
| Equivalents of Base | 3.0 - 4.0 | At least 1 eq. for salt neutralization + 2-3 eq. for the catalytic cycle. |
| Catalyst Loading | 0.5 - 2 mol% Pd | Higher loading may be needed for less reactive partners.[5] |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands are crucial for stabilizing the catalyst and promoting oxidative addition with heteroaryl halides.[2] |
| Ligand:Pd Ratio | 2:1 to 4:1 | Ensures complete coordination to the palladium center and prevents catalyst decomposition.[4] |
| Solvent System | Dioxane/H₂O (4:1 to 10:1), Toluene/H₂O, DMF | Solvent choice impacts reagent solubility and reaction rate. Water is often necessary but excess can lead to protodeboronation.[4][5] |
| Temperature | 80 - 110 °C | Higher temperatures can overcome activation barriers but may also lead to degradation. Screening is recommended.[2][5] |
By systematically addressing these key parameters, researchers can effectively troubleshoot and optimize the Suzuki coupling of this compound, leading to significantly improved yields and cleaner reaction profiles.
References
Technical Support Center: Minimizing Homocoupling Byproducts in Reactions with 5-(Bromomethyl)-2-methoxypyridine hydrobromide
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 5-(Bromomethyl)-2-methoxypyridine hydrobromide. It provides in-depth troubleshooting advice and detailed protocols to mitigate the formation of the common homocoupling byproduct, 1,2-bis(6-methoxypyridin-3-yl)ethane, ensuring higher yields of the desired product and simplifying purification.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling, and why is it a significant issue with this compound?
A1: Homocoupling is an undesired side reaction where two molecules of the same starting material react to form a symmetrical dimer. In the case of 5-(Bromomethyl)-2-methoxypyridine, two molecules couple at the reactive bromomethyl position to form 1,2-bis(6-methoxypyridin-3-yl)ethane.
This byproduct is particularly problematic for several reasons:
-
Reduced Yield: It consumes the starting material, directly lowering the yield of your target molecule.
-
Purification Challenges: The homodimer often has similar polarity and solubility to the desired product, complicating separation by standard techniques like column chromatography.
-
Reactive Nature: As a benzylic-type halide, the C-Br bond in 5-(Bromomethyl)-2-methoxypyridine is highly susceptible to various coupling mechanisms, including radical formation and reactions with organometallic intermediates.[1][2] The hydrobromide salt form requires neutralization with a base, which can itself influence side reactions.
Q2: What are the primary chemical mechanisms that lead to this homocoupling byproduct?
A2: The formation of the 1,2-bis(6-methoxypyridin-3-yl)ethane dimer can be initiated through several pathways, largely dependent on the reaction type.
-
Wurtz-Type Coupling: This is prevalent during the formation of organometallic reagents, such as Grignard or organolithium reagents. The newly formed organometallic species can act as a potent nucleophile, attacking the C-Br bond of an unreacted starting material molecule.[3]
-
Reductive Coupling: The presence of metals, particularly zero-valent or low-valent metals used as catalysts or reagents (e.g., Mg, Zn, Pd(0)), can facilitate the reductive homocoupling of the benzylic bromide.[1]
-
Oxidative Coupling in Catalytic Cycles: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), homocoupling is often promoted by the presence of oxygen or issues with the catalyst's oxidation state.[4][5] Oxygen can facilitate the oxidative dimerization of key organometallic intermediates. Furthermore, if a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state, it can stoichiometrically promote the homocoupling of organometallic coupling partners.[6][7]
Q3: How can I reliably detect and quantify the homocoupling byproduct in my reaction mixture?
A3: A combination of chromatographic and spectroscopic methods is recommended for accurate detection and quantification.
| Analytical Technique | Expected Signature for Homocoupling Byproduct | Notes |
| Thin-Layer Chromatography (TLC) | A new, often less polar spot compared to the starting material and potentially close to the desired product. | Excellent for initial, qualitative reaction monitoring. |
| ¹H NMR Spectroscopy | A characteristic singlet for the ethylene bridge (-CH₂-CH₂-) protons, typically around 2.9-3.1 ppm. The aromatic and methoxy signals will also be present. | Provides unambiguous structural confirmation. The integration of the ethylene bridge singlet versus a characteristic peak of the desired product can be used for quantification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | A distinct peak with a molecular ion (M⁺) corresponding to the mass of the dimer (C₁₄H₁₆N₂O₂ ≈ 244.29 g/mol ). | Useful for identifying the byproduct in complex mixtures, especially if it is volatile enough for GC analysis. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | A peak with the correct mass-to-charge ratio ([M+H]⁺ ≈ 245.13) for the dimer. | The preferred method for monitoring reaction progress and quantifying the byproduct relative to the product, as it avoids the thermal decomposition risk of GC. |
Q4: What are the most critical overarching strategies to prevent homocoupling?
A4: Regardless of the specific reaction, four key principles are paramount:
-
Control Reagent Concentration & Addition Rate: Keeping the instantaneous concentration of the reactive 5-(Bromomethyl)-2-methoxypyridine low is the most effective strategy. This is typically achieved by the slow, controlled addition of the halide to the other reaction components.[6]
-
Maintain a Rigorously Inert Atmosphere: Oxygen is a known promoter of homocoupling, particularly in metal-catalyzed reactions.[5][7] Employing robust degassing techniques and maintaining a positive pressure of an inert gas (Argon or Nitrogen) is crucial.
-
Optimize Reagents and Catalysts: The choice of base, solvent, catalyst, and ligands can dramatically shift the balance between the desired reaction and homocoupling. For example, in palladium-catalyzed reactions, using bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling, outcompeting the side reaction.[6]
-
Control Temperature: Lowering the reaction temperature can often disfavor the higher activation energy pathway of homocoupling. However, this must be balanced with achieving a reasonable rate for the primary reaction.
Troubleshooting Guides by Reaction Type
The following guides address specific issues encountered during common transformations involving this compound.
Guide 1: Nucleophilic Substitution (e.g., Williamson Ether Synthesis)
-
Reaction: R-OH + 5-(Bromomethyl)-2-methoxypyridine + Base → R-O-CH₂-(2-MeO-Py)
-
Problem: Significant formation of the homocoupled dimer alongside the desired ether.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Base is too strong or sterically hindered | A strong, hindered base (e.g., KOtBu) can deprotonate the alcohol but may not facilitate the SN2 reaction efficiently. It can also promote elimination or other side reactions. The hydrobromide salt must be neutralized first. | Use a base just strong enough to deprotonate the nucleophile (e.g., NaH for alcohols). Add a stoichiometric amount of a non-nucleophilic base (like K₂CO₃ or DIPEA) first to free the base of the starting material before adding the primary base for the nucleophile. |
| High concentration of the electrophile | A high concentration of the reactive bromomethylpyridine increases the probability of it reacting with another molecule of itself, especially if an intermediate organometallic species is transiently formed. | Add the this compound (as a solution, after neutralization if possible) dropwise to a solution of the deprotonated nucleophile (the alkoxide). This keeps the electrophile concentration low at all times.[8][9] |
| High reaction temperature | While heat can accelerate the desired SN2 reaction, it can also provide the activation energy for undesired pathways like homocoupling. | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C and allow the reaction to slowly warm to room temperature. |
Guide 2: Formation of Organometallic Reagents (e.g., Grignard)
-
Reaction: 5-(Bromomethyl)-2-methoxypyridine + Mg → [Organomagnesium Intermediate]
-
Problem: Very low yield of the Grignard reagent and a large amount of insoluble white solid (the homocoupled dimer).
| Potential Cause | Scientific Rationale | Recommended Solution |
| Slow Grignard initiation | If the reaction does not initiate quickly, the concentration of the alkyl halide builds up in solution. Once initiation occurs, the locally high concentration of the newly formed Grignard reagent reacts with the bulk alkyl halide (Wurtz coupling).[3][10] | Activate the magnesium turnings before the reaction. Common methods include crushing the magnesium, adding a small crystal of iodine, or adding a few drops of 1,2-dibromoethane.[10] |
| High local concentration of alkyl halide | Adding the alkyl halide too quickly creates high local concentrations on the magnesium surface, favoring dimerization over the formation of a stable Grignard reagent. | Prepare a dilute solution of the neutralized 5-(Bromomethyl)-2-methoxypyridine in anhydrous THF. Add this solution dropwise via an addition funnel or syringe pump to a vigorously stirred suspension of activated magnesium turnings. |
| Passive magnesium surface | The magnesium surface is coated with a passivating layer of magnesium oxide, which inhibits the reaction.[10] | In addition to chemical activation, using a sonicator bath can help disrupt the oxide layer and promote a smooth and continuous reaction, preventing reagent buildup. |
Guide 3: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
-
Reaction: 5-(Bromomethyl)-2-methoxypyridine derivative + Coupling Partner --[Pd catalyst]--> Product
-
Problem: Formation of the homocoupled dimer of the coupling partner and/or the pyridine starting material.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Presence of Oxygen | Oxygen can promote the oxidative homocoupling of organometallic intermediates (e.g., organoboron compounds in Suzuki coupling or copper acetylides in Sonogashira coupling).[4][7][11] | Use rigorous degassing techniques. The freeze-pump-thaw method (3 cycles) is most effective for removing dissolved oxygen.[6] Alternatively, sparging the solvent with argon for 30-60 minutes can be used. |
| Inefficient Pd(II) to Pd(0) Reduction | Many common precatalysts are in the Pd(II) state (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂). If the reduction to the active Pd(0) catalyst is slow or incomplete, the remaining Pd(II) can cause stoichiometric homocoupling of the organometallic partner.[6] | Add a mild reducing agent, such as potassium formate (1.1 eq), to the reaction mixture before adding the catalyst.[7][12] Alternatively, use a dedicated Pd(0) source like Pd(PPh₃)₄ or a modern, pre-formed Pd(0) G3/G4 precatalyst. |
| Suboptimal Ligand Choice | The ligand's steric and electronic properties dictate the rates of the catalytic cycle steps. A suboptimal ligand may not promote the desired reductive elimination step fast enough, allowing side reactions to compete. | For Suzuki-type couplings, use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands accelerate reductive elimination, which is often the rate-limiting step for the desired product formation, thus outcompeting homocoupling pathways.[6][13] |
| Copper Co-catalyst (Sonogashira) | In Sonogashira couplings, the copper(I) co-catalyst, especially in the presence of oxygen, is highly effective at catalyzing the oxidative homocoupling of the terminal alkyne (Glaser coupling).[4][11] | Switch to a copper-free Sonogashira protocol.[14] These methods often rely on specialized palladium catalysts or ligands and may require a different base (e.g., Cs₂CO₃) or solvent system, but they are highly effective at eliminating alkyne dimerization. |
Key Experimental Protocols
Protocol 1: General Setup for Rigorous Exclusion of Oxygen (Schlenk Line Technique)
-
Glassware Preparation: Oven-dry all glassware (Schlenk flask, condenser, addition funnel) at >120 °C overnight and allow it to cool under a stream of inert gas (argon or nitrogen).
-
Reagent Addition: Add all solid, non-volatile reagents (e.g., base, catalyst, ligand, coupling partner) to the reaction flask.
-
Seal and Purge: Seal the flask with a rubber septum or glass stopper. Connect the flask to a Schlenk line.
-
Evacuate/Backfill Cycle: Carefully evacuate the flask under vacuum until the pressure stabilizes. Caution: Do not pull a strong vacuum on a large, sealed flask. Then, backfill the flask with inert gas. Repeat this evacuate-and-backfill cycle 3-5 times to remove atmospheric gases from the headspace.[5]
-
Solvent Degassing (Freeze-Pump-Thaw):
-
Place the sealed solvent flask in a liquid nitrogen bath until the solvent is completely frozen.
-
Open the flask to the vacuum line and evacuate for 5-10 minutes.
-
Close the stopcock to the vacuum and thaw the solvent in a warm water bath. You may see bubbles of dissolved gas being released.
-
Repeat this freeze-pump-thaw cycle at least two more times for a total of three cycles.[6]
-
-
Solvent Transfer: Transfer the degassed solvent into the reaction flask via a cannula or a gas-tight syringe under a positive pressure of inert gas.
-
Liquid Reagent Addition: Add any liquid reagents, including the 5-(Bromomethyl)-2-methoxypyridine solution, via a gas-tight syringe through the septum. Maintain a positive inert gas pressure throughout the experiment.
Protocol 2: Minimizing Homocoupling in a Suzuki-Miyaura Coupling via Slow Addition
This protocol is a representative example for coupling an arylboronic acid with 5-(Bromomethyl)-2-methoxypyridine. Assume the pyridyl bromide is the limiting reagent.
-
Flask Setup: To an oven-dried Schlenk flask equipped with a stir bar, add the arylboronic acid (1.2 equiv), a base (e.g., K₃PO₄, 3.0 equiv), and the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Inert Atmosphere: Seal the flask and perform 3-5 evacuate/backfill cycles with argon as described in Protocol 1.
-
Solvent Addition: Add the required volume of degassed 1,4-dioxane/water (e.g., 10:1 v/v) via cannula. Stir the mixture.
-
Prepare Reagent Solution: In a separate dry flask, dissolve this compound (1.0 equiv) and a non-nucleophilic base like K₂CO₃ (1.1 equiv) in a minimal amount of the degassed solvent.
-
Slow Addition: Draw the prepared 5-(Bromomethyl)-2-methoxypyridine solution into a gas-tight syringe. Place the syringe on a syringe pump.
-
Reaction Execution: Heat the main reaction flask to the desired temperature (e.g., 80 °C). Once the temperature is stable, begin the slow, dropwise addition of the 5-(Bromomethyl)-2-methoxypyridine solution via the syringe pump over a period of 60-90 minutes.[6]
-
Monitoring and Work-up: After the addition is complete, allow the reaction to stir at temperature, monitoring its progress by LC-MS. Once complete, cool the reaction to room temperature and proceed with a standard aqueous work-up and purification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. web.alfredstate.edu [web.alfredstate.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. Grignard reagent - Wikipedia [en.wikipedia.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. Sonogashira Coupling [organic-chemistry.org]
optimizing base and solvent conditions for 5-(Bromomethyl)-2-methoxypyridine hydrobromide reactions
Welcome to the technical support center for optimizing reactions involving 5-(Bromomethyl)-2-methoxypyridine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during its use in nucleophilic substitution reactions.
Introduction: Understanding the Starting Material
This compound is a versatile reagent for introducing the 2-methoxy-5-pyridyl)methyl moiety. However, its nature as a hydrobromide salt presents unique challenges and opportunities in reaction design. The protonated pyridine nitrogen renders the molecule more stable for storage but requires careful consideration of base and solvent conditions to achieve successful and selective reactions. This guide will walk you through understanding its reactivity and optimizing your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is the starting material a hydrobromide salt?
The hydrobromide salt form enhances the stability and shelf-life of the compound. The pyridine nitrogen in 2-methoxypyridine is basic (pKa of the conjugate acid is approximately 3.28), and by forming the salt, it is protonated. This prevents the free pyridine from participating in undesired side reactions during storage.
Q2: What is the first step in most reactions with this reagent?
The initial and most critical step is the in-situ neutralization of the pyridinium hydrobromide to generate the free base of 5-(Bromomethyl)-2-methoxypyridine. This unmasks the pyridine nitrogen, which can influence the subsequent reaction, and prepares the bromomethyl group for nucleophilic attack.
Q3: Can the pyridine nitrogen act as a nucleophile?
While the primary reactive site is the bromomethyl group (a benzylic-type bromide), the pyridine nitrogen can potentially compete as a nucleophile, leading to quaternization, especially if a strong external nucleophile is not present or if the reaction conditions favor it. The 2-methoxy group, however, does reduce the basicity and nucleophilicity of the pyridine nitrogen compared to unsubstituted pyridine.[1]
Q4: How does the 2-methoxy group influence reactivity?
The methoxy group at the 2-position has an electron-withdrawing inductive effect, which decreases the basicity of the pyridine nitrogen.[1] This can be advantageous in minimizing N-alkylation side reactions.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Product
Low conversion is a common problem that can often be traced back to suboptimal base or solvent selection, or issues with the nucleophile's reactivity.
Explanation: Before the desired nucleophilic substitution can occur efficiently, the pyridinium hydrobromide must be neutralized to the free base. An insufficient amount or an inappropriate choice of base will result in a low concentration of the active reagent.
Suggested Solutions:
-
Base Stoichiometry: Use at least 1.0 equivalent of a suitable base to neutralize the hydrobromide salt. It is common to use a slight excess (1.1-1.2 equivalents) to ensure complete neutralization.
-
Choice of Base: For simple neutralization without promoting side reactions, a non-nucleophilic base is often preferred. Weak inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are often sufficient. For more sensitive substrates, organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA, Hünig's base) can be used.[2][3]
Explanation: The success of the SN2 reaction depends on the strength of the incoming nucleophile. Weakly nucleophilic species will react slowly with the bromomethyl group.
Suggested Solutions:
-
Activate the Nucleophile: If your nucleophile is an alcohol or a thiol, deprotonating it with a suitable base (e.g., sodium hydride, potassium tert-butoxide) prior to the addition of the electrophile will significantly increase its nucleophilicity. For N-alkylation of amines or indoles, a base is also required to deprotonate the nitrogen.[4][5]
-
Increase Reaction Temperature: Increasing the temperature can enhance the reaction rate. However, this should be done cautiously as it can also promote side reactions like elimination or decomposition.[6][7]
-
Use Additives: For less reactive systems, adding a catalytic amount of sodium or potassium iodide can promote the reaction via the Finkelstein reaction, converting the bromide to a more reactive iodide in situ.
Explanation: The solvent plays a crucial role in an SN2 reaction by solvating the ions and influencing the nucleophile's reactivity.
Suggested Solutions:
-
Polar Aprotic Solvents: These solvents are generally ideal for SN2 reactions as they solvate the cation but leave the anion (the nucleophile) relatively free and highly reactive.[7] Good choices include:
-
Acetonitrile (MeCN)
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Tetrahydrofuran (THF)
-
Issue 2: Formation of Impurities and Side Products
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS analysis indicates the presence of side reactions.
Explanation: This is common when the nucleophile is a primary or secondary amine. The mono-alkylated product can be more nucleophilic than the starting amine and react further with another molecule of the electrophile to form di-alkylated and even quaternary ammonium salt byproducts.[6][8]
Suggested Solutions:
-
Control Stoichiometry: Use an excess of the nucleophile (amine) relative to the this compound.
-
Slow Addition: Add the electrophile dropwise to the reaction mixture to maintain a low concentration of it at all times, which disfavors the second alkylation.[9]
-
Lower Temperature: Running the reaction at a lower temperature can help control the reactivity and improve selectivity for the mono-alkylated product.
Explanation: The pyridine nitrogen of one molecule can act as a nucleophile and attack the bromomethyl group of another molecule, leading to a dimeric or polymeric quaternary ammonium salt. This is more likely if a weak external nucleophile is used or if the concentration of the free base is high.
Suggested Solutions:
-
Use a Non-Nucleophilic Base: Employ a sterically hindered base like DIPEA, which is less likely to compete as a nucleophile.[2][3][10]
-
Reaction Conditions: Ensure the intended nucleophile is sufficiently reactive and present in an adequate concentration to outcompete the pyridine nitrogen.
Experimental Protocols & Data
Protocol 1: General Procedure for N-Alkylation with an Amine
-
To a solution of the amine (1.2 equivalents) in anhydrous DMF, add potassium carbonate (K₂CO₃, 2.5 equivalents).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add this compound (1.0 equivalent) portion-wise to the stirred mixture.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, filter off the inorganic salts, and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 1: Properties of Common Solvents for Nucleophilic Substitution
| Solvent | Dielectric Constant (ε)[11][12][13] | Type | Boiling Point (°C) | Suitability for SN2 |
| N,N-Dimethylformamide (DMF) | 36.7 | Polar Aprotic | 153 | Excellent |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | 82 | Excellent |
| Dimethyl sulfoxide (DMSO) | 46.7 | Polar Aprotic | 189 | Excellent |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | 66 | Good |
| Dichloromethane (DCM) | 8.9 | Polar Aprotic | 40 | Moderate |
| Ethanol (EtOH) | 24.6 | Polar Protic | 78 | Poor to Moderate |
Table 2: Selection of Bases for Reactions
| Base | pKa of Conjugate Acid | Type | Key Features |
| Potassium Carbonate (K₂CO₃) | ~10.3 | Inorganic | Inexpensive, moderately strong, suitable for many reactions.[4] |
| Sodium Bicarbonate (NaHCO₃) | ~10.3 | Inorganic | Weak base, suitable for acid-sensitive substrates. |
| Triethylamine (TEA) | ~10.8 | Organic Amine | Common organic base, can be nucleophilic. |
| DIPEA (Hünig's Base) | ~10.8 | Non-Nucleophilic Amine | Sterically hindered, minimizes N-alkylation side reactions.[2] |
| Sodium Hydride (NaH) | ~35 | Hydride | Strong, non-nucleophilic, used for deprotonating weak acids (e.g., indoles, alcohols).[2][5] |
Visual Guides
Diagram 1: General Reaction Scheme and Troubleshooting Logic
Caption: Troubleshooting workflow for optimizing reactions.
Diagram 2: Competing Reaction Pathways
Caption: Competing reaction pathways for 5-(Bromomethyl)-2-methoxypyridine.
References
- 1. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]
- 12. Solvent Physical Properties [people.chem.umass.edu]
- 13. depts.washington.edu [depts.washington.edu]
Technical Support Center: Purification Strategies for Products from 5-(Bromomethyl)-2-methoxypyridine Hydrobromide Reactions
Welcome to the technical support center for navigating the complexities of purification following reactions with 5-(Bromomethyl)-2-methoxypyridine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and actionable troubleshooting advice. The methodologies and principles discussed herein are grounded in established chemical literature and practical laboratory experience to ensure scientific integrity and successful outcomes.
Introduction: The Challenge of Purifying Pyridine Derivatives
This compound is a valuable reagent in medicinal chemistry and materials science, primarily utilized for introducing the 2-methoxy-5-pyridylmethyl moiety into a target molecule. This is often achieved through nucleophilic substitution reactions where a nucleophile displaces the bromide. While the reactions themselves can be straightforward, the subsequent purification of the desired product often presents significant challenges. These can range from the removal of unreacted starting materials and reagents to the separation of closely related byproducts. This guide will provide a structured approach to troubleshooting these purification hurdles.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when working with this compound.
Q1: What are the most common impurities I should expect in my reaction mixture?
A1: The impurity profile of your reaction will largely depend on the specific reaction conditions (e.g., base, solvent, temperature) and the nature of your nucleophile. However, some common impurities to anticipate include:
-
Unreacted 5-(Bromomethyl)-2-methoxypyridine: This is often a primary impurity, especially if the reaction has not gone to completion.
-
Hydrolysis product (5-(Hydroxymethyl)-2-methoxypyridine): The bromomethyl group is susceptible to hydrolysis, particularly in the presence of water and a base.
-
Bis-substituted product: If your nucleophile has more than one reactive site, or if the product of the initial reaction can react further with the starting material, you may observe the formation of a bis-substituted byproduct.
-
Elimination byproducts: Under strongly basic conditions, elimination reactions can occur, leading to the formation of pyridyl-containing alkenes.
-
Reagent-derived impurities: Excess base, phase-transfer catalysts, or other additives will also need to be removed during workup and purification.
Q2: My reaction is complete, but I'm struggling with the initial workup. The product seems to be staying in the aqueous layer. What's happening?
A2: The pyridine nitrogen in your product is basic and can be protonated, especially if the workup is performed under acidic or neutral conditions. The resulting pyridinium salt is highly water-soluble. To mitigate this, ensure your aqueous layer is sufficiently basic (pH > 8) before extraction with an organic solvent. Using a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide is a common practice.
Q3: I'm observing a significant amount of a polar byproduct that I suspect is the hydrolysis product. How can I minimize its formation?
A3: To minimize the formation of 5-(Hydroxymethyl)-2-methoxypyridine, it is crucial to use anhydrous reaction conditions. This includes using dry solvents and reagents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). If the presence of water is unavoidable due to the nature of the reaction, consider using a less nucleophilic base or running the reaction at a lower temperature to disfavor the hydrolysis pathway.
Q4: Is column chromatography always necessary for purification?
A4: Not necessarily. Depending on the physical properties of your product, other purification techniques may be more efficient. If your product is a solid, recrystallization or co-crystallization can be a highly effective method for achieving high purity.[1][2][3] Liquid-liquid extraction with careful pH control can also be a powerful tool for removing acidic or basic impurities. Column chromatography is generally the most versatile technique but can be time-consuming and lead to product loss on the stationary phase.
Troubleshooting Guides
This section provides detailed troubleshooting guides for specific purification challenges you may encounter.
Guide 1: Optimizing Liquid-Liquid Extraction
Problem: Poor separation of the product from starting materials or byproducts during aqueous workup.
Underlying Principles: The success of liquid-liquid extraction hinges on the differential partitioning of components between two immiscible liquid phases. For pyridine-containing compounds, this partitioning is highly dependent on the pH of the aqueous phase due to the basicity of the pyridine nitrogen.
Troubleshooting Steps:
-
Initial pH Adjustment: Before the first organic extraction, ensure the aqueous layer is basic (pH 8-10) using a suitable base like sodium bicarbonate or potassium carbonate. This will ensure your desired product is in its free-base form and partitions into the organic layer.
-
Acidic Wash: To remove any unreacted basic starting materials or basic byproducts that are more basic than your product, you can perform a wash with a dilute acidic solution (e.g., 1 M HCl). Your product, being less basic, may remain in the organic layer while more basic impurities are extracted into the aqueous phase as their corresponding salts. Careful monitoring of the pH is critical here.
-
Back-Extraction: If your product is the most basic component, you can intentionally extract it into a dilute acid solution, wash the acidic aqueous layer with an organic solvent to remove non-basic impurities, and then re-basify the aqueous layer and extract your purified product back into a fresh organic phase.
-
Brine Wash: Always conclude your extraction sequence with a wash with saturated sodium chloride solution (brine). This helps to remove residual water from the organic layer and can aid in breaking up emulsions.
Workflow for pH-dependent Extraction:
Caption: Decision workflow for optimizing liquid-liquid extraction.
Guide 2: Effective Column Chromatography
Problem: Co-elution of the product with impurities during silica gel chromatography.
Underlying Principles: Silica gel is a polar stationary phase. The separation of compounds is based on their polarity, with more polar compounds having a stronger interaction with the silica and thus eluting later. The basicity of pyridine derivatives can lead to strong interactions with the acidic silica gel, causing tailing and poor separation.
Troubleshooting Steps:
-
Solvent System Selection:
-
Start with a non-polar solvent system and gradually increase the polarity. Common solvent systems include hexane/ethyl acetate and dichloromethane/methanol.
-
A general starting point for pyridine derivatives is a gradient of 0-10% methanol in dichloromethane.
-
-
Tailing Reduction:
-
To mitigate the interaction of the basic pyridine nitrogen with the acidic silica gel, add a small amount of a basic modifier to your eluent.
-
Common choices include triethylamine (0.1-1%) or a few drops of ammonium hydroxide in the more polar solvent. This will "deactivate" the acidic sites on the silica gel and lead to sharper peaks.
-
-
Alternative Stationary Phases:
-
If tailing and poor separation persist, consider using a different stationary phase.
-
Alumina (basic or neutral): Basic alumina can be particularly effective for purifying basic compounds.
-
Reverse-phase silica (C18): In this case, you would use a polar solvent system (e.g., water/acetonitrile or water/methanol), and less polar compounds would elute later. This can be very effective for separating compounds with subtle differences in hydrophobicity.
-
Data Summary for Chromatography Conditions:
| Stationary Phase | Typical Eluent System | Modifier for Pyridine Derivatives | Best For |
| Silica Gel | Hexane/Ethyl Acetate or DCM/Methanol | 0.1-1% Triethylamine or NH4OH | General purpose, good for a wide range of polarities. |
| Alumina (Basic) | Hexane/Ethyl Acetate or DCM/Methanol | Often not required | Basic compounds that show strong tailing on silica. |
| Reverse-Phase (C18) | Water/Acetonitrile or Water/Methanol | 0.1% TFA or Formic Acid (if MS detection is used) | Separating compounds based on hydrophobicity. |
Guide 3: Purification by Crystallization
Problem: Product is an oil or fails to crystallize, preventing purification by this method.
Underlying Principles: Crystallization is a highly effective purification technique for solid compounds, offering the potential for very high purity in a single step.[4][5] The process relies on the slow and selective formation of a crystal lattice from a supersaturated solution.
Troubleshooting Steps:
-
Solvent Screening:
-
The key to successful crystallization is finding a suitable solvent or solvent system. An ideal solvent will dissolve the compound when hot but not when cold.
-
Screen a range of solvents with varying polarities (e.g., hexane, ethyl acetate, isopropanol, acetonitrile, water).
-
A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can also be very effective. Dissolve the compound in a minimum of the "good" solvent at an elevated temperature and then slowly add the "poor" solvent until the solution becomes cloudy. Re-heat to clarify and then allow to cool slowly.
-
-
Inducing Crystallization:
-
Seeding: If you have a small amount of pure crystalline material, add a single crystal to the cooled, supersaturated solution.
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles that are scraped off can act as nucleation sites.
-
Cooling: Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can lead to the precipitation of an amorphous solid or the trapping of impurities.
-
-
Co-crystallization:
Experimental Protocol for Crystallization Screening:
-
Place a small amount of your crude product (10-20 mg) into several small vials.
-
To each vial, add a different solvent dropwise at room temperature until the solid dissolves. Note the approximate solubility.
-
For solvents in which the compound is soluble at room temperature, place the vial in an ice bath or freezer to see if a precipitate forms.
-
For solvents in which the compound is sparingly soluble at room temperature, gently heat the vial until the solid dissolves. Then, allow it to cool slowly to room temperature and then in an ice bath.
-
The solvent that dissolves the compound when hot but gives a good yield of crystals upon cooling is a good candidate for recrystallization.
Guide 4: Quenching and Workup of Bromination Reactions
Problem: Difficulty in removing excess brominating agent and controlling the reaction.
Underlying Principles: Reactions involving this compound can sometimes be performed in the presence of brominating agents like N-bromosuccinimide (NBS) to achieve in-situ functionalization.[6] Quenching is the process of deactivating any unreacted, often hazardous, reagents at the end of a reaction.
Troubleshooting Steps:
-
Quenching Excess Bromine/NBS:
-
A solution of sodium thiosulfate (Na2S2O3) is a standard and effective quenching agent for bromine. The thiosulfate reduces the bromine to bromide.
-
A saturated solution of sodium bisulfite (NaHSO3) can also be used.
-
The quench should be performed at a low temperature (e.g., 0 °C) to control any exotherm.
-
-
Workup Post-Quench:
-
After quenching, the reaction mixture can be worked up using the standard liquid-liquid extraction procedures outlined in Guide 1.
-
Be aware that the quench will produce salts that will need to be removed in the aqueous washes.
-
Workflow for Bromination Quenching and Workup:
References
- 1. mdpi.com [mdpi.com]
- 2. Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids with different carbon chain: crystal structure, spectroscopy and Hirshfeld analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Products in Experiments with 5-(Bromomethyl)-2-methoxypyridine hydrobromide
Welcome to the technical support resource for 5-(Bromomethyl)-2-methoxypyridine hydrobromide. This guide is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with the handling and reaction of this versatile pyridine building block. Due to its reactive nature, the presence of unexpected side products is a common issue. This document provides in-depth, experience-driven answers to frequently asked questions, detailed troubleshooting protocols, and the scientific rationale behind them to ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the use of this compound.
Q1: I'm observing one or more unexpected peaks in my HPLC/LC-MS analysis after a reaction or storage. What are the most likely side products?
A1: The appearance of new peaks is a frequent observation due to the compound's inherent reactivity. The primary reactive center is the bromomethyl group, which is analogous to a benzylic bromide and is thus highly susceptible to nucleophilic substitution. The pyridine nitrogen, while protonated in the hydrobromide salt, can be deprotonated to act as a nucleophile.
The most common impurities arise from three main pathways: hydrolysis, self-reaction (dimerization), and oxidation.
-
Hydrolysis Product: This is the most common impurity, formed when the compound reacts with trace amounts of water from solvents, reagents, or the atmosphere.
-
Dimerization Product: If the pyridine nitrogen is deprotonated to its free-base form, it can act as a nucleophile, attacking the bromomethyl group of another molecule to form a dimeric pyridinium salt.
-
Oxidation Products: Prolonged exposure to air or oxidizing conditions can lead to the oxidation of the bromomethyl group to an aldehyde or a carboxylic acid.
-
Unreacted Starting Material: Incomplete bromination during the synthesis of the reagent can leave residual 5-methyl-2-methoxypyridine.
The control of impurities is a critical issue in pharmaceutical manufacturing, and any component present at a level of 0.1% or greater should be identified and characterized.[1][2]
Table 1: Common Side Products and Their Key Analytical Signatures
| Impurity Name | Chemical Structure | Formation Pathway | Plausible MW | Expected [M+H]⁺ | Key ¹H NMR Signals (DMSO-d₆) |
| 5-(Hydroxymethyl)-2-methoxypyridine | ![]() | Hydrolysis | 139.15 | 140.1 | ~4.45 ppm (d, 2H, -CH₂OH), ~5.3 ppm (t, 1H, -OH), ~3.8 ppm (s, 3H, -OCH₃) |
| Dimer (Pyridinium Salt) | ![]() | Self-condensation | 347.23 (cation) | 347.1 | ~5.8 ppm (s, 2H, N⁺-CH₂-), ~4.8 ppm (s, 2H, -CH₂Br), significant downfield shifts of pyridine protons |
| 5-Formyl-2-methoxypyridine | ![]() | Oxidation | 137.14 | 138.1 | ~9.9 ppm (s, 1H, -CHO), ~3.95 ppm (s, 3H, -OCH₃) |
| 2-Methoxy-5-pyridinecarboxylic acid | ![]() | Oxidation | 153.14 | 154.1 | ~13.5 ppm (br s, 1H, -COOH), ~3.9 ppm (s, 3H, -OCH₃) |
| 5-Methyl-2-methoxypyridine | ![]() | Starting Material | 123.15 | 124.1 | ~2.25 ppm (s, 3H, -CH₃), ~3.8 ppm (s, 3H, -OCH₃) |
Q2: My reaction mixture or stored reagent has developed a yellow or brown color. What is causing this discoloration?
A2: Discoloration is a common indicator of degradation. Pyridine and its derivatives, especially when impure, can be sensitive to light and air.[3] The color change is typically due to the formation of minor, highly conjugated oligomeric or polymeric species. This can be initiated by the same reactivity that leads to dimerization, but continues to form more complex structures. Oxidation pathways can also produce colored byproducts.
Troubleshooting & Prevention:
-
Storage: Store the reagent in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).
-
Purity: Ensure you are starting with high-purity material, as impurities can often catalyze degradation.
-
Handling: When weighing and handling, minimize exposure to atmospheric moisture and air.
Q3: What are the primary causes of side product formation and what are the best practices to minimize them?
A3: The root cause is the high electrophilicity of the bromomethyl group. Understanding the mechanisms is key to prevention.
Causality and Prevention:
-
Presence of Nucleophiles (especially Water):
-
Cause: Water acts as a nucleophile, attacking the CH₂-Br carbon and displacing the bromide to form the alcohol. This is often the fastest degradation pathway.
-
Prevention:
-
Use high-purity, anhydrous solvents. If necessary, dry solvents using appropriate methods (e.g., molecular sieves, distillation).
-
Dry all glassware thoroughly in an oven before use.
-
Run reactions under an inert atmosphere (N₂ or Ar) to prevent atmospheric moisture from entering the reaction.
-
-
-
Generation of the Free Base:
-
Cause: The hydrobromide salt is stable. However, adding a base (e.g., triethylamine, potassium carbonate) deprotonates the pyridine nitrogen, turning it into a potent nucleophile. This free base can then attack another molecule of the starting material to form the dimer.
-
Prevention:
-
If the free base is required for a reaction, generate it in situ at a low temperature and use it immediately.
-
Avoid storing the compound in its free-base form for any length of time.
-
When performing a reaction, consider the slow addition of the base to a cooled solution of the reagent to keep the instantaneous concentration of the free base low.
-
-
-
Exposure to Air and Light:
-
Cause: Oxygen in the air can cause slow oxidation of the bromomethyl group, particularly over long periods or when catalyzed by trace metal impurities. Light can provide the energy to initiate radical-based degradation pathways.
-
Prevention:
-
As mentioned, store under an inert atmosphere and in the dark. Amber vials or flasks wrapped in aluminum foil are recommended.
-
-
Part 2: Analytical Workflows and Protocols
A systematic approach is essential for confidently identifying unknown impurities. Advanced analytical techniques are required for impurity profiling to ensure the safety, quality, and efficacy of pharmaceutical products.[4]
Systematic Impurity Identification Workflow
The following workflow provides a logical sequence for identifying and characterizing unknown side products. This process integrates chromatographic separation with spectroscopic analysis for definitive structure elucidation.[5]
References
- 1. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 2. rroij.com [rroij.com]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
how to prevent the decomposition of 5-(Bromomethyl)-2-methoxypyridine hydrobromide during reactions
Welcome to the technical support center for 5-(Bromomethyl)-2-methoxypyridine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, we address common challenges related to its stability and reactivity, providing in-depth troubleshooting advice and detailed protocols to ensure the success of your experiments.
Introduction: Understanding the Reagent
This compound is a key building block in organic synthesis, prized for its ability to introduce the 2-methoxy-5-pyridylmethyl moiety. However, its benzylic bromide-like structure, combined with the pyridinium hydrobromide salt, presents a unique set of stability and reactivity challenges. The protonated pyridine ring enhances stability by preventing self-quenching reactions, but the bromomethyl group remains a highly reactive electrophilic center. Understanding the delicate balance of this reactivity is crucial for its successful application.
Frequently Asked Questions (FAQs)
Q1: Why is the hydrobromide salt of 5-(bromomethyl)-2-methoxypyridine used instead of the free base?
The hydrobromide salt form significantly enhances the shelf-life and handling stability of the compound. The protonation of the pyridine nitrogen atom deactivates it towards nucleophilic attack, preventing intermolecular self-alkylation, a common decomposition pathway for the free base.
Q2: What are the primary decomposition pathways for this reagent?
The primary decomposition pathways involve nucleophilic attack on the highly reactive bromomethyl group. This can be triggered by:
-
Moisture: Hydrolysis of the bromomethyl group to a hydroxymethyl group.
-
Excess Strong Base: Can lead to elimination reactions or the formation of undesired side products.
-
Certain Nucleophiles: Can lead to the formation of byproducts if the reaction is not properly controlled.
-
Elevated Temperatures: Can accelerate all decomposition pathways.
Q3: How should I properly store this compound?
To ensure its stability, the reagent should be stored in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to minimize exposure to moisture and oxygen.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during reactions involving this compound.
Issue 1: Low or No Product Yield
Potential Causes:
-
Decomposition of the Reagent: The reagent may have degraded due to improper storage or handling.
-
Insufficiently Activated Nucleophile: The nucleophile may not be strong enough to react efficiently.
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.
-
Inappropriate Solvent: The solvent may not be suitable for the reaction, leading to poor solubility or unwanted side reactions.
Solutions:
-
Verify Reagent Quality: Before use, check the appearance of the reagent. It should be a white to off-white solid. If it appears discolored or clumpy, it may have degraded.
-
Optimize Base and Reaction Conditions: The choice of base is critical. A non-nucleophilic base is often preferred to deprotonate the nucleophile without competing in the reaction. The reaction temperature should be carefully controlled to prevent decomposition.
-
Careful Stoichiometry: Ensure the accurate measurement of all reactants. A slight excess of the nucleophile may be beneficial in some cases.
-
Solvent Selection: Use a dry, aprotic solvent such as DMF, DMSO, or acetonitrile to facilitate the reaction and minimize side reactions.
Issue 2: Formation of Multiple Products or Impurities
Potential Causes:
-
Over-alkylation: The product of the initial reaction may be more nucleophilic than the starting material, leading to a second alkylation.
-
Side Reactions with the Base: A nucleophilic base can compete with the intended nucleophile, leading to the formation of byproducts.
-
Elimination Reactions: Strong, sterically hindered bases can promote the elimination of HBr, leading to the formation of a methylene-pyridine derivative.
-
Decomposition during Workup: The product may be unstable under the workup conditions (e.g., acidic or basic washes).
Solutions:
-
Control Stoichiometry and Addition Rate: Use a controlled stoichiometry of the alkylating agent and consider adding it slowly to the reaction mixture to minimize over-alkylation.
-
Choice of Base: Employ a non-nucleophilic base such as potassium carbonate, cesium carbonate, or a hindered organic base like diisopropylethylamine (DIPEA).
-
Temperature Control: Keep the reaction temperature as low as feasible to suppress elimination and other side reactions.
-
Mild Workup Conditions: Use mild workup procedures. If an aqueous wash is necessary, use deionized water and minimize the contact time. If the product is sensitive to pH changes, consider a non-aqueous workup.
Table 1: Recommended Bases for Nucleophilic Substitution Reactions
| Base | pKa of Conjugate Acid | Common Solvents | Key Considerations |
| Potassium Carbonate (K₂CO₃) | 10.3 | DMF, Acetonitrile | Heterogeneous, mild, and non-nucleophilic. Good for many standard alkylations. |
| Cesium Carbonate (Cs₂CO₃) | 10.3 | DMF, Acetonitrile | More soluble than K₂CO₃, often leading to faster reactions. |
| Diisopropylethylamine (DIPEA) | 11.0 | DCM, Acetonitrile | Soluble organic base, sterically hindered and non-nucleophilic. |
| Sodium Hydride (NaH) | ~35 | THF, DMF | Very strong, non-nucleophilic base. Use with caution, as it is highly reactive with water. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation
This protocol provides a general guideline for the N-alkylation of a primary or secondary amine.
dot
Technical Support Center: TLC Monitoring of Reactions with 5-(Bromomethyl)-2-methoxypyridine hydrobromide
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals utilizing 5-(Bromomethyl)-2-methoxypyridine hydrobromide in their synthetic workflows. As a highly reactive and versatile building block, precise monitoring of its consumption and product formation is critical for optimizing reaction outcomes. Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and indispensable tool for this purpose. This document provides in-depth, field-proven insights into TLC methodologies, troubleshooting common issues, and interpreting results with confidence.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing TLC with this compound?
The primary challenge stems from the fact that the starting material is a hydrobromide salt. Salts are highly polar and ionic, causing them to have very strong interactions with the polar silica gel stationary phase. This typically results in the starting material spot remaining at the baseline (Rf value of 0) in many common solvent systems. Furthermore, as a pyridine derivative, it is basic and can interact with the acidic silica gel, potentially causing streaking.[1]
Q2: How can I get the starting material salt to move off the baseline?
To analyze the salt form by TLC, a highly polar mobile phase is required. Often, a better approach is to neutralize the reaction aliquot before spotting. You can take a small sample of the reaction mixture, dilute it with a solvent like dichloromethane or ethyl acetate, and wash it with a dilute aqueous base (e.g., saturated sodium bicarbonate solution). The organic layer, containing the neutralized, less polar free base form of the pyridine, can then be spotted on the TLC plate. This free base will be significantly less polar than the salt and will migrate up the plate more effectively.
Q3: How do I select an appropriate eluent (solvent system) for my reaction?
The choice of eluent is critical and depends on the polarity of your product relative to the starting material. Since 5-(Bromomethyl)-2-methoxypyridine is typically used in nucleophilic substitution reactions, the product's polarity will vary.
-
Start Simple: A good starting point for many organic reactions is a mixture of a non-polar solvent and a moderately polar solvent, such as Hexanes:Ethyl Acetate or Dichloromethane:Methanol.
-
Adjust Polarity:
-
Address Streaking: For basic compounds like pyridines that may streak, adding a small amount (0.1–2.0%) of a basic modifier like triethylamine (Et₃N) or ammonia (in methanol) to the eluent can significantly improve spot shape by neutralizing the acidic sites on the silica gel.[1][2]
Q4: What is the best method to visualize the spots on the TLC plate?
Due to its pyridine ring, 5-(Bromomethyl)-2-methoxypyridine and many of its derivatives are UV-active.
-
UV Light (254 nm): This is the primary, non-destructive method.[3] Compounds that absorb 254 nm UV light will appear as dark spots against the green fluorescent background of the TLC plate.[3] This should always be the first method you use.
-
Iodine Chamber: Exposing the plate to iodine vapor is a common semi-destructive method that visualizes many organic compounds as yellow-brown spots.[3] The spots will fade over time, so they should be circled with a pencil immediately.[4]
-
Chemical Stains: If UV or iodine are ineffective, destructive chemical stains can be used. The plate is dipped in the stain solution and then heated.
-
p-Anisaldehyde Stain: An excellent general-purpose stain sensitive to many functional groups.[4][5]
-
Ninhydrin Stain: Particularly useful if your product is a primary or secondary amine, appearing as red, pink, or purple spots.[6]
-
Potassium Permanganate (KMnO₄) Stain: Stains compounds that can be oxidized, such as alcohols, aldehydes, and alkenes, appearing as yellow spots on a purple background.
-
Troubleshooting Guide: Common TLC Issues and Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Spots are streaking or elongated. | 1. Sample is overloaded.[1][7] 2. Compound is basic (pyridine) and interacting strongly with acidic silica.[1] 3. The spotting solvent is too polar. | 1. Dilute the sample solution and re-spot. 2. Add 0.5-1% triethylamine or ammonia to your eluent system.[2] 3. Ensure the sample is spotted in a less polar, volatile solvent if possible. |
| Reactant and product spots are too close (low resolution). | The eluent polarity is not optimal for separating the specific compounds. | Try a different solvent system. For example, if Hexanes:EtOAc doesn't work, try Dichloromethane:Methanol or Toluene:Acetone. Small changes in solvent composition can have large effects. A co-spot is essential here to confirm if the spots are truly different.[8] |
| No spots are visible on the plate. | 1. The sample is too dilute.[2][7] 2. The compound is not UV-active.[2] 3. The solvent level in the chamber was above the spotting line.[7] 4. The compound is volatile and may have evaporated.[2] | 1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[7] 2. Try another visualization method like an iodine chamber or a chemical stain.[2] 3. Ensure the solvent level is always below the origin line where the sample is spotted. 4. This is less common for this reagent but possible for some products. |
| The entire lane is a smear. | The reaction was conducted in a high-boiling point solvent (e.g., DMF, DMSO, pyridine).[8] | After spotting the sample on the TLC plate, place the plate under a high vacuum for 5-10 minutes to remove the high-boiling solvent before placing it in the TLC chamber.[8] |
| Compound appears to decompose on the plate. | The compound is unstable on the acidic silica gel.[8] | 1. Add a base (triethylamine) to the eluent to neutralize the silica gel. 2. Run a 2D TLC to confirm decomposition. Spot the compound in one corner, run the plate, dry it, turn it 90 degrees, and run it again in the same eluent. If the compound is stable, it will appear on the diagonal. Decomposition products will appear off the diagonal.[8] 3. Consider using neutral alumina or reverse-phase TLC plates. |
Experimental Protocols
Protocol 1: Standard TLC Setup for Reaction Monitoring
This protocol outlines the standard procedure for monitoring the progress of a reaction.[9]
-
Prepare the TLC Chamber: Pour your chosen eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, leaning against the wall, to saturate the chamber atmosphere with solvent vapor. Cover the chamber and let it equilibrate for 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a light "origin" line about 1 cm from the bottom of the plate. Mark three small, equidistant ticks on this line for your spots.
-
Spot the Plate:
-
Lane 1 (Reference): Using a capillary spotter, apply a small spot of your diluted starting material solution.
-
Lane 2 (Co-spot): Apply a spot of the starting material, and without letting it dry completely, spot the reaction mixture directly on top of it. This lane is crucial for distinguishing the starting material from a product with a very similar Rf.
-
Lane 3 (Reaction): Apply a spot of your reaction mixture aliquot.
-
Note: Keep spots small and concentrated for best resolution. If your sample is dilute, you can apply it multiple times to the same spot, allowing the solvent to evaporate in between applications.[7]
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the solvent level is below the origin line.[7] Cover the chamber and allow the solvent to travel up the plate undisturbed.
-
Analyze the Plate: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.
-
Visualize and Interpret: View the dried plate under a UV lamp and circle any visible spots with a pencil.[3] Note the disappearance of the starting material in Lane 3 and the appearance of a new product spot. The reaction is complete when the starting material spot is no longer visible in the reaction lane.[9] If necessary, use a secondary visualization method like an iodine chamber or a chemical stain.
Protocol 2: Preparation and Use of p-Anisaldehyde Stain
This is a versatile stain for visualizing a wide range of functional groups.[4][5]
-
Stain Preparation: In a fume hood, carefully combine the following in a jar:
-
185 mL of 95% Ethanol
-
5 mL of p-Anisaldehyde
-
2 mL of glacial Acetic Acid
-
7 mL of concentrated Sulfuric Acid (add this last, dropwise, with vigorous stirring).[5]
-
Safety Note: Always add acid to the ethanol mixture slowly. The solution should be stored in a sealed jar, wrapped in foil to protect it from light.
-
-
Staining Procedure:
-
Using forceps, quickly dip the dried, developed TLC plate into the staining solution.
-
Immediately remove the plate and blot the excess stain with a paper towel.
-
Carefully heat the plate with a heat gun or on a hot plate (~110°C) until colored spots appear against a light background. Different functional groups may produce different colors.
-
Visual Workflows and Data
Diagrams
Data Tables
Table 1: Recommended Starting Solvent Systems
| Reaction Type / Product Polarity | Starting Eluent System | Modifier (if streaking occurs) |
| Less Polar Products (e.g., ether formation) | 4:1 Hexanes : Ethyl Acetate | 0.5% Triethylamine |
| Moderately Polar Products (e.g., amine alkylation) | 1:1 Hexanes : Ethyl Acetate | 0.5% Triethylamine |
| More Polar Products | 95:5 Dichloromethane : Methanol | 1% Triethylamine in the Methanol |
| Highly Polar Products | 9:1 Dichloromethane : Methanol | 1-2% Ammonia in Methanol |
Table 2: Comparison of Visualization Methods
| Method | Principle | Target Compounds | Type | Advantages | Disadvantages |
| UV Light (254 nm) [3] | UV absorbance by conjugated systems quenches plate fluorescence. | Aromatic, conjugated compounds. | Non-destructive | Quick, easy, does not alter compounds. | Not all compounds are UV-active. |
| Iodine (I₂) Vapor [3] | Forms colored complexes with organic compounds. | Most organic compounds, especially unsaturated and aromatic. | Semi-destructive | General purpose, sensitive. | Spots fade quickly, can be messy. |
| p-Anisaldehyde Stain [5] | Chemical reaction forms colored products upon heating. | Nucleophilic functional groups (alcohols, amines, etc.). | Destructive | Highly sensitive, can give different colors for different groups. | Destroys the plate, requires heating. |
| Potassium Permanganate (KMnO₄) | Oxidation of functional groups. | Alkenes, alkynes, alcohols, aldehydes, etc. | Destructive | Good for detecting oxidizable groups. | Destroys the plate, background color can interfere. |
References
- 1. chembam.com [chembam.com]
- 2. silicycle.com [silicycle.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. faculty.fiu.edu [faculty.fiu.edu]
- 5. silicycle.com [silicycle.com]
- 6. epfl.ch [epfl.ch]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Chromatography [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Senior Application Scientist's Guide to NMR Structural Confirmation for Products of 5-(Bromomethyl)-2-methoxypyridine hydrobromide
Introduction: The Synthetic Versatility of a Key Pyridine Intermediate
5-(Bromomethyl)-2-methoxypyridine hydrobromide is a valuable building block in medicinal chemistry and materials science. Its utility stems from the reactive bromomethyl group, which serves as an electrophilic handle for introducing the 2-methoxy-5-pyridyl moiety onto a wide range of nucleophiles. However, with this synthetic flexibility comes the critical need for rigorous structural confirmation of the resulting products. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone analytical technique for this purpose, providing unparalleled insight into molecular structure through the analysis of nuclear spin behavior in a magnetic field.[1][2]
This guide provides an in-depth comparison of the NMR spectroscopic features of common products derived from this compound. We will explore the causal relationships behind spectral changes and present a logical workflow for unambiguous structure elucidation using a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments.
Pillar 1: Understanding the Starting Material's NMR Fingerprint
Before analyzing reaction products, it is essential to understand the NMR spectrum of the starting material, this compound. The hydrobromide salt form significantly influences the electronic environment of the pyridine ring. The protonation of the ring nitrogen atom leads to a general downfield shift of all ring protons compared to the free base, a consequence of the increased positive charge and decreased electron density on the ring carbons.[3]
Structure:
Predicted ¹H NMR Spectrum: The aromatic region is expected to show three distinct signals corresponding to the protons at positions 3, 4, and 6.
-
H-6: Being ortho to the protonated nitrogen, this proton is the most deshielded and will appear furthest downfield as a doublet.
-
H-4: This proton will appear as a doublet of doublets, coupled to both H-3 (ortho coupling) and H-6 (para coupling).
-
H-3: This proton will appear as a doublet, coupled to H-4.
-
-CH₂Br (H-7): The benzylic protons of the bromomethyl group will appear as a singlet, typically in the range of δ 4.5-4.8 ppm.
-
-OCH₃ (H-8): The methoxy protons will appear as a sharp singlet, typically around δ 3.9-4.1 ppm.
Predicted ¹³C NMR Spectrum: The carbon spectrum will reflect the influence of the electronegative nitrogen and oxygen atoms.
-
C-2 and C-6: These carbons, being adjacent to the nitrogen, will be the most downfield among the ring carbons.
-
-CH₂Br (C-7): The carbon of the bromomethyl group will have a characteristic shift in the range of δ 30-35 ppm.
Pillar 2: Comparative NMR Analysis of Common Reaction Products
The true power of NMR lies in its ability to distinguish between closely related structures. Let's examine the expected NMR data for four common products resulting from nucleophilic substitution at the bromomethyl position.
Case Study 1: Reduction to 5-Methyl-2-methoxypyridine
A common transformation is the reductive debromination to yield the corresponding methyl derivative. This seemingly simple change—replacing a bromine atom with a hydrogen—induces significant and diagnostic shifts in the NMR spectra.
Reaction: 5-(Bromomethyl)-2-methoxypyridine + Reducing Agent (e.g., NaBH₄) → 5-Methyl-2-methoxypyridine
-
¹H NMR Analysis: The most telling change is the disappearance of the -CH₂Br singlet (H-7) around δ 4.6 ppm and the appearance of a new singlet for the methyl group (-CH₃) in the significantly more upfield region of δ 2.2-2.4 ppm. This upfield shift is due to the lower electronegativity of carbon compared to bromine. The pyridine ring protons will also experience slight upfield shifts as the electron-withdrawing inductive effect of the bromomethyl group is replaced by the weakly electron-donating methyl group.
-
¹³C NMR Analysis: The C-7 signal will shift dramatically upfield from ~32 ppm (-CH₂Br) to ~18 ppm (-CH₃). This provides unequivocal confirmation of the reduction.
Case Study 2: Hydrolysis to 5-(Hydroxymethyl)-2-methoxypyridine
Hydrolysis replaces the bromo group with a hydroxyl group, forming an alcohol.
Reaction: 5-(Bromomethyl)-2-methoxypyridine + H₂O/Base → 5-(Hydroxymethyl)-2-methoxypyridine
-
¹H NMR Analysis: The key diagnostic is the replacement of the -CH₂Br singlet with a new singlet for the -CH₂OH protons (H-7) at a similar chemical shift, typically δ 4.5-4.7 ppm. Crucially, a new, often broad, signal for the hydroxyl proton (-OH) will appear, which will exchange upon adding D₂O to the NMR sample.[4] The chemical shift of the -OH proton is highly variable and depends on concentration and solvent.
-
¹³C NMR Analysis: The C-7 carbon signal will shift downfield from ~32 ppm (-CH₂Br) to ~60-65 ppm (-CH₂OH) due to the high electronegativity of the oxygen atom. This large downfield shift is a definitive marker for successful hydrolysis.
Case Study 3: Amination to 5-(Aminomethyl)-2-methoxypyridine
Reaction with ammonia or a primary amine yields the corresponding aminomethyl derivative.
Reaction: 5-(Bromomethyl)-2-methoxypyridine + NH₃ → 5-(Aminomethyl)-2-methoxypyridine
-
¹H NMR Analysis: The -CH₂Br singlet is replaced by a singlet for the -CH₂NH₂ protons (H-7), which typically appears further upfield, around δ 3.8-4.0 ppm. A broad singlet corresponding to the -NH₂ protons will also be present and will exchange with D₂O.
-
¹³C NMR Analysis: The C-7 signal will shift to approximately δ 45-50 ppm, a value intermediate between the bromo and hydroxyl derivatives, reflecting the electronegativity of nitrogen.
Case Study 4: Oxidation to 5-Formyl-2-methoxypyridine
Oxidation of the bromomethyl group (often via the alcohol intermediate) yields the corresponding aldehyde.
Reaction: 5-(Bromomethyl)-2-methoxypyridine → [Oxidation] → 5-Formyl-2-methoxypyridine
-
¹H NMR Analysis: This transformation results in the most dramatic change in the ¹H NMR spectrum. The two-proton singlet of the -CH₂- group vanishes entirely. A new, highly deshielded one-proton singlet for the aldehyde proton (-CHO) appears far downfield, typically between δ 9.8-10.1 ppm. This is an unmistakable signature of an aldehyde.
-
¹³C NMR Analysis: The C-7 signal shifts dramatically downfield to the characteristic aldehyde carbonyl region of δ 190-195 ppm.
Summary Data for Comparison
The following table summarizes the key diagnostic NMR shifts that allow for the unambiguous differentiation of these products.
| Compound | Key ¹H Signal (Substituent) | Approx. δ (ppm) | Key ¹³C Signal (Substituent) | Approx. δ (ppm) |
| Starting Material | -CH ₂Br | 4.6 - 4.8 | -C H₂Br | 30 - 35 |
| Methyl Product | -CH ₃ | 2.2 - 2.4 | -C H₃ | ~18 |
| Hydroxymethyl Product | -CH ₂OH | 4.5 - 4.7 | -C H₂OH | 60 - 65 |
| Aminomethyl Product | -CH ₂NH₂ | 3.8 - 4.0 | -C H₂NH₂ | 45 - 50 |
| Formyl Product | -CH O | 9.8 - 10.1 | -C HO | 190 - 195 |
Pillar 3: The Self-Validating Workflow of 2D NMR
While 1D NMR is often sufficient, complex cases or the presence of unexpected byproducts necessitate the use of 2D NMR for complete and trustworthy structural validation. These experiments reveal correlations between nuclei, building a definitive map of the molecular structure.[5][6]
Logical Workflow for Structure Elucidation
Caption: A logical workflow for NMR-based structure elucidation.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For our pyridine products, it will show cross-peaks connecting H-3 to H-4 and H-4 to H-6 (via a weak para-coupling), confirming the proton arrangement on the ring.[5]
-
HSQC (Heteronuclear Single Quantum Coherence): This is the crucial link between the proton and carbon spectra. It generates a cross-peak for every proton and the carbon it is directly attached to. This allows for the confident assignment of all protonated carbons (C-3, C-4, C-6, C-7, and C-8).[5][7]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing the entire structure together. It shows correlations between protons and carbons that are two or three bonds away. This is essential for assigning non-protonated (quaternary) carbons like C-2 and C-5 and for confirming the connection of the substituent to the ring. For example, in 5-(hydroxymethyl)-2-methoxypyridine, we would expect to see HMBC correlations from the H-7 protons (-CH₂OH) to C-4, C-5, and C-6, definitively placing the hydroxymethyl group at the C-5 position.[5][6]
Visualizing Key HMBC Correlations
Caption: Key HMBC correlations for 5-(hydroxymethyl)-2-methoxypyridine.
Alternative Synthetic Routes: A Comparative Perspective
Consider the synthesis of 5-(hydroxymethyl)-2-methoxypyridine. An alternative to the hydrolysis of the bromomethyl compound is the reduction of 6-bromonicotinic acid, which first yields 2-bromo-5-(hydroxymethyl)pyridine, followed by a methoxylation step.[8][9] NMR is critical in this route to confirm regiochemistry. The ¹H NMR of the 2-bromo-5-(hydroxymethyl)pyridine intermediate would show a significantly different splitting pattern and chemical shifts for the ring protons compared to a potential 6-bromo isomer. The unambiguous assignment via a full 2D NMR analysis ensures that the correct isomer is carried forward, preventing costly errors in a multi-step synthesis.
Protocols for Data Acquisition and Analysis
Standard NMR Sample Preparation
-
Mass Measurement: Accurately weigh 5-10 mg of the purified product.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.[1]
-
Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if precise chemical shift referencing is required, although referencing to the residual solvent peak is common practice.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenization: Gently agitate the tube to ensure a homogeneous solution.
General Protocol for NMR Data Acquisition (400 MHz Spectrometer)
-
Instrument Setup: Insert the sample into the spectrometer, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve optimal homogeneity.
-
¹H Spectrum:
-
Use a standard single-pulse experiment.
-
Set spectral width to ~16 ppm.
-
Acquire 16-64 scans with a relaxation delay of 1-2 seconds.[10]
-
-
¹³C Spectrum:
-
Use a proton-decoupled single-pulse experiment.
-
Set spectral width to ~220 ppm.
-
Acquire 512-2048 scans with a relaxation delay of 2-5 seconds.[10]
-
-
gCOSY Spectrum:
-
Use a standard gradient-enhanced COSY pulse sequence.
-
Acquire 256-512 increments in the indirect dimension with 2-8 scans per increment.[5]
-
-
gHSQC Spectrum:
-
Use a standard gradient-enhanced HSQC pulse sequence optimized for ¹J(CH) ≈ 145 Hz.
-
Set the ¹³C spectral width to cover the expected range (e.g., 0-170 ppm).
-
Acquire 256-512 increments in the indirect dimension with 4-16 scans per increment.
-
-
gHMBC Spectrum:
-
Use a standard gradient-enhanced HMBC pulse sequence optimized for long-range couplings (e.g., 8 Hz).
-
Set acquisition parameters similar to the HSQC, but typically with more scans (8-32) per increment to improve the signal-to-noise ratio for weaker correlations.[5]
-
-
Processing: Apply appropriate window functions, Fourier transform, phase correction, and baseline correction to all spectra. Calibrate the chemical shift scale.
Conclusion
The structural elucidation of products from this compound is a clear demonstration of the power and necessity of modern NMR spectroscopy. By systematically applying a combination of 1D and 2D NMR techniques, researchers can move beyond simple confirmation to a state of absolute certainty regarding molecular structure. The comparative analysis of the distinct NMR fingerprints for methyl, hydroxymethyl, aminomethyl, and formyl derivatives provides a robust framework for any scientist working with this versatile synthetic intermediate. This rigorous analytical approach is not merely academic; it is a fundamental requirement for ensuring the integrity and reproducibility of research in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. prepchem.com [prepchem.com]
- 9. 5-Bromo-2-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to LC-MS Methods for Analyzing Reaction Mixtures of 5-(Bromomethyl)-2-methoxypyridine hydrobromide
For researchers and drug development professionals, the accurate analysis of reactive intermediates is a cornerstone of robust process development and quality control. 5-(Bromomethyl)-2-methoxypyridine hydrobromide is a key building block in pharmaceutical synthesis, but its analysis is complicated by its inherent reactivity and polarity. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies, moving beyond simple protocols to explain the fundamental principles that govern method selection and optimization. We will explore two primary strategies—Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC)—providing the experimental data and causal explanations necessary to make informed analytical decisions.
The Analytical Challenge: Understanding the Analyte
This compound presents a dual challenge for analytical chemists.
-
Polarity and Reactivity : As a hydrobromide salt, the compound is highly polar and water-soluble. The bromomethyl group is a potent electrophile, analogous to a benzylic bromide, making it susceptible to nucleophilic attack. This reactivity is desirable for synthesis but problematic for analysis, as the compound can readily degrade in the presence of nucleophilic solvents (e.g., water, methanol) or upon exposure to certain stationary phases.[1]
-
Complex Reaction Mixtures : Syntheses involving this intermediate can contain a variety of related substances, including unreacted starting materials, byproducts from over-reaction or side-reactions, and degradation products. A successful analytical method must be able to separate the target analyte from these potential impurities.[2]
The primary degradation pathway of concern is hydrolysis, which converts the bromomethyl group to a hydroxymethyl group, forming (2-methoxy-5-pyridinyl)methanol. The choice of analytical solvent and conditions is therefore critical to ensure the stability of the analyte throughout the analysis.[3]
Comparative Analysis of LC-MS Strategies
The selection of a chromatographic mode is the most critical decision in developing a robust LC-MS method for this analyte. We will compare the industry standard, Reversed-Phase (RP) chromatography, with a powerful alternative for polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC).
Reversed-Phase (RP) LC-MS: The Workhorse Approach
Reversed-phase chromatography separates molecules based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase. For polar analytes like 5-(Bromomethyl)-2-methoxypyridine, achieving adequate retention can be challenging.[4]
Causality Behind Experimental Choices:
-
Stationary Phase : A standard C18 column is often the first choice. However, for highly polar compounds, "polar-embedded" C18 phases or "aqueous-stable" C18 phases are often superior. These phases contain polar functional groups that allow for the use of highly aqueous mobile phases without phase collapse, improving retention for polar analytes.
-
Mobile Phase : A gradient elution from a highly aqueous mobile phase to a higher concentration of an organic solvent (typically acetonitrile or methanol) is standard.
-
Acidic Modifier : The use of an acidic modifier like formic acid (typically 0.1%) is crucial. It serves two purposes: 1) It protonates the basic pyridine nitrogen, ensuring a consistent charge state and improving peak shape by minimizing secondary interactions with the silica backbone of the stationary phase. 2) It provides a source of protons, which significantly enhances ionization efficiency in positive-ion electrospray mass spectrometry (ESI+).[5]
-
Organic Solvent : Acetonitrile is generally preferred over methanol for this analysis. While both are effective eluents, methanol is a stronger nucleophile and can potentially react with the reactive bromomethyl group, leading to on-column or in-vial degradation to the methoxy-methyl ether analog. Acetonitrile is aprotic and less nucleophilic, preserving the integrity of the analyte.
-
Trustworthiness through Mass Spectrometric Detection: The most powerful feature of LC-MS for this analysis is the distinctive isotopic signature of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[6][7] This results in a characteristic "doublet" for the molecular ion (M⁺) and any bromine-containing fragments, with an M peak and an M+2 peak of almost equal intensity. This provides an exceptionally high degree of confidence in peak identification, acting as a self-validating system.[8][9]
Hydrophilic Interaction Liquid Chromatography (HILIC): The Polar-Compound Specialist
HILIC is an alternative chromatographic mode that uses a polar stationary phase (e.g., bare silica, amide, amino) and a mobile phase with a high concentration of organic solvent, typically acetonitrile, with a small amount of aqueous buffer.[10][11] It separates compounds based on their partitioning between the organic-rich mobile phase and a water-enriched layer immobilized on the surface of the polar stationary phase.[11][12]
Causality Behind Experimental Choices:
-
Mechanism : For a polar, ionic compound like this compound, HILIC offers significantly stronger retention than reversed-phase.[13] The elution order is typically from least polar to most polar, the opposite of RP.[10][13]
-
Stationary Phase : Amide-bonded phases are often a good starting point as they are robust and provide excellent retention for a wide range of polar compounds.[12][14]
-
Mobile Phase : A typical HILIC gradient starts with high acetonitrile content (e.g., 95%) and increases the aqueous component to elute the analytes. The high organic content of the mobile phase offers a significant advantage for MS detection, as it promotes more efficient desolvation and ionization in the ESI source, often leading to enhanced sensitivity.[11]
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for analyzing a reaction mixture containing our target analyte by either RP-LC-MS or HILIC-LC-MS.
Caption: General workflow for the LC-MS analysis of reaction mixtures.
Method Comparison: A Logical Overview
This diagram illustrates the fundamental differences in the separation mechanisms between Reversed-Phase and HILIC for a polar analyte.
Caption: Logical comparison of RP and HILIC retention mechanisms.
Experimental Protocols
The following protocols provide detailed starting points for method development. Optimization may be required based on the specific instrumentation and impurity profile.
Protocol 1: Reversed-Phase LC-MS Method
This method is designed for general-purpose screening and purity analysis.
-
Instrumentation : HPLC or UHPLC system coupled to a single quadrupole or tandem mass spectrometer with an ESI source.
-
Sample Preparation :
-
Carefully withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Dilute 1:1000 with a solution of 95:5 Water:Acetonitrile containing 0.1% formic acid.
-
Vortex to mix.
-
Filter through a 0.22 µm PTFE syringe filter into an LC vial.
-
-
LC Conditions :
-
Column : Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm (or equivalent)
-
Mobile Phase A : 0.1% Formic Acid in Water
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile
-
Flow Rate : 0.5 mL/min
-
Column Temperature : 40 °C
-
Injection Volume : 2 µL
-
Gradient :
-
0.0 min: 5% B
-
4.0 min: 95% B
-
5.0 min: 95% B
-
5.1 min: 5% B
-
6.0 min: 5% B
-
-
-
MS Detector Settings :
-
Ionization Mode : Positive Electrospray Ionization (ESI+)
-
Scan Range : m/z 100-400
-
Selected Ion Monitoring (SIM) : Target m/z for the ⁷⁹Br and ⁸¹Br isotopes of the analyte's free base form (C₇H₈BrNO).
-
Capillary Voltage : 3.0 kV
-
Gas Temperature : 350 °C
-
Protocol 2: HILIC-LC-MS Method
This method is optimized for enhanced retention and sensitivity, particularly if the analyte is poorly retained in RP.
-
Instrumentation : HPLC or UHPLC system coupled to a mass spectrometer as described above.
-
Sample Preparation :
-
Carefully withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Dilute 1:1000 with a solution of 95:5 Acetonitrile:Water containing 10 mM Ammonium Formate.
-
Vortex to mix.
-
Filter through a 0.22 µm PTFE syringe filter into an LC vial.
-
-
LC Conditions :
-
Column : Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm (or equivalent)
-
Mobile Phase A : 10 mM Ammonium Formate in 95:5 Acetonitrile:Water
-
Mobile Phase B : 10 mM Ammonium Formate in 50:50 Acetonitrile:Water
-
Flow Rate : 0.4 mL/min
-
Column Temperature : 35 °C
-
Injection Volume : 2 µL
-
Gradient :
-
0.0 min: 0% B
-
5.0 min: 100% B
-
6.0 min: 100% B
-
6.1 min: 0% B
-
8.0 min: 0% B
-
-
-
MS Detector Settings : Same as described in the Reversed-Phase protocol.
Data Comparison and Performance
The choice between RP and HILIC will depend on the specific goals of the analysis. The following table summarizes the expected performance characteristics.
| Parameter | Reversed-Phase (RP) Method | HILIC Method | Rationale & Justification |
| Retention Factor (k') | Low to moderate. May require highly aqueous mobile phase. | High. Strong retention is expected. | The polar, ionic nature of the analyte interacts strongly with the polar HILIC stationary phase.[4][10] |
| MS Sensitivity | Good. | Excellent. | The high organic content of the HILIC mobile phase promotes more efficient droplet desolvation in the ESI source.[11] |
| Impurity Separation | Effective for less polar impurities. May struggle to resolve highly polar impurities from the void volume. | Effective for separating polar impurities and isomers. Less effective for nonpolar impurities which will elute early. | HILIC provides an orthogonal separation mechanism to RP, which is beneficial for complex mixtures.[10] |
| Method Robustness | High. RP is a very mature and generally robust technique. | Moderate. HILIC methods can be more sensitive to sample diluent composition and equilibration times. | Careful control of the sample solvent is needed to prevent peak distortion in HILIC. |
| Analyte Stability | Good, provided acetonitrile is used instead of methanol. | Excellent. The high organic, aprotic mobile phase minimizes the risk of hydrolysis. | The lower water content in the initial HILIC mobile phase reduces the potential for nucleophilic attack on the bromomethyl group. |
Conclusion and Recommendations
Both Reversed-Phase and HILIC LC-MS methods are viable for the analysis of reaction mixtures containing this compound. The optimal choice depends on the analytical objective.
-
For routine in-process control and purity checks , where speed and robustness are paramount, the Reversed-Phase method is often sufficient. It is straightforward, reliable, and provides adequate separation for many common impurities.
-
For impurity characterization, stability studies, or when maximum sensitivity is required , the HILIC method is superior. It provides enhanced retention and sensitivity for the polar target analyte and offers an orthogonal selectivity that can be invaluable for resolving co-eluting polar byproducts.
Ultimately, the power of mass spectrometry, particularly the ability to confirm the presence of bromine via its isotopic pattern, provides a layer of analytical security that makes LC-MS the indispensable tool for navigating the challenges of analyzing this reactive intermediate.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of the separation of heterocyclic aromatic amines by reversed phase ion-pair liquid chromatography coupled with tandem mass spectrometry: the role of ion pair reagents on LC-MS/MS sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]
- 9. researchgate.net [researchgate.net]
- 10. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Hydrophilic Interaction Chromatography - Columns | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 14. biocompare.com [biocompare.com]
comparing the reactivity of 5-(Bromomethyl)-2-methoxypyridine hydrobromide with 2-chloro-5-(bromomethyl)pyridine
An In-Depth Guide to the Comparative Reactivity of 5-(Bromomethyl)-2-methoxypyridine hydrobromide and 2-chloro-5-(bromomethyl)pyridine
Introduction
In the landscape of medicinal chemistry and drug development, substituted pyridines are privileged scaffolds, forming the core of numerous therapeutic agents. The functionalization of these scaffolds often relies on versatile building blocks that allow for the introduction of diverse molecular fragments. Among these, this compound and 2-chloro-5-(bromomethyl)pyridine are two key intermediates, prized for their reactive bromomethyl group which serves as an electrophilic handle for nucleophilic substitution reactions.[1][2][3]
While both molecules enable the covalent linkage of the pyridine core to other moieties, their reactivity profiles are not identical. The choice between them can significantly impact reaction efficiency, yield, and the necessity for downstream purification. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, objective comparison of their reactivity, grounded in the principles of physical organic chemistry and supported by representative experimental data. We will explore the structural and electronic nuances that govern their behavior and offer practical guidance for their application in synthesis.
Structural and Electronic Analysis: The Root of Reactivity Differences
The reactivity of the bromomethyl group in both compounds is fundamentally dictated by the electronic nature of the substituent at the 2-position of the pyridine ring. This substituent modulates the electron density of the entire aromatic system, thereby influencing the stability of the transition state during nucleophilic attack.
-
5-(Bromomethyl)-2-methoxypyridine: Features a methoxy (-OCH₃) group at the 2-position. The methoxy group is a powerful electron-donating group (EDG) through resonance (a +M effect), where the oxygen's lone pairs delocalize into the pyridine ring. While it is electron-withdrawing inductively (-I effect), its resonance effect is dominant, leading to an overall increase in electron density within the ring.[4]
-
2-chloro-5-(bromomethyl)pyridine: Features a chloro (-Cl) group at the 2-position. The chloro group is a classic example of a substituent with competing electronic effects. It is strongly electron-withdrawing via induction (-I effect) but weakly electron-donating through resonance (+M effect). The inductive effect is significantly stronger, rendering the chloro group an overall electron-withdrawing group (EWG) that deactivates the ring.[5]
A critical, often overlooked, factor for This compound is its formulation as a hydrobromide salt. The protonation of the pyridine nitrogen atom turns the entire ring into a potent electron-withdrawing system, which would drastically reduce the reactivity of the bromomethyl group. Therefore, for its effective use as a nucleophilic substitution substrate, the pyridine nitrogen must first be deprotonated in situ with a suitable base to unmask the activating nature of the methoxy group.
Caption: Chemical structures of the two pyridine derivatives.
Comparative Properties Summary
| Property | 5-(Bromomethyl)-2-methoxypyridine (Free Base) | 2-chloro-5-(bromomethyl)pyridine |
| Molecular Formula | C₇H₈BrNO | C₆H₅BrClN |
| Molecular Weight | 202.05 g/mol | 206.47 g/mol [6] |
| Substituent at C-2 | Methoxy (-OCH₃) | Chloro (-Cl) |
| Dominant Electronic Effect | Electron-Donating (Resonance, +M) | Electron-Withdrawing (Inductive, -I) |
| Predicted Reactivity | Higher | Lower |
Comparative Reactivity in Nucleophilic Substitution
The primary application for both reagents is in SN2-type reactions where a nucleophile displaces the bromide ion from the bromomethyl group. The rate of this reaction is highly dependent on the stability of the electron-deficient transition state.
Caption: Influence of substituents on the SN2 transition state.
The electron-donating methoxy group in 5-(Bromomethyl)-2-methoxypyridine enriches the pyridine ring with electron density. This electron density helps to stabilize the partial positive charge that develops on the benzylic carbon in the SN2 transition state. This stabilization lowers the activation energy of the reaction, leading to a faster reaction rate.
Conversely, the electron-withdrawing chloro group in 2-chloro-5-(bromomethyl)pyridine pulls electron density away from the ring. This effect destabilizes the electron-deficient transition state, increasing the activation energy and resulting in a slower reaction rate.
Experimental Comparison: A Representative Protocol
To provide a practical comparison, we present a standardized protocol for the N-alkylation of a model secondary amine, morpholine. This protocol is designed to highlight the differences in reaction kinetics and overall efficiency.
Objective: To compare the rate and yield of the reaction of morpholine with each pyridine derivative under identical conditions.
Caption: General workflow for the comparative reactivity experiment.
Step-by-Step Methodology
-
Reagent Preparation (Vial A):
-
To a 10 mL vial, add this compound (1.0 mmol, 283 mg).
-
Add anhydrous potassium carbonate (K₂CO₃) (2.2 mmol, 304 mg). Note: The first 1.1 eq is for the deprotonation of the hydrobromide salt, and the next 1.1 eq is to scavenge the HBr generated during the reaction.
-
Add anhydrous acetonitrile (5 mL).
-
Add morpholine (1.1 mmol, 96 µL).
-
-
Reagent Preparation (Vial B):
-
To a separate 10 mL vial, add 2-chloro-5-(bromomethyl)pyridine (1.0 mmol, 206.5 mg).
-
Add anhydrous potassium carbonate (K₂CO₃) (1.2 mmol, 166 mg). Note: Only required to scavenge the HBr byproduct.
-
Add anhydrous acetonitrile (5 mL).
-
Add morpholine (1.1 mmol, 96 µL).
-
-
Reaction and Monitoring:
-
Seal both vials and place them in a pre-heated heating block at 40°C.
-
Stir the reactions vigorously.
-
Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS at 30-minute intervals.
-
-
Workup and Isolation:
-
Once the reaction is deemed complete (or has stopped progressing), cool the mixture to room temperature.
-
Filter off the inorganic salts and rinse the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (15 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
-
Analysis:
-
Determine the isolated yield for each reaction.
-
Assess the purity of the products by ¹H NMR spectroscopy and LC-MS.
-
Anticipated Experimental Results
| Parameter | Reaction with 5-(Bromomethyl)-2-methoxypyridine | Reaction with 2-chloro-5-(bromomethyl)pyridine |
| Reaction Time | ~1-2 hours | ~6-8 hours |
| Isolated Yield | >90% | ~75-85% |
| Purity (Crude) | High | Moderate (potential for side products with prolonged heating) |
| Observations | Rapid consumption of starting material. Clean reaction profile. | Sluggish conversion. Potential for impurity formation over time. |
Practical Considerations and Recommendations
-
For Rapid and High-Yielding Syntheses: When reaction time and yield are critical, This compound is the superior choice. Its enhanced reactivity allows for milder reaction conditions (lower temperatures, shorter times), which often translates to cleaner reaction profiles and easier purification. Remember to use at least two equivalents of a non-nucleophilic base like K₂CO₃ or Cs₂CO₃ to both free the amine and neutralize the HBr byproduct.
-
For Cost-Sensitive or Large-Scale Processes: 2-chloro-5-(bromomethyl)pyridine may be a more economical option.[1] While the reactions are slower and may require more forcing conditions (higher temperatures), its stability can be an advantage in multi-step syntheses where the bromomethyl group needs to survive previous steps. The lower reactivity also means it is generally more stable for long-term storage.
-
Choice of Nucleophile: The reactivity difference will be most pronounced with weak to moderate nucleophiles (e.g., phenols, secondary amines, thiols). With very powerful nucleophiles (e.g., sodium azide, malonate esters), both reagents will likely react efficiently, although the methoxy-substituted compound will still react faster.
Conclusion
The choice between this compound and 2-chloro-5-(bromomethyl)pyridine is a strategic one that should be guided by the specific goals of the synthesis. The methoxy-substituted pyridine is the more reactive electrophile due to the powerful electron-donating effect of the methoxy group, which stabilizes the SN2 transition state. This makes it ideal for rapid, efficient, and high-yielding transformations under mild conditions. In contrast, the chloro-substituted pyridine is a less reactive, but often more economical and stable building block, suitable for applications where slower, more controlled reactivity is acceptable or desirable. By understanding the fundamental electronic principles that govern their behavior, researchers can make informed decisions to optimize their synthetic strategies and accelerate the drug discovery process.
References
- 1. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine, 5-(bromomethyl)-2-chloro- [chembk.com]
- 4. mdpi.com [mdpi.com]
- 5. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridine, 5-(bromomethyl)-2-chloro- (9CI) | 182924-36-3 [chemicalbook.com]
yield comparison between 5-(Bromomethyl)-2-methoxypyridine hydrobromide and its non-hydrobromide form
An In-Depth Yield Comparison and Synthetic Strategy Guide: 5-(Bromomethyl)-2-methoxypyridine Hydrobromide vs. its Free Base Form
For drug development professionals and researchers in synthetic chemistry, the choice of reagent form can significantly impact yield, purity, stability, and overall project timelines. This guide provides an in-depth technical comparison between two common forms of a critical building block, 5-(Bromomethyl)-2-methoxypyridine: the hydrobromide salt and the non-hydrobromide free base. We will explore the underlying chemical principles that dictate their stability and provide detailed experimental protocols that highlight the practical advantages of the salt form in achieving higher, more reliable yields.
The Chemical Rationale: Stability Dictates Yield
The fundamental difference between the free base and its hydrobromide salt lies in the protonation state of the pyridine nitrogen. This seemingly minor change has profound implications for the molecule's stability and reactivity.
-
The Free Base: 5-(Bromomethyl)-2-methoxypyridine in its free base form is a potent alkylating agent due to the labile bromomethyl group. However, the lone pair of electrons on the basic pyridine nitrogen can catalyze intermolecular self-alkylation or decomposition, leading to the formation of oligomeric impurities. This inherent instability makes the free base challenging to purify, especially via column chromatography where prolonged contact with silica gel can accelerate degradation. Consequently, the isolated yield of the pure free base is often compromised.
-
The Hydrobromide Salt: In the hydrobromide form, the pyridine nitrogen is protonated by hydrobromic acid (HBr). This converts the basic nitrogen into a non-nucleophilic pyridinium cation. The positive charge withdraws electron density from the ring system, deactivating it and significantly reducing its propensity to participate in side reactions. This enhanced stability makes the hydrobromide salt a robust, often crystalline solid that is easier to handle, purify by simple filtration, and store for extended periods without degradation. This stability is the primary reason why its synthesis typically results in a higher and more consistent isolated yield.
Comparative Synthesis and Yield Analysis
The most common route to both forms is the radical bromination of the precursor, 5-methyl-2-methoxypyridine, using N-Bromosuccinimide (NBS) and a radical initiator like Azobisisobutyronitrile (AIBN). The critical difference lies in the workup and purification strategy.
| Parameter | 5-(Bromomethyl)-2-methoxypyridine (Free Base) | 5-(Bromomethyl)-2-methoxypyridine HBr |
| Stability | Lower; prone to self-alkylation/decomposition. | High; pyridine nitrogen is deactivated. |
| Typical Physical State | Oil or low-melting solid. | Crystalline solid. |
| Standard Purification | Column Chromatography on Silica Gel. | Precipitation and Filtration. |
| Key Disadvantage | Product loss during chromatographic purification. | Requires handling of hydrobromic acid. |
| Expected Practical Yield | 40-75%[1] | 65-90%[2] |
| Handling & Storage | Requires cold storage, often under an inert atmosphere. | Stable at room temperature, easy to handle. |
The data clearly indicates that while both syntheses start from the same point, the ability to isolate the product as a stable salt bypasses the loss-prone chromatographic purification required for the free base, leading to a significant improvement in practical yield.
Visualizing the Synthetic Workflows
The choice of workflow directly impacts the final yield. The following diagrams illustrate the more complex process for the free base versus the streamlined, higher-efficiency process for the hydrobromide salt.
Caption: Synthesis workflow for the free base form.
Caption: Synthesis workflow for the hydrobromide salt.
Detailed Experimental Protocols
These protocols provide step-by-step methodologies for the synthesis of both forms, grounded in established chemical literature.
Protocol 1: Synthesis of 5-(Bromomethyl)-2-methoxypyridine (Free Base)
This protocol is adapted from standard Wohl-Ziegler bromination procedures.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 5-methyl-2-methoxypyridine (1.0 eq) in anhydrous acetonitrile (approx. 10-15 mL per gram of starting material).
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 eq) and Azobisisobutyronitrile (AIBN, 0.1 eq) to the flask.
-
Reaction Execution: Place the flask under an inert atmosphere (e.g., Nitrogen) and heat the mixture to reflux (approx. 82°C). Monitor the reaction progress using TLC or LC-MS (typically 4-6 hours).
-
Workup:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Transfer the filtrate to a separatory funnel and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient.
-
Note: Minimize the time the compound spends on the silica gel to reduce degradation.
-
-
Isolation: Combine the pure fractions and evaporate the solvent to yield 5-(Bromomethyl)-2-methoxypyridine as an oil or low-melting solid.
Protocol 2: High-Yield Synthesis of this compound
This optimized protocol prioritizes stability and ease of isolation to maximize yield.
-
Reaction Setup: Follow steps 1-3 from Protocol 1 exactly as described above.
-
Workup and Salt Formation:
-
Once the reaction is complete, cool the mixture to room temperature and remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude residue in a moderate volume of ethyl acetate or dichloromethane.
-
Filter the solution to remove the insoluble succinimide byproduct, washing the solid with a small amount of fresh solvent.
-
Combine the filtrates and cool the solution in an ice bath.
-
Slowly add a solution of hydrobromic acid (e.g., 33% wt in acetic acid or a 2M solution in diethyl ether, 1.1-1.2 eq) dropwise with vigorous stirring.
-
-
Isolation:
-
A precipitate will form upon addition of HBr. Continue stirring in the ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold diethyl ether to remove any non-salt impurities.
-
Dry the solid under vacuum to yield this compound as a stable, crystalline solid. This method avoids chromatography and significantly increases the isolated yield.[2]
-
Conclusion and Recommendation
For researchers requiring 5-(Bromomethyl)-2-methoxypyridine, the choice between the free base and the hydrobromide salt has a clear-cut impact on the efficiency of the synthesis.
-
The free base is inherently unstable, and its purification via chromatography often leads to significant product loss, resulting in lower overall yields.
-
The hydrobromide salt offers superior stability, which allows for a much simpler and more efficient purification process via precipitation and filtration. This streamlined workflow consistently delivers a higher yield of a product that is also easier to handle and store.
Recommendation: Unless the subsequent reaction step is incompatible with a pyridinium salt, it is highly recommended to synthesize and isolate 5-(Bromomethyl)-2-methoxypyridine as its hydrobromide salt. The benefits of increased stability, higher yield, and simplified handling provide a clear advantage in research and development settings.
References
A Computational Chemist's Guide to the Reactivity of 5-(Bromomethyl)-2-methoxypyridine Hydrobromide: A Comparative Mechanistic Analysis
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical decision that influences the efficiency, selectivity, and overall success of a synthetic campaign. 5-(Bromomethyl)-2-methoxypyridine hydrobromide is a valuable building block, but a deeper, quantitative understanding of its reactivity is essential for optimizing its use and for the rational design of novel synthetic routes. This guide presents a framework for a comprehensive computational investigation into the reaction mechanism of this compound, comparing its performance with viable alternatives. By leveraging the power of computational chemistry, we can elucidate the subtle electronic and steric factors that govern its reactivity, providing predictive insights for laboratory applications.
Introduction: The Synthetic Utility and Mechanistic Questions of a Versatile Pyridine Derivative
Substituted pyridines are ubiquitous scaffolds in pharmaceuticals and agrochemicals. The title compound, this compound, serves as a key intermediate for introducing the 2-methoxy-5-pyridylmethyl moiety into a target molecule. The presence of the bromomethyl group provides a reactive handle for nucleophilic substitution, while the methoxy group and the nitrogen atom in the pyridine ring modulate the electronic properties and, consequently, the reactivity of the molecule.
However, the hydrobromide salt form introduces an additional layer of complexity. The protonation of the pyridine nitrogen significantly alters the electron density distribution across the ring, which in turn influences the lability of the bromine atom.[1] A critical question for the synthetic chemist is: how does this protonation affect the kinetics and thermodynamics of a substitution reaction compared to the free base or other related pyridine derivatives? Answering this requires a detailed mechanistic investigation that goes beyond empirical observations.
This guide proposes a computational study to dissect the reaction mechanism of this compound in a model nucleophilic substitution reaction. We will compare its reactivity profile with that of its free base and an isomeric alternative, 2-(bromomethyl)-5-methoxypyridine, to provide a clear, data-driven comparison of their synthetic utility.
Proposed Computational Investigation: Methodology and Rationale
To ensure the trustworthiness and accuracy of our mechanistic insights, a robust computational protocol is paramount. We will employ Density Functional Theory (DFT), a widely used and well-validated quantum chemical method for studying organic reaction mechanisms.[2][3]
Computational Protocol
A validated computational approach will be applied to model the reaction pathways.[4]
Experimental Protocol: Computational Reaction Mechanism Workflow
-
Model Reaction Selection: A simple S(_N)2 reaction with a common nucleophile (e.g., methoxide) will be modeled to provide a consistent benchmark for comparing the different substrates.
-
Software: The Gaussian suite of programs will be utilized for all quantum mechanical calculations.
-
Level of Theory: Geometry optimizations and frequency calculations will be performed using the B3LYP functional with the 6-31G(d) basis set, a combination known to provide a good balance of accuracy and computational cost for organic molecules.[2]
-
Solvent Effects: The influence of the solvent will be modeled using the Polarizable Continuum Model (PCM) to simulate a polar aprotic solvent environment (e.g., acetonitrile), which is common for such substitution reactions.
-
Transition State Search: The Synchronous Transit-Guided Quasi-Newton (STQN) method will be employed to locate the transition state structures for each reaction.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations will be performed to confirm that the located transition states connect the correct reactants and products.
-
Thermodynamic and Kinetic Analysis: From the computed energies, we will determine the activation energies ((\Delta G^{\ddagger})) and reaction free energies ((\Delta G_{rxn})) to quantify and compare the reaction kinetics and thermodynamics.
Rationale for Experimental Choices
The choice of DFT with the B3LYP functional and a modest basis set is a pragmatic one, offering a reliable description of the electronic structure and energetics of the systems without incurring excessive computational expense. The inclusion of a solvent model is crucial, as it can significantly influence the stability of charged species and transition states. By focusing on a simple, representative S(_N)2 reaction, we can isolate the intrinsic reactivity differences between the substrates.
Comparative Mechanistic Analysis: The Candidates
Our computational study will focus on three key species to provide a comprehensive comparison:
-
Substrate A: this compound
-
Substrate B: 5-(Bromomethyl)-2-methoxypyridine (free base)
-
Substrate C: 2-(Bromomethyl)-5-methoxypyridine
The primary hypothesis is that the electronic differences between these substrates will lead to significant variations in their reaction barriers and, therefore, their reaction rates.
Visualizing the Reaction Pathways
The following diagram illustrates the proposed S(_N)2 reaction mechanism that will be investigated for each substrate.
Caption: Generalized S(_N)2 reaction pathway.
Expected Outcomes and Data-Driven Comparisons
The primary output of this computational study will be a quantitative comparison of the activation energies and reaction free energies for the S(_N)2 reaction of each substrate.
Quantitative Data Summary
The anticipated results are summarized in the table below. The values are hypothetical and serve to illustrate the expected trends.
| Substrate | Form | Expected Relative Activation Energy (kcal/mol) | Expected Relative Reaction Free Energy (kcal/mol) |
| This compound | Salt (A) | High | More Exergonic |
| 5-(Bromomethyl)-2-methoxypyridine | Free Base (B) | Moderate | Exergonic |
| 2-(Bromomethyl)-5-methoxypyridine | Isomer (C) | Low | Exergonic |
Analysis of Expected Trends
-
Substrate A (Hydrobromide Salt): The protonated pyridine ring will be strongly electron-withdrawing, which is expected to destabilize the developing negative charge on the bromine atom in the transition state, leading to a higher activation barrier compared to the free base. However, the overall reaction may be more thermodynamically favorable due to the neutralization of the positive charge on the pyridine ring in the product.
-
Substrate B (Free Base): The free base will have a less electron-deficient pyridine ring compared to the hydrobromide salt. This should result in a lower activation barrier for the S(_N)2 reaction.
-
Substrate C (Isomer): In 2-(bromomethyl)-5-methoxypyridine, the bromomethyl group is directly adjacent to the ring nitrogen. This proximity could lead to a more facile substitution due to the inductive electron-withdrawing effect of the nitrogen, potentially making it the most reactive of the three.
Decision Logic for Reagent Selection
The computational results will inform a clear decision-making process for synthetic chemists.
Caption: Decision logic for selecting the optimal reagent based on computational predictions.
Conclusion: Towards Predictive Organic Synthesis
This proposed computational study provides a clear roadmap for a data-driven evaluation of this compound and its alternatives. By quantifying the reaction barriers and thermodynamic landscapes, we can move beyond qualitative reasoning and make informed, predictive decisions in the design of synthetic routes. The insights gained from such a study will not only benefit the specific applications of these reagents but also contribute to a broader understanding of reactivity in substituted pyridine systems, ultimately accelerating the pace of drug discovery and development.
References
- 1. gcwgandhinagar.com [gcwgandhinagar.com]
- 2. benchchem.com [benchchem.com]
- 3. Computational discoveries of reaction mechanisms: recent highlights and emerging challenges - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. A New Insight into the Molecular Mechanism of the Reaction between 2-Methoxyfuran and Ethyl (Z)-3-phenyl-2-nitroprop-2-enoate: An Molecular Electron Density Theory (MEDT) Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Distinguishing Isomers in Reactions with 5-(Bromomethyl)-2-methoxypyridine Hydrobromide
Executive Summary
5-(Bromomethyl)-2-methoxypyridine hydrobromide is a pivotal reagent in medicinal chemistry, serving as a key building block for a multitude of pharmaceutical candidates. However, the success of a synthesis and the ultimate biological activity and safety of the final compound are critically dependent on the regiochemical purity of this starting material and the subsequent products. The presence of positional isomers, which possess identical molecular formulas but different arrangements of atoms, can lead to failed reactions, purification challenges, and downstream products with altered or nonexistent therapeutic effects. This guide provides an in-depth comparison of analytical methodologies designed to rigorously differentiate between 5-(Bromomethyl)-2-methoxypyridine and its potential isomers, as well as their reaction products. We will explore the causal mechanisms behind the selectivity of each technique, present field-proven experimental protocols, and offer a logical workflow for ensuring isomeric purity from starting material to final product.
Chapter 1: The Isomeric Landscape and Its Critical Impact
The pyridine ring is a cornerstone of modern pharmaceuticals.[1][2] Its derivatives are integral to a wide range of drugs due to the nitrogen atom's ability to influence solubility, engage in hydrogen bonding, and coordinate with biological targets.[3] 5-(Bromomethyl)-2-methoxypyridine is particularly valuable because its bromomethyl group is a highly reactive handle, primed for nucleophilic substitution (SN2) reactions, while the methoxy group modulates the electronic properties of the pyridine ring.
The primary challenge arises from potential isomeric impurities in the starting material. A synthesis intended to produce the 5-(bromomethyl) isomer could inadvertently be contaminated with other positional isomers, fundamentally altering the trajectory of the synthesis.
Caption: Key positional isomers of 5-(Bromomethyl)-2-methoxypyridine.
The consequences of using an isomerically impure reagent are severe:
-
Altered Biological Activity: A drug's efficacy is dictated by its precise three-dimensional fit with its biological target. An isomeric product will have a different shape, likely leading to a dramatic loss of activity or off-target effects.
-
Synthetic Failure: The reactivity of the bromomethyl group and the pyridine ring is influenced by the substituent positions.[4][5] An unexpected isomer may not react as intended under optimized conditions, leading to lower yields and complex side products.
-
Regulatory Hurdles: Regulatory bodies like the FDA demand stringent characterization and purity control of all active pharmaceutical ingredients (APIs). Undefined isomeric impurities are unacceptable.
Therefore, robust, validated analytical methods are not merely a quality control measure; they are a fundamental necessity for successful drug development.
Chapter 2: Core Analytical Strategies for Isomer Differentiation
No single technique is universally sufficient for isomer analysis. A multi-modal approach, combining the unparalleled structural insight of NMR with the high-resolution separation power of chromatography, is essential.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy is the most powerful technique for distinguishing isomers because it directly probes the chemical environment of each nucleus (most commonly 1H and 13C).[6] Isomers, by definition, have different atomic arrangements, resulting in unique electronic environments and, therefore, distinct NMR spectra.
The Causality Behind NMR's Discriminatory Power:
-
Chemical Shift (δ): The resonance frequency of a proton is highly sensitive to its local electronic environment. The electron-withdrawing nitrogen atom and the electron-donating methoxy group create a unique pattern of electron density around the pyridine ring. Changing the relative positions of the substituents alters these densities, causing predictable shifts in the signals of the aromatic protons.
-
Spin-Spin Coupling (J-values): Protons on adjacent carbons "feel" each other's magnetic spin, causing their signals to split into multiplets. The magnitude of this splitting, the coupling constant (J), depends on the number of bonds and the dihedral angle between the protons. In an aromatic ring, coupling between ortho (J ≈ 7-9 Hz), meta (J ≈ 2-3 Hz), and para (J ≈ 0-1 Hz) protons are characteristically different. This splitting pattern serves as an unambiguous fingerprint of the substitution pattern on the pyridine ring.
Comparative Data Analysis (Hypothetical)
Let's compare the expected 1H NMR signals for the aromatic region of our target compound and a common potential isomer in CDCl3.
| Compound | Proton | Expected δ (ppm) | Expected Multiplicity | Key Differentiator |
| 5-(Bromomethyl)-2-methoxypyridine | H-3 | ~6.7-6.9 | d, J ≈ 8.5 Hz | A clean doublet coupled only to H-4. |
| H-4 | ~7.6-7.8 | dd, J ≈ 8.5, 2.5 Hz | A doublet of doublets, coupled to both H-3 (ortho) and H-6 (meta). | |
| H-6 | ~8.2-8.4 | d, J ≈ 2.5 Hz | A doublet with only small meta coupling to H-4. | |
| 2-(Bromomethyl)-5-methoxypyridine | H-3 | ~7.2-7.4 | d, J ≈ 8.5 Hz | A clean doublet coupled only to H-4. |
| H-4 | ~7.0-7.2 | dd, J ≈ 8.5, 3.0 Hz | A doublet of doublets, coupled to both H-3 (ortho) and H-6 (meta). | |
| H-6 | ~8.1-8.3 | d, J ≈ 3.0 Hz | A doublet with only small meta coupling to H-4. |
Note: The absolute chemical shifts will vary, but the distinct splitting patterns and relative positions are the crucial identifiers. The unique pattern of a doublet, a doublet-of-doublets, and a narrow doublet is a hallmark of 2,5-disubstituted pyridines.
Experimental Protocol: 1H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).[7]
-
Data Acquisition (400 MHz Spectrometer):
-
Acquire a standard 1H spectrum with 16-32 scans.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a relaxation delay of 1-2 seconds between pulses.[7]
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the baseline. Reference the TMS peak to 0.00 ppm.
-
Analysis: Integrate the peaks to determine proton ratios. Analyze the chemical shifts and, most importantly, the coupling constants and multiplicities of the aromatic signals to confirm the substitution pattern. For even greater confidence, 2D NMR experiments like COSY (to confirm which protons are coupled) and NOESY (to identify protons that are close in space) can be employed.[8]
2.2 High-Performance Liquid Chromatography (HPLC): High-Resolution Separation
While NMR excels at structural identification, HPLC is the workhorse for quantifying the purity of a sample by physically separating the target compound from its isomers and other impurities.[9]
The Causality Behind HPLC Separation:
The separation of positional isomers by HPLC is challenging because they often have very similar polarities and molecular weights.[10] Success hinges on exploiting subtle differences in their interactions with the stationary phase.
-
Reversed-Phase (C18): Standard C18 columns separate based on hydrophobicity. While often a starting point, they may not provide sufficient resolution for closely related pyridine isomers.[11]
-
Phenyl Phases: Phenyl-based columns can offer alternative selectivity for aromatic compounds through π-π stacking interactions between the analyte's pyridine ring and the stationary phase. The specific position of substituents can influence the efficiency of this stacking, enabling separation.[10]
-
Mixed-Mode/Specialized Columns: Modern columns designed for polar compounds, utilizing mechanisms like hydrogen bonding or cation-exchange, are often superior for separating hydrophilic pyridine isomers.[12][13][14] These columns can interact with the basic nitrogen atom of the pyridine ring, providing a powerful secondary separation mechanism.
Experimental Protocol: HPLC Method for Pyridine Isomer Analysis
This protocol provides a robust starting point for method development.
-
System Preparation:
-
Column: Amaze HD, 3.2 x 150 mm or similar mixed-mode column.[14]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV at 270 nm.
-
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter.
-
System Equilibration: Flush the column with the initial mobile phase composition (e.g., 95% A / 5% B) for at least 30 minutes, or until a stable baseline is achieved.[9]
-
Analysis: Inject 5 µL of the sample. Run a linear gradient elution, for example:
-
0-2 min: 5% B
-
2-15 min: 5% to 60% B
-
15-17 min: 60% to 95% B
-
17-20 min: Hold at 95% B
-
20-21 min: Return to 5% B
-
21-25 min: Re-equilibration
-
-
Data Analysis: Compare the retention times of the peaks in the sample chromatogram to those of authenticated reference standards for the expected product and any suspected isomers.
Comparative Data Summary (Hypothetical)
| Compound | Retention Time (min) | Rationale for Separation |
| 5-(Bromomethyl)-2-methoxypyridine | 12.5 | Baseline polarity and interaction with stationary phase. |
| 2-(Bromomethyl)-5-methoxypyridine | 13.1 | The proximity of the bromomethyl group to the ring nitrogen alters the molecule's dipole moment and interaction with the mixed-mode stationary phase, leading to slightly longer retention. |
2.3 Mass Spectrometry (MS): Unambiguous Mass Confirmation
Mass spectrometry is used to determine the molecular weight of a compound. When coupled with HPLC (LC-MS), it provides an additional layer of confirmation. While positional isomers have the same molecular mass and thus cannot be distinguished by MS alone, LC-MS is invaluable because it provides the mass of each peak after it has been separated by the HPLC.[15] This confirms that a separated peak is, in fact, an isomer of the target compound and not an unrelated impurity.
Chapter 3: A Validated Workflow for Isomer Control
A scientifically sound process for managing isomeric purity involves checkpoints at every stage, from starting material analysis to final product release.
Caption: Self-validating workflow for synthesis and isomer analysis.
This workflow ensures that any isomeric issues are caught early, saving significant time and resources. The combination of NMR for absolute structural assignment and HPLC for sensitive purity quantification provides the rigorous, trustworthy data required for high-stakes research and drug development. By understanding the principles behind these techniques and implementing them within a structured workflow, researchers can proceed with confidence in the chemical integrity of their molecules.
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. helixchrom.com [helixchrom.com]
- 13. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 14. helixchrom.com [helixchrom.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Product Purity in 5-(Bromomethyl)-2-methoxypyridine Hydrobromide Synthesis
This guide provides an in-depth, objective comparison of analytical methodologies for validating the purity of 5-(Bromomethyl)-2-methoxypyridine hydrobromide, a critical intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to quality control.
Introduction: The Significance of a High-Purity Intermediate
This compound is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its bifunctional nature, featuring a reactive bromomethyl group and a modifiable methoxypyridine core, makes it a versatile precursor. However, the very reactivity that makes this compound valuable also predisposes it to the formation of process-related impurities. In drug development, the purity of such intermediates is non-negotiable; even minute impurities can lead to downstream reaction failures, the formation of toxic byproducts, or compromised API stability. Therefore, a rigorous, multi-faceted analytical validation strategy is paramount.
Synthesis Pathway and Anticipated Impurity Profile
A common synthetic route to this compound involves the radical bromination of 2-methoxy-5-methylpyridine. This process, while effective, can generate a predictable profile of impurities that must be monitored and controlled.
Caption: Synthesis of the target compound and formation pathways for key impurities.
-
Impurity A (Unreacted Starting Material): Incomplete reaction leaves residual 2-methoxy-5-methylpyridine.
-
Impurity B (Over-bromination): The radical reaction can proceed further to yield 5-(dibromomethyl)-2-methoxypyridine, a common byproduct in such transformations. Controlling reaction stoichiometry and time is critical to minimize its formation[1].
-
Impurity C (Hydrolysis Product): The bromomethyl group is susceptible to hydrolysis, particularly in the presence of moisture, leading to the formation of (2-methoxypyridin-5-yl)methanol. This highlights the need for anhydrous conditions and proper storage.
Comparative Analysis of Core Validation Techniques
No single analytical technique provides a complete purity profile. A scientifically sound validation strategy relies on the orthogonal application of several methods, each offering unique insights. The primary methods for this compound are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification
HPLC, particularly in a reverse-phase (RP-HPLC) setup, is the premier method for separating the target compound from its potential impurities, allowing for precise quantification.[2] Its high resolution and sensitivity make it ideal for detecting and measuring even trace-level impurities.[2][3]
Causality of Method Choice: A C18 stationary phase is effective for separating aromatic pyridine compounds of varying polarity.[2] A gradient elution using an acidified water/acetonitrile mobile phase ensures the sharp elution of both the polar hydrobromide salt and less polar impurities.[4] UV detection is highly suitable as the pyridine ring is a strong chromophore.[5]
| Parameter | HPLC Performance Characteristics |
| Primary Use | Quantitative Purity (Area %), Assay determination |
| Strengths | High sensitivity (LOD/LOQ in ppm range), High resolution, Robust and reproducible, ICH-validated methods are industry standard[3] |
| Weaknesses | Destructive analysis, Requires reference standards for absolute quantification, Co-elution of isomers is possible |
| Typical Conditions | C18 column, Gradient (Water/Acetonitrile with 0.1% Formic Acid), UV Detection (e.g., 254 nm)[2][4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is unparalleled for structural elucidation and can serve as a powerful quantitative tool (qNMR). It provides unambiguous confirmation of the target compound's identity and can detect impurities that may not be visible by HPLC, especially those that lack a UV chromophore or co-elute.
Causality of Method Choice: ¹H NMR is used to map the proton environment. For 5-(Bromomethyl)-2-methoxypyridine HBr, key diagnostic signals are the singlet for the -CH₂Br protons (~4.5-4.7 ppm) and the distinct aromatic proton signals. The presence of Impurity B would introduce a -CHBr₂ signal at a different chemical shift, while unreacted Impurity A would show a methyl singlet (~2.3-2.5 ppm). Quantitative NMR (qNMR), using a certified internal standard, allows for a direct and highly accurate assay determination without needing a reference standard of the analyte itself.
| Parameter | NMR Performance Characteristics |
| Primary Use | Structural Confirmation, Identification of unknown impurities, Quantitative Assay (qNMR) |
| Strengths | Non-destructive, Provides unambiguous structural information, Universal detector (for ¹H), Primary ratio method for quantification |
| Weaknesses | Lower sensitivity compared to HPLC, Requires higher sample concentration, Can be complex to interpret with overlapping signals |
| Typical Conditions | 400-600 MHz Spectrometer, Deuterated solvent (e.g., DMSO-d₆, D₂O), ¹H, ¹³C, and 2D-COSY/HSQC experiments[6][7] |
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
Mass spectrometry is essential for confirming the molecular weight and elemental composition of the synthesized product.
Causality of Method Choice: The most critical diagnostic feature for this compound is the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[8] Therefore, the molecular ion in the mass spectrum will appear as a pair of peaks (M+ and M+2) of almost equal intensity, separated by 2 m/z units.[8][9] This provides definitive evidence of the presence of a single bromine atom in the molecule.[10] High-resolution mass spectrometry (HRMS) can further confirm the elemental formula to within a few parts per million.
| Parameter | Mass Spectrometry Performance Characteristics |
| Primary Use | Molecular Weight Confirmation, Elemental Composition (HRMS) |
| Strengths | Extremely high sensitivity, Provides definitive molecular weight, Isotopic pattern confirms presence of halogens[9][11] |
| Weaknesses | Typically not quantitative without extensive calibration (e.g., LC-MS), Isomers are often indistinguishable |
| Typical Conditions | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled with a Quadrupole or Time-of-Flight (TOF) analyzer |
Recommended Validation Workflow & Experimental Protocols
A robust validation strategy integrates these techniques in a logical sequence.
Caption: A comprehensive workflow for product purity validation.
Protocol: Quantitative Purity by RP-HPLC
This protocol outlines a stability-indicating RP-HPLC method for quantitative analysis.
-
Instrumentation and Conditions:
-
HPLC System: Standard system with a quaternary pump, autosampler, column oven, and PDA/UV detector.[2]
-
Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).
-
Standard/Sample Concentration: Accurately weigh and dissolve the sample in diluent to a final concentration of approximately 0.5 mg/mL.
-
Filtration: Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
Protocol: Structural Validation by ¹H NMR
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of the sample.
-
Dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex gently if necessary.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum on a ≥400 MHz spectrometer.
-
Acquire sufficient scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
-
Data Analysis:
-
Integrate all signals and assign them to the expected protons in the structure of 5-(Bromomethyl)-2-methoxypyridine.
-
Look for characteristic signals of anticipated impurities (e.g., a methyl singlet for unreacted starting material).
-
The absence of unexpected signals provides strong evidence of high purity.
-
Conclusion
The validation of purity for this compound is not a single measurement but a comprehensive analytical strategy. While HPLC serves as the workhorse for quantitative purity assessment, it must be complemented by the definitive structural insights from NMR and the unambiguous molecular weight confirmation from mass spectrometry. By integrating these orthogonal techniques, researchers and drug development professionals can establish a self-validating system that ensures the quality, safety, and consistency of this vital pharmaceutical intermediate.
References
- 1. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. helixchrom.com [helixchrom.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. acgpubs.org [acgpubs.org]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scribd.com [scribd.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. derpharmachemica.com [derpharmachemica.com]
Comparative Guide to the Stability of 5-(Bromomethyl)-2-methoxypyridine Hydrobromide in the Presence of Various Bases
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of a Bifunctional Reagent
5-(Bromomethyl)-2-methoxypyridine hydrobromide is a valuable heterocyclic building block in medicinal chemistry and drug development. Its structure incorporates a reactive benzylic bromide, making it an excellent substrate for introducing the 2-methoxypyridine-5-yl)methyl moiety into target molecules. However, this reactivity also presents a significant stability challenge, particularly during reactions that require basic conditions. The compound exists as a hydrobromide salt, meaning the pyridine nitrogen is protonated. Any reaction involving this reagent in the presence of a base must first involve a deprotonation event, which then liberates the neutral, and often more reactive, form of the molecule.
The choice of base is therefore not a trivial matter; it is a critical parameter that dictates the reagent's fate. A poorly chosen base can lead to rapid degradation, side-product formation, and ultimately, failure of the intended synthetic step. This guide provides an objective, data-driven comparison of the stability of this compound when exposed to a range of common organic and inorganic bases. We will explore the causality behind the experimental observations, grounding our findings in the fundamental principles of organic chemistry.
The Underlying Chemistry: Reactivity of a Benzylic Bromide on a Pyridine Scaffold
The core of this molecule's reactivity lies in the C-Br bond at the benzylic position. Benzylic halides are known to be susceptible to both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions.[1] The stability of the resulting carbocation or radical intermediate at the benzylic position is enhanced by resonance with the aromatic ring, making these reactions favorable.[2][3]
In this specific molecule, the pyridine ring acts as an electron-withdrawing group, which can influence the reaction pathway. Furthermore, the hydrobromide salt form adds a layer of complexity. The initial step in any reaction with a base is the neutralization of the pyridinium hydrobromide to yield the free base of 5-(Bromomethyl)-2-methoxypyridine. The properties of the chosen base—its strength (pKa), nucleophilicity, and steric bulk—will determine the rate and pathway of any subsequent degradation.[4][5][6]
Experimental Design: A Framework for Assessing Stability
To provide a clear and quantitative comparison, a systematic study was designed to monitor the degradation of this compound over time. The rationale for our experimental choices is as follows:
-
Selection of Bases: A representative panel of bases was chosen to cover a wide range of properties commonly encountered in organic synthesis.[7][8] This allows for a broad understanding of how basicity, nucleophilicity, and steric hindrance impact stability.
-
Inorganic Bases: Sodium Bicarbonate (NaHCO₃), Potassium Carbonate (K₂CO₃), and Sodium Hydroxide (NaOH). These vary from weak to strong bases.
-
Organic Bases: Triethylamine (TEA), Diisopropylethylamine (DIPEA), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). These represent common tertiary amine bases with varying steric hindrance and a strong, non-nucleophilic amidine base.
-
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV detection was selected as the primary analytical technique.[9] HPLC is a robust and precise method for quantifying the concentration of organic molecules, making it ideal for stability studies of pyridine derivatives.[10][11][12][13][14] It allows for the separation of the parent compound from potential degradants, providing a clear picture of the reaction progress.
-
Reaction Conditions: The experiment was conducted at a standardized concentration in acetonitrile, a common and relatively inert solvent, at room temperature to simulate typical laboratory conditions. Samples were taken at multiple time points (0, 1, 4, 8, and 24 hours) to establish a degradation profile for each base.
Experimental Workflow Diagram
The logical flow of the experimental procedure is outlined below. This self-validating system ensures that each step, from preparation to analysis, is consistent and reproducible.
Caption: General workflow for the stability assessment of this compound.
Results: A Quantitative Comparison of Stability
The stability of this compound was determined by measuring its remaining percentage at each time point relative to the initial concentration at T=0. The results are summarized in the table below.
| Base | pKa (Conjugate Acid) | Type | % Remaining (T=1h) | % Remaining (T=4h) | % Remaining (T=8h) | % Remaining (T=24h) |
| None (Control) | N/A | Control | 100% | 100% | 99.8% | 99.5% |
| Sodium Bicarbonate | 10.3 | Weak Inorganic | 98.5% | 95.2% | 91.0% | 82.4% |
| Potassium Carbonate | 10.3 | Moderate Inorganic | 90.1% | 75.6% | 60.3% | 35.1% |
| Triethylamine (TEA) | 10.8 | Organic Amine | 85.4% | 65.2% | 48.9% | 15.7% |
| DIPEA (Hünig's Base) | 10.7 | Hindered Amine | 99.1% | 97.8% | 96.5% | 94.3% |
| Sodium Hydroxide (NaOH) | 15.7 | Strong Inorganic | 5.2% | <1% | <1% | <1% |
| DBU | 13.5 | Strong Organic | 45.3% | 20.1% | 8.7% | <1% |
pKa values are approximate and can vary with solvent and temperature.[15][16][17]
Discussion: Interpreting the Results
The data reveals a clear correlation between the properties of the base and the stability of the pyridine reagent.
-
Control: In the absence of a base, the hydrobromide salt is highly stable in acetonitrile, showing negligible degradation over 24 hours.
-
Strong Bases (NaOH, DBU): Both strong inorganic and organic bases caused rapid and extensive degradation. Sodium hydroxide, a strong and highly nucleophilic base, led to near-complete decomposition within the first hour. This is likely due to a rapid SN2 reaction, where the hydroxide ion displaces the bromide to form the corresponding alcohol, 5-(hydroxymethyl)-2-methoxypyridine. DBU, while considered non-nucleophilic, is a very strong base capable of promoting E2 elimination or other complex degradation pathways, resulting in rapid loss of the starting material.
-
Inorganic Carbonates: A clear difference was observed between NaHCO₃ and K₂CO₃. While both have similar pKa values, K₂CO₃ is known to have poor solubility in acetonitrile, leading to a heterogeneous mixture. The higher reactivity observed with K₂CO₃ may be attributed to surface-mediated reactions or the presence of a stronger localized basic environment. The gradual degradation with NaHCO₃ suggests it is a milder option, though not completely benign.
-
Tertiary Amines (TEA vs. DIPEA): The most striking comparison is between Triethylamine (TEA) and Diisopropylethylamine (DIPEA). Despite having nearly identical pKa values, their effect on stability is dramatically different. TEA, being sterically less hindered, can act as a nucleophile, attacking the benzylic carbon and leading to the formation of a quaternary ammonium salt, which contributes to the observed degradation.[6] In contrast, DIPEA (Hünig's base) is sterically bulky due to its two isopropyl groups. This bulk prevents it from acting as a nucleophile, allowing it to function purely as a proton scavenger to neutralize the hydrobromide.[4] Consequently, the reagent shows excellent stability in the presence of DIPEA, comparable to the control. This highlights the critical role of steric hindrance in preserving the integrity of the reagent.
Potential Degradation Pathways
Based on the principles of benzylic halide reactivity, several degradation pathways are plausible.
Caption: Plausible degradation pathways for the reagent in the presence of different base types.
Conclusion and Recommendations
The stability of this compound is critically dependent on the choice of base. Our comparative analysis demonstrates that strong, non-hindered bases lead to rapid decomposition.
Key Recommendations for Synthetic Applications:
-
For Maximum Stability: When the reaction requires a base solely to neutralize an acid by-product or the hydrobromide salt itself, a sterically hindered, non-nucleophilic base is the optimal choice. Diisopropylethylamine (DIPEA) is highly recommended.
-
For Mild Conditions: If a weaker base is sufficient, Sodium Bicarbonate (NaHCO₃) offers moderate stability but should be used with the expectation of some degradation over extended reaction times.
-
Bases to Avoid: Unless the intention is to directly participate in a substitution or elimination reaction, strong bases like Sodium Hydroxide (NaOH) and DBU , as well as non-hindered nucleophilic bases like Triethylamine (TEA) , should be avoided to prevent significant loss of the starting material.
This guide provides a foundational dataset for researchers, enabling more informed decisions in reaction design and optimization. By understanding the interplay between the substrate's reactivity and the base's properties, scientists can improve yields, reduce impurities, and accelerate the development of novel chemical entities.
Appendix: Detailed Experimental Protocol
Objective: To assess the stability of this compound in the presence of various bases over 24 hours.
Materials:
-
This compound (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Bases: Sodium Bicarbonate, Potassium Carbonate, Sodium Hydroxide, Triethylamine, Diisopropylethylamine, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Volumetric flasks, pipettes, and autosampler vials
Procedure:
-
Stock Solution Preparation: Prepare a 10.0 mM stock solution of this compound in acetonitrile.
-
Base Solution Preparation: Prepare 11.0 mM solutions of each base in acetonitrile. (Note: For poorly soluble bases like K₂CO₃, prepare a saturated slurry and ensure consistent sampling).
-
Reaction Initiation:
-
For each base, add 1.0 mL of the pyridine stock solution to a clean, labeled vial.
-
To each vial, add 1.0 mL of the corresponding 11.0 mM base solution. This creates a final concentration of 5.0 mM of the pyridine reagent and 5.5 mM of the base (1.1 equivalents).
-
For the control, add 1.0 mL of the stock solution and 1.0 mL of pure acetonitrile.
-
-
Sampling:
-
Immediately after mixing, withdraw a 100 µL aliquot from each vial, dilute with 900 µL of acetonitrile in an HPLC vial, and label as T=0.
-
Store the reaction vials at room temperature (20-25°C), protected from light.
-
Withdraw and dilute samples at subsequent time points: 1, 4, 8, and 24 hours.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[11]
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Formic Acid.[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Detection: UV at 275 nm.[11]
-
Injection Volume: 10 µL.
-
Analysis: Analyze all samples. Identify the peak corresponding to this compound by its retention time from the T=0 samples.
-
-
Data Processing:
-
Integrate the peak area of the parent compound in each chromatogram.
-
Calculate the percentage remaining at each time point (Tx) using the formula: % Remaining = (Area_at_Tx / Area_at_T0) * 100.
-
References
- 1. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 2. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Common acids and bases for organic synthesis [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic base - Wikipedia [en.wikipedia.org]
- 7. List of the Strong Bases (Arrhenius Bases) [thoughtco.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. helixchrom.com [helixchrom.com]
- 11. benchchem.com [benchchem.com]
- 12. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 13. helixchrom.com [helixchrom.com]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 16. organicchemistrydata.org [organicchemistrydata.org]
- 17. organicchemistrydata.org [organicchemistrydata.org]
comparative analysis of different palladium catalysts for Suzuki reactions with 5-(Bromomethyl)-2-methoxypyridine hydrobromide
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. The strategic installation of aryl and heteroaryl moieties is often a critical step in the synthesis of complex molecular architectures with desired pharmacological properties. The substrate, 5-(bromomethyl)-2-methoxypyridine hydrobromide, presents a unique set of challenges and opportunities. As a heteroarylmethyl halide, its reactivity is influenced by the pyridine ring's electronic properties and the lability of the bromomethyl group. The choice of an optimal palladium catalyst is paramount to achieving high yields, minimizing side reactions, and ensuring the scalability of the process.
This guide provides an in-depth comparative analysis of various palladium catalysts for the Suzuki coupling of this compound with a representative arylboronic acid. We will delve into the mechanistic rationale behind catalyst selection, present a comparative analysis of their performance based on established literature for analogous substrates, and provide detailed experimental protocols.
The Suzuki-Miyaura Catalytic Cycle: A Brief Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2] The cycle is generally understood to involve three key steps:
-
Oxidative Addition: The active Pd(0) species undergoes oxidative addition to the organohalide (in this case, 5-(bromomethyl)-2-methoxypyridine), forming a Pd(II) intermediate.
-
Transmetalation: The organoboron reagent (e.g., an arylboronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the desired C-C bond and regenerating the catalytically active Pd(0) species.[3]
The efficiency of each of these steps is profoundly influenced by the nature of the ligands coordinated to the palladium center.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis of Palladium Catalysts
While a direct head-to-head comparison for the Suzuki coupling of this compound is not extensively documented under identical conditions in the literature, we can construct a robust comparative analysis based on the performance of these catalysts with structurally similar substrates, such as other bromopyridines and benzyl bromides.[2][4] This allows us to predict their relative efficacy for the title compound.
For this comparative analysis, we will consider the model reaction of this compound with 4-methoxyphenylboronic acid.
Table 1: Performance Comparison of Palladium Catalysts for the Model Suzuki Coupling Reaction
| Catalyst / Precatalyst | Ligand Type | Typical Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) | Key Characteristics |
| Pd(PPh₃)₄ | Monodentate Phosphine | 2 - 5 | K₂CO₃ / K₃PO₄ | Toluene/H₂O or Dioxane/H₂O | 80 - 100 | 12 - 24 | 75 - 85 | A classic, versatile, and readily available catalyst. May require higher temperatures and longer reaction times.[5] |
| Pd(dppf)Cl₂ | Bidentate Phosphine | 1 - 3 | K₂CO₃ / Cs₂CO₃ | DME or Dioxane | 80 | 2 - 6 | 85 - 95 | Robust and efficient for a wide range of substrates, including heteroaromatics.[2] The dppf ligand enhances catalyst stability. |
| PEPPSI™-IPr | N-Heterocyclic Carbene (NHC) | 0.5 - 2 | K₂CO₃ / K-tert-butoxide | THF or Isopropanol | 60 - 80 | 1 - 4 | 90 - 98 | Highly active, air- and moisture-stable precatalyst. Often allows for lower catalyst loadings and milder conditions.[1] |
| Pd(OAc)₂ / SPhos | Buchwald Ligand | 0.5 - 2 | K₃PO₄ | Toluene or Dioxane | RT - 80 | 1 - 6 | >95 | Excellent for challenging substrates, including sterically hindered and electron-rich systems. SPhos is a bulky, electron-rich ligand that promotes efficient oxidative addition and reductive elimination.[6] |
Note: The expected yields are estimations based on literature precedents for similar substrates and are intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
In-Depth Discussion of Catalyst Classes
Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄
This has been a workhorse catalyst in Suzuki couplings for decades.[5] Its primary advantage is its commercial availability and relatively low cost. The triphenylphosphine ligands are moderately electron-rich and bulky, providing a good balance for many standard coupling reactions. However, for more challenging substrates, such as some heteroaryl halides, or when milder reaction conditions are desired, more advanced catalytic systems often outperform Pd(PPh₃)₄. The in-situ generation of the active Pd(0) species from the Pd(II) precursor, bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), is also a common and effective strategy.[7]
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride - Pd(dppf)Cl₂
The dppf ligand is a chelating diphosphine that confers significant stability to the palladium center. This increased stability often translates to higher catalyst turnover numbers and a broader substrate scope, particularly with heteroaromatic compounds.[2] The well-defined bite angle of the dppf ligand is believed to be crucial for promoting the reductive elimination step. For substrates prone to side reactions, the robustness of Pd(dppf)Cl₂ can be a significant advantage.
PEPPSI™-IPr
PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, particularly those bearing N-heterocyclic carbene (NHC) ligands like IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), represent a significant advancement in cross-coupling technology.[1] These are Pd(II) precatalysts that are readily reduced in situ to the active Pd(0) species. The NHC ligand forms a very strong bond with the palladium center, creating a highly stable and active catalyst. This stability makes PEPPSI™-IPr remarkably tolerant to air and moisture, simplifying handling. Its high activity often allows for lower catalyst loadings, shorter reaction times, and milder temperatures.
Caption: Structures of common palladium catalysts.
Buchwald Ligand Systems (e.g., Pd(OAc)₂ / SPhos)
The development of bulky, electron-rich phosphine ligands by the Buchwald group has revolutionized palladium-catalyzed cross-coupling reactions.[6] Ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl), when combined with a simple palladium source like palladium(II) acetate, generate highly active catalysts in situ. These systems excel in the coupling of challenging substrates, including sterically hindered aryl halides and various heteroaryl partners. The steric bulk of the ligand facilitates the reductive elimination step, while its electron-donating nature promotes the oxidative addition.
Experimental Protocols
The following are representative, detailed protocols for the Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid using two of the discussed catalysts.
Protocol 1: Using Pd(dppf)Cl₂
Caption: Experimental workflow for Suzuki coupling using Pd(dppf)Cl₂.
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, and cesium carbonate.
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Add the Pd(dppf)Cl₂ catalyst to the flask under a positive flow of argon.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Using PEPPSI™-IPr
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
PEPPSI™-IPr (1 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a dry Schlenk flask, combine this compound, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Add the PEPPSI™-IPr catalyst.
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add anhydrous THF via syringe.
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Conclusion and Recommendations
The choice of palladium catalyst for the Suzuki-Miyaura coupling of this compound will depend on the specific requirements of the synthesis, including desired reaction time, temperature sensitivity of other functional groups, and cost considerations.
-
For general-purpose synthesis and when cost is a primary concern, Pd(PPh₃)₄ or in situ generated catalysts from PdCl₂(PPh₃)₂ can provide satisfactory results, albeit potentially requiring longer reaction times and higher temperatures.
-
Pd(dppf)Cl₂ offers a more robust and often higher-yielding alternative, particularly for ensuring complete conversion with a heteroaromatic substrate.
-
For syntheses where high efficiency, mild conditions, and ease of handling are critical, PEPPSI™-IPr is an excellent choice. Its air and moisture stability simplifies the experimental setup, and its high activity can lead to cleaner reactions with lower catalyst loadings.
-
When faced with particularly challenging coupling partners or the need for very low catalyst loadings, a Buchwald ligand system such as Pd(OAc)₂ / SPhos is likely to provide the best performance.
It is always recommended to perform small-scale screening experiments to determine the optimal catalyst and conditions for a specific application.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. diva-portal.org [diva-portal.org]
- 6. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jsynthchem.com [jsynthchem.com]
Safety Operating Guide
Navigating the Disposal of 5-(Bromomethyl)-2-methoxypyridine hydrobromide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and handling of novel compounds are routine. However, the lifecycle of these materials extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-(Bromomethyl)-2-methoxypyridine hydrobromide, a halogenated organic compound. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
Hazard Identification and Immediate Safety Precautions
This compound is a hazardous substance that requires careful handling. According to its Safety Data Sheet (SDS), it can cause skin and serious eye irritation, and may cause respiratory irritation[1][2]. It is also harmful if swallowed. Before initiating any disposal procedures, it is imperative to consult the manufacturer-provided SDS for the specific batch in use.
Personal Protective Equipment (PPE):
Proper PPE is the first line of defense against accidental exposure. When handling this compound, including during disposal, the following should be worn:
-
Gloves: Chemically resistant gloves, such as nitrile gloves, must be worn. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.
-
Eye Protection: Safety goggles or a face shield are mandatory to protect against splashes and dust[1][2].
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent contamination of personal clothing.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure[3][4].
Waste Classification and Segregation: The First Step in Proper Disposal
This compound is classified as a hazardous waste. Specifically, as a brominated organic compound, it falls under the category of halogenated organic waste [4][5]. It is crucial to segregate this waste stream from other types of laboratory waste to prevent dangerous reactions[3][6].
Key Segregation Practices:
-
Do not mix with non-hazardous waste.
-
Keep separate from incompatible chemicals , such as strong oxidizing agents, acids, and bases[5][7].
-
Aqueous waste containing this compound should be collected separately and treated as hazardous waste[5].
-
Solid waste , including contaminated lab supplies like gloves, filter paper, and weighing boats, must be placed in a designated solid hazardous waste container[5].
The following diagram illustrates the initial decision-making process for waste segregation.
Caption: Waste Segregation Flowchart
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to never dispose of it down the drain or in the regular trash[4][6]. The material should be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing[8][9].
For Small Quantities of Solid Waste:
-
Work in a Fume Hood: Perform all operations within a certified chemical fume hood.
-
Container Selection: Obtain a designated, properly labeled hazardous waste container for "Halogenated Organic Solid Waste." The container must be made of a material compatible with the chemical and have a secure lid.
-
Transfer: Carefully transfer the solid waste into the container using a spatula or other appropriate tool. Avoid creating dust.
-
Labeling: Ensure the container is clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation began[3].
-
Storage: Store the sealed container in a designated satellite accumulation area (SAA) away from incompatible materials[6][10].
For Contaminated Lab Supplies:
-
Collection: Place all contaminated items, such as gloves, weighing paper, and pipette tips, directly into the designated "Halogenated Organic Solid Waste" container.
-
Sealing: Securely close the container after each addition to prevent the release of vapors.
For Spills:
In the event of a small spill, immediate and appropriate action is critical[5].
-
Alert Personnel: Notify others in the immediate vicinity of the spill.
-
Evacuate if Necessary: If the spill is large or in a poorly ventilated area, evacuate the area.
-
Wear Appropriate PPE: Don the required PPE before attempting to clean the spill.
-
Containment and Cleanup:
-
Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial sorbent.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid creating dust.
-
Use spark-proof tools if the material is in a flammable solvent.
-
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., soap and water), and collect the decontamination materials as hazardous waste.
-
Labeling and Disposal: Label the waste container as described above and place it in the SAA.
Waste Container Management and Storage
Proper management of hazardous waste containers is a key aspect of laboratory safety and regulatory compliance.
| Requirement | Specification | Rationale |
| Container Type | Chemically compatible, leak-proof, with a secure lid. | To prevent reactions and spills. |
| Labeling | "Hazardous Waste," full chemical name(s), hazard warnings, and accumulation start date.[3][10] | To ensure proper identification and handling. |
| Storage Location | Designated Satellite Accumulation Area (SAA) at or near the point of generation.[6][10] | To minimize the distance waste is transported within the lab. |
| Storage Conditions | Cool, dry, well-ventilated area, away from direct sunlight and heat sources.[5] | To prevent degradation and pressure buildup. |
| Segregation | Stored separately from incompatible materials, especially acids and bases.[5][6] | To prevent accidental chemical reactions. |
Regulatory Compliance
The disposal of hazardous waste is regulated by federal, state, and local authorities, including the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[11][12]. Laboratories are considered hazardous waste generators and must adhere to specific regulations regarding waste accumulation, storage, and disposal[10][13]. It is essential to be familiar with your institution's specific waste management plan and the requirements based on your generator status (e.g., Very Small, Small, or Large Quantity Generator)[10].
All personnel handling hazardous waste must receive appropriate training on identification, handling, and emergency procedures[11][12].
The following diagram outlines the overall workflow for the disposal of this compound.
Caption: Disposal Workflow for this compound
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. aksci.com [aksci.com]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. benchchem.com [benchchem.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. cleanmanagement.com [cleanmanagement.com]
- 12. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 13. epa.gov [epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





